molecular formula C9H10FNO2 B053433 3-amino-3-(2-fluorophenyl)propanoic Acid CAS No. 117391-49-8

3-amino-3-(2-fluorophenyl)propanoic Acid

Cat. No.: B053433
CAS No.: 117391-49-8
M. Wt: 183.18 g/mol
InChI Key: RSCLTSJQAQBNCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-3-(2-fluorophenyl)propanoic Acid is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCLTSJQAQBNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117391-49-8
Record name 3-amino-3-(2-fluorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-3-(2-fluorophenyl)propanoic Acid: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(2-fluorophenyl)propanoic acid is a synthetic β-amino acid that has garnered significant interest in the field of medicinal chemistry. Its structural features, particularly the presence of a fluorine atom on the phenyl ring, make it a valuable building block for the development of novel therapeutics, especially those targeting the central nervous system. This technical guide provides a comprehensive overview of the synthesis and properties of this compound, including detailed experimental protocols, physicochemical and pharmacological data, and an exploration of its potential biological activities.

Introduction

β-Amino acids are structural isomers of α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. The incorporation of β-amino acids into peptides and other molecules can confer unique conformational properties and enhanced metabolic stability. The presence of a fluorine atom in this compound further modulates its electronic properties, lipophilicity, and binding interactions with biological targets. This makes it a compelling candidate for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles. This guide will delve into the key aspects of this compound for researchers in drug discovery and development.

Synthesis

The asymmetric synthesis of this compound is crucial for its application in pharmaceuticals, where a single enantiomer is often required. Several strategies have been developed for the enantioselective synthesis of β-amino acids. A prevalent and effective method involves the rhodium-catalyzed asymmetric hydrogenation of a β-amidoacrylate precursor.

General Synthetic Approach: Rhodium-Catalyzed Asymmetric Hydrogenation

A common route to enantiomerically enriched β-amino acids is through the asymmetric hydrogenation of β-(acylamino)acrylates. This method offers high enantioselectivity and is adaptable to a range of substrates.[1]

Synthesis_Workflow start 2-Fluorobenzaldehyde intermediate1 β-Keto Ester Derivative start->intermediate1 Reaction with a β-keto ester intermediate2 β-Aminoacrylate intermediate1->intermediate2 Amination intermediate3 β-(Acylamino)acrylate intermediate2->intermediate3 Acylation product (R)- or (S)-3-Amino-3- (2-fluorophenyl)propanoic Acid intermediate3->product Rh-catalyzed Asymmetric Hydrogenation

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl (E/Z)-3-amino-3-(2-fluorophenyl)acrylate

To a solution of 2-fluorobenzaldehyde (1.0 eq) and ethyl 3-amino-3-oxopropanoate (1.1 eq) in toluene is added a catalytic amount of piperidine. The mixture is heated at reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the β-aminoacrylate.

Step 2: Synthesis of Ethyl (E/Z)-3-acetamido-3-(2-fluorophenyl)acrylate

The product from Step 1 is dissolved in dichloromethane, and acetic anhydride (1.2 eq) and triethylamine (1.5 eq) are added. The reaction is stirred at room temperature until completion. The mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the acetylated product.

Step 3: Asymmetric Hydrogenation

The β-(acylamino)acrylate (1.0 eq) is dissolved in degassed methanol in a high-pressure reactor. A rhodium catalyst with a chiral phosphine ligand (e.g., Rh(COD)2BF4 with (R,R)-Me-DuPhos, 0.01 eq) is added. The reactor is purged with hydrogen and then pressurized to 50 psi. The reaction is stirred at room temperature for 24 hours. After releasing the pressure, the solvent is evaporated, and the residue is purified to yield the protected amino acid.

Step 4: Hydrolysis

The protected amino acid is heated at reflux in 6N HCl. After cooling, the solution is concentrated, and the resulting solid is washed with diethyl ether to give the hydrochloride salt of this compound.

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and biological activity. While experimental data for the 2-fluoro isomer is limited, data for the closely related 3-fluoro isomer and general properties of similar compounds provide valuable insights.

PropertyValue (Predicted/Analogous Data)Reference
Molecular Formula C₉H₁₀FNO₂[2]
Molecular Weight 183.18 g/mol [2]
Appearance White to off-white solid
Melting Point (°C) ~223 (decomposes) for 3-amino-3-(4-chlorophenyl)propionic acid
pKa ~4 (carboxylic acid), ~9-10 (amino group) (Estimated)
Solubility Soluble in water and polar organic solvents
XLogP3 -1.9 (for 3-fluoro isomer)[2]
Topological Polar Surface Area 63.3 Ų (for 3-fluoro isomer)[2]

Spectroscopic Data (Hypothetical)

Spectroscopic analysis is critical for the structural elucidation and quality control of the synthesized compound. Based on the structure, the following spectral characteristics are expected:

  • ¹H NMR: Signals corresponding to the aromatic protons (multiplet, ~7.0-7.5 ppm), the methine proton adjacent to the amino group (triplet or multiplet, ~4.0-4.5 ppm), the methylene protons (doublet of doublets or multiplet, ~2.5-3.0 ppm), and broad signals for the amine and carboxylic acid protons.

  • ¹³C NMR: Resonances for the aromatic carbons (some showing C-F coupling), the carbonyl carbon (~175 ppm), the methine carbon (~50 ppm), and the methylene carbon (~40 ppm).

  • FTIR (cm⁻¹): Broad O-H stretch from the carboxylic acid (~2500-3300), N-H stretches from the amino group (~3000-3400), a strong C=O stretch from the carboxylic acid (~1700-1725), and C-F stretch (~1100-1300).

  • Mass Spectrometry (ESI+): A prominent peak for the molecular ion [M+H]⁺ at m/z 184.07.

Pharmacological Properties and Biological Activity

This compound is primarily recognized as a building block for more complex pharmaceutical agents, particularly those targeting neurological disorders.[3] While specific studies on this compound are limited, its structural similarity to known neuroactive compounds suggests potential interactions with neurotransmitter systems.

Potential Targets and Mechanism of Action

β-Phenyl-substituted amino acids are known to interact with various receptors in the central nervous system. The primary hypothesized targets for this compound and its derivatives include:

  • GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. Analogs of GABA are used to treat epilepsy, anxiety, and other neurological conditions. The structural similarity of this compound to GABA suggests it could potentially modulate GABAergic signaling. Studies on similar compounds, such as 3-amino-3-(4-chlorophenyl)propanoic acid, have shown weak antagonist activity at GABA-B receptors.[4]

  • NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory. Overactivation of NMDA receptors is implicated in neurodegenerative diseases. Certain amino acid derivatives can act as agonists or antagonists at the glycine co-agonist site of the NMDA receptor.[5] The therapeutic potential of modulating NMDA receptor activity makes this a plausible target for derivatives of this compound.

Signaling_Pathway

Future Directions in Research

Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives. Key areas for future investigation include:

  • Receptor Binding Assays: To determine the binding affinity of the compound for a panel of CNS receptors, including GABA-A, GABA-B, and various subtypes of glutamate receptors.

  • In Vitro Functional Assays: To characterize the functional activity of the compound as an agonist, antagonist, or modulator at its identified targets.

  • In Vivo Behavioral Studies: To assess the effects of the compound on animal models of neurological and psychiatric disorders.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics. Its synthesis can be achieved through established methods of asymmetric catalysis, and its unique physicochemical properties, conferred by the fluorine substitution, make it an attractive candidate for CNS drug discovery. While further research is needed to fully understand its pharmacological profile, the potential for this compound to modulate key neurotransmitter systems highlights its significance for the future of neuropharmacology. This guide provides a foundational resource for scientists and researchers looking to explore the synthesis and properties of this intriguing molecule.

References

In-Depth Technical Guide: Characterization of 3-Amino-3-(2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2-fluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest in the field of medicinal chemistry and drug development. Its structure, featuring a fluorinated phenyl group, makes it a valuable building block for the synthesis of novel therapeutic agents, particularly in the area of neuropharmacology. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the characterization of the (S)-enantiomer of this compound, including its known properties, a general synthesis protocol, and expected analytical data.

Physicochemical and Pharmacological Properties

While detailed experimental data for (S)-3-amino-3-(2-fluorophenyl)propanoic acid is not extensively available in peer-reviewed literature, some key properties have been reported by chemical suppliers. These are summarized in the table below.

PropertyValueReference
CAS Number 151911-32-9[1]
Molecular Formula C₉H₁₀FNO₂[1]
Molecular Weight 183.18 g/mol [1]
Appearance White powder[2]
Purity ≥ 95.0% - ≥ 98% (by HPLC)[1][2]
Optical Rotation [α]D²⁵ = -1.5 to -2.5° (c=1 in 0.5N NaOH)[2]
Solubility Enhanced solubility is suggested, but specific data is not available.[2]
Stability Enhanced stability is suggested, but specific data is not available.[2]
Biological Application Building block for agents targeting neurological disorders.[2]

Experimental Protocols

Synthesis of (S)-3-Amino-3-(2-fluorophenyl)propanoic Acid

A common method for the synthesis of β-amino acids is the one-pot reaction of an aldehyde, malonic acid, and a source of ammonia. The following is a general procedure that can be adapted for the synthesis of the target compound.

Reaction Scheme:

Synthesis_Workflow reagents 2-Fluorobenzaldehyde + Malonic Acid + Ammonium Acetate reaction Reflux reagents->reaction Heat solvent Ethanol solvent->reaction Solvent product (S)-3-Amino-3-(2-fluorophenyl)propanoic acid reaction->product Yields

A general workflow for the synthesis of the target compound.

Materials:

  • 2-Fluorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Diethyl ether (for washing)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted aldehyde.

  • Adjust the pH of the aqueous layer to approximately 9-10 with a sodium hydroxide solution to precipitate any by-products. Filter if necessary.

  • Adjust the pH of the filtrate to the isoelectric point of the amino acid (typically around pH 6-7) with a dilute hydrochloric acid solution.

  • The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

Note: This procedure yields the racemic mixture. Chiral resolution can be achieved through various methods, such as diastereomeric salt formation with a chiral resolving agent or through enzymatic resolution.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve a sample of the compound in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid dissolution).

    • Expected Signals:

      • Aromatic protons (ortho, meta, para to the fluorine) will appear in the range of δ 7.0-7.8 ppm, showing complex splitting patterns due to proton-proton and proton-fluorine coupling.

      • The proton at the chiral center (Cα) adjacent to the amino and phenyl groups is expected to be a multiplet around δ 4.0-4.5 ppm.

      • The diastereotopic protons of the methylene group (Cβ) will likely appear as two separate multiplets or a complex multiplet in the range of δ 2.5-3.0 ppm.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

    • Expected Signals:

      • The carboxyl carbon will appear downfield, around δ 175-180 ppm.

      • The aromatic carbons will be observed in the range of δ 115-165 ppm. The carbon directly bonded to the fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings.

      • The chiral carbon (Cα) is expected around δ 50-60 ppm.

      • The methylene carbon (Cβ) should appear around δ 40-45 ppm.

  • ¹⁹F NMR: This will show a single resonance for the fluorine atom, and its chemical shift will be characteristic of a fluoroaromatic compound.

2. Infrared (IR) Spectroscopy

  • Prepare a sample as a KBr pellet or using an ATR accessory.

    • Expected Bands:

      • A broad O-H stretch from the carboxylic acid group from approximately 2500-3300 cm⁻¹.

      • N-H stretching vibrations from the amino group around 3000-3300 cm⁻¹.

      • A strong C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.

      • N-H bending vibrations around 1550-1650 cm⁻¹.

      • C-F stretching vibration in the aromatic region, typically around 1200-1300 cm⁻¹.

      • Aromatic C-H and C=C stretching vibrations.

3. Mass Spectrometry (MS)

  • Electrospray ionization (ESI) is a suitable method for this polar molecule.

    • Expected Ions:

      • In positive ion mode, the molecular ion peak [M+H]⁺ would be observed at m/z 184.0768.

      • In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be observed at m/z 182.0615.

      • Common fragmentation patterns would involve the loss of water (H₂O) or the carboxyl group (COOH).

Hypothetical Biological Signaling Pathway

Given its suggested application in neuropharmacology for conditions like depression and anxiety, this compound could potentially act as a modulator of neurotransmitter systems. For instance, it might function as an antagonist or a partial agonist at a specific neurotransmitter receptor, or it could inhibit the reuptake of a neurotransmitter. The following diagram illustrates a hypothetical mechanism where the compound acts as an antagonist at a postsynaptic G-protein coupled receptor (GPCR).

Hypothetical_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron NT_vesicle Neurotransmitter Vesicles NT_release Neurotransmitter Release NT_vesicle->NT_release NT Neurotransmitter NT_release->NT Receptor GPCR Receptor NT->Receptor Binds and Activates Compound This compound Compound->Receptor Blocks Binding (Antagonist) G_protein G-protein Receptor->G_protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response (e.g., Altered Ion Channel Conductance, Gene Expression) Second_Messenger->Cellular_Response leads to

A hypothetical signaling pathway illustrating the compound as a GPCR antagonist.

Disclaimer: The signaling pathway depicted is a generalized and hypothetical representation of how a compound like this compound might function in a neurological context. There is currently no specific experimental evidence in the public domain to confirm this or any other precise mechanism of action for this particular molecule. This diagram is for illustrative purposes only.

Conclusion

This compound represents a promising scaffold for the development of novel pharmaceuticals, particularly in the realm of neuropharmacology. While comprehensive experimental characterization data is not widely available, this guide provides the known properties and outlines standard protocols for its synthesis and characterization. The provided experimental workflows and expected analytical outcomes offer a solid foundation for researchers and drug development professionals working with this and related compounds. Further investigation is warranted to fully elucidate the biological activity and therapeutic potential of this molecule.

References

Technical Guide: 3-Amino-3-(2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 117391-49-8

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 3-amino-3-(2-fluorophenyl)propanoic acid, a fluorinated β-amino acid of interest in pharmaceutical research and development. This document collates available data on its chemical properties, synthesis, and potential biological significance, aimed at researchers, scientists, and professionals in the field of drug discovery.

Chemical and Physical Properties

This compound is a derivative of β-alanine containing a 2-fluorophenyl substituent at the β-position. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 117391-49-8N/A
Molecular Formula C₉H₁₀FNO₂N/A
Molecular Weight 183.18 g/mol N/A
Computed XLogP3 -1.3PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem
Exact Mass 183.06955672PubChem
Monoisotopic Mass 183.06955672PubChem
Topological Polar Surface Area 63.3 ŲPubChem

Note: Some of the listed data are computed and may vary from experimental values. Data for the 3-fluoro isomer is available on PubChem[1].

Synthesis and Spectroscopic Data

The synthesis of β-amino acids, including fluorinated analogs, can be achieved through various established methods. A common approach involves the Rodionov reaction, a one-pot synthesis from an aldehyde, malonic acid, and ammonia or an ammonium salt.

General Experimental Protocol for the Synthesis of 3-Amino-3-arylpropanoic Acids (Rodionov Reaction)

Materials:

  • 2-Fluorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

Procedure:

  • A mixture of 2-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq) in ethanol is prepared.

  • The reaction mixture is heated to reflux and stirred for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to yield the desired this compound.

Diagram 1: General Synthesis Workflow

G start Starting Materials (2-Fluorobenzaldehyde, Malonic Acid, Ammonium Acetate) reaction Rodionov Reaction (Ethanol, Reflux) start->reaction workup Reaction Work-up (Solvent Removal) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, based on the structure, the following characteristic signals would be expected:

  • ¹H NMR: Aromatic protons in the 7.0-7.5 ppm region, a multiplet for the chiral proton at the β-carbon, and signals for the α-methylene protons and the amine and carboxylic acid protons.

  • ¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the carboxylic acid, the chiral β-carbon, and the α-methylene carbon.

  • IR: Characteristic absorptions for the N-H and O-H stretching of the amino and carboxylic acid groups, C=O stretching of the carboxylic acid, and C-F stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Potential Applications

Fluorinated amino acids are of significant interest in drug discovery due to the unique properties conferred by the fluorine atom. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and alter the conformation of peptides and proteins.

The (S)-enantiomer of this compound is noted for its use in neuroscience research.[2] While specific biological data is limited, β-amino acids and their derivatives are known to interact with various biological targets, including GABA receptors, which are crucial in the central nervous system.

Potential Areas of Research:
  • Neuroscience: As a potential modulator of neurotransmitter systems, this compound could be investigated for its efficacy in models of neurological and psychiatric disorders.[2]

  • Antimicrobial/Anticancer Agents: Derivatives of arylpropanoic acids have shown promise as antimicrobial and anticancer agents.[3][4][5] The unique electronic properties of the 2-fluoro-substitution could be explored in the design of novel therapeutic agents in these areas.

Diagram 2: Potential Research Applications

G compound This compound neuroscience Neuroscience Research (e.g., GABA receptor modulation) compound->neuroscience antimicrobial Antimicrobial Drug Discovery compound->antimicrobial anticancer Anticancer Drug Discovery compound->anticancer

Caption: Potential research applications of this compound.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as harmful if swallowed and may cause skin and eye irritation.[6] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Table 2: Hazard Statements

Hazard CodeStatement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source: Angene Chemical Safety Data Sheet[6]

Conclusion

This compound is a valuable building block for the development of novel therapeutic agents. Its fluorinated structure offers potential advantages in modulating biological activity and improving pharmacokinetic properties. While specific experimental data for this compound is limited in publicly accessible literature, the information available on related compounds suggests its potential in neuroscience and other therapeutic areas. Further research is warranted to fully elucidate its biological properties and potential applications in drug discovery and development.

References

An In-depth Technical Guide to 3-amino-3-(2-fluorophenyl)propanoic acid: Synthesis, Properties, and Potential Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-3-(2-fluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest in medicinal chemistry due to the unique properties conferred by the fluorine substitution on the phenyl ring. This document provides a comprehensive overview of its molecular structure, physicochemical properties, potential synthetic routes, and prospective biological activities. Drawing on data from analogous compounds, this guide explores its potential as a modulator of key neurological targets and outlines detailed experimental protocols for its synthesis and biological evaluation.

Molecular Structure and Chemical Properties

This compound is a derivative of β-phenylalanine with a fluorine atom at the ortho position of the phenyl ring. This substitution significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.

Physicochemical Data

A summary of the key physicochemical properties for this compound and its isomers is presented in Table 1.

PropertyThis compound3-amino-3-(3-fluorophenyl)propanoic acid[1]3-amino-3-(4-fluorophenyl)propanoic acid
IUPAC Name This compound3-amino-3-(3-fluorophenyl)propanoic acid3-amino-3-(4-fluorophenyl)propanoic acid
CAS Number 117391-49-8117391-51-2325-89-3
Molecular Formula C₉H₁₀FNO₂C₉H₁₀FNO₂C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol 183.18 g/mol 183.18 g/mol
SMILES C1=CC=C(C(=C1)C(CC(=O)O)N)FC1=CC(=CC(=C1)F)C(CC(=O)O)NC1=CC(=CC=C1F)C(CC(=O)O)N
Canonical SMILES C1=CC=C(C(=C1)C(CC(=O)O)N)FC1=CC(=CC(=C1)F)C(CC(=O)O)NC1=CC(=CC=C1F)C(CC(=O)O)N
InChI Key Not availableGZNJUJNKZBHINS-UHFFFAOYSA-NNot available

Synthesis of this compound

Experimental Protocol: One-Pot Synthesis

Materials:

  • 2-Fluorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluorobenzaldehyde (1.24 g, 10 mmol), malonic acid (1.04 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).

  • Solvent Addition: Add 50 mL of ethanol to the flask.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, a white precipitate should form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and by-products.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Signaling Pathways

The introduction of a fluorine atom can significantly alter the pharmacological properties of a molecule. Based on studies of structurally related compounds, this compound may exhibit activity in the central nervous system (CNS).

GABA Receptor Modulation

Analogs such as 3-amino-3-(4-chlorophenyl)propanoic acid have been shown to act as antagonists at GABA-B receptors. Given the structural similarity, it is plausible that this compound could also interact with GABA receptors, potentially as an antagonist or a modulator.

GABAergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA releases Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle triggers fusion GABA_B_R GABA-B Receptor G_protein G-protein GABA_B_R->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits K_channel K⁺ Channel G_protein->K_channel opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Target_Molecule 3-amino-3-(2-fluorophenyl) propanoic acid (Potential Antagonist) Target_Molecule->GABA_B_R blocks binding GABA->GABA_B_R binds to Action_Potential Action Potential Action_Potential->Ca_channel depolarizes

Caption: Potential antagonism of the GABA-B receptor by this compound.

Nav1.7 Sodium Channel Modulation

Fluorinated phenylalanine derivatives have been incorporated into potent blockers of the voltage-gated sodium channel Nav1.7, a key player in pain signaling. The ortho-fluoro substitution in the target molecule could influence its interaction with the channel, potentially leading to analgesic properties.

Nav1_7_Signaling Noxious_Stimulus Noxious Stimulus Sensory_Neuron Sensory Neuron Noxious_Stimulus->Sensory_Neuron activates Nav1_7 Nav1.7 Channel Sensory_Neuron->Nav1_7 depolarizes Action_Potential Action Potential Generation Nav1_7->Action_Potential Na⁺ influx Spinal_Cord Signal to Spinal Cord Action_Potential->Spinal_Cord propagates Brain Pain Perception (Brain) Spinal_Cord->Brain transmits Target_Molecule 3-amino-3-(2-fluorophenyl) propanoic acid (Potential Blocker) Target_Molecule->Nav1_7 blocks

Caption: Hypothetical blockade of the Nav1.7 sodium channel by this compound.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, the following detailed experimental protocols are proposed.

GABA-B Receptor Binding Assay

This protocol describes an in vitro radioligand binding assay to determine the affinity of the test compound for the GABA-B receptor.

Materials:

  • Rat brain cortical membranes (prepared or commercially available)

  • [³H]-GABA (radioligand)

  • Baclofen (positive control antagonist)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Bovine serum albumin (BSA)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Microplate reader

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4) to a final protein concentration of 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-GABA (final concentration ~20 nM), and 50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M). For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of baclofen (e.g., 100 µM).

  • Incubation: Add 50 µL of the membrane preparation to each well. Incubate the plate at room temperature for 30 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Assay for Nav1.7 Channel Activity

This protocol outlines the use of whole-cell patch-clamp electrophysiology to assess the effect of the test compound on Nav1.7 channel currents.

Materials:

  • HEK293 cells stably expressing human Nav1.7 channels

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Cell culture medium

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Tetrodotoxin (TTX) (to isolate Nav1.7 currents if necessary)

  • This compound stock solution

Procedure:

  • Cell Culture: Culture HEK293 cells expressing Nav1.7 in appropriate medium until they reach 70-80% confluency.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording: Place a coverslip with the cells in the recording chamber and perfuse with the external solution. Form a giga-ohm seal between the patch pipette and a single cell. Rupture the cell membrane to achieve the whole-cell configuration.

  • Data Acquisition: Hold the cell at a holding potential of -100 mV. Elicit Nav1.7 currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Compound Application: After establishing a stable baseline recording, perfuse the cell with the external solution containing various concentrations of this compound.

  • Data Analysis: Measure the peak inward current at each voltage step before and after compound application. Construct a concentration-response curve to determine the IC₅₀ of the compound for Nav1.7 channel inhibition. Analyze the effects on channel gating properties (activation and inactivation).

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Synthesis One-Pot Synthesis Purification Recrystallization Synthesis->Purification Characterization NMR, MS Purification->Characterization GABA_Assay GABA-B Receptor Binding Assay Characterization->GABA_Assay Nav_Assay Nav1.7 Patch-Clamp Electrophysiology Characterization->Nav_Assay Data_Analysis Data Analysis (IC₅₀, Ki) GABA_Assay->Data_Analysis Nav_Assay->Data_Analysis SAR Structure-Activity Relationship Studies Data_Analysis->SAR

Caption: A logical workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, particularly for CNS disorders. Its synthesis is achievable through established one-pot methodologies. Based on the pharmacology of related analogs, this compound warrants investigation as a potential modulator of GABA-B receptors and Nav1.7 sodium channels. The detailed experimental protocols provided herein offer a clear path for its synthesis and comprehensive biological characterization, paving the way for future drug discovery and development efforts.

References

An In-Depth Technical Guide to 3-amino-3-(2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 3-amino-3-(2-fluorophenyl)propanoic acid

This technical guide provides a comprehensive overview of this compound, a synthetic amino acid derivative with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and biological significance, with a particular focus on its role in neuroscience.

Introduction

This compound is a non-proteinogenic β-amino acid. The presence of a fluorine atom on the phenyl ring at the ortho position is a key structural feature that can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its biological activity. This strategic fluorination often enhances the interaction of the molecule with biological targets, making it a valuable building block in the design of novel therapeutics, especially for neurological disorders. The compound exists as two enantiomers, (S)-3-amino-3-(2-fluorophenyl)propanoic acid and (R)-3-amino-3-(2-fluorophenyl)propanoic acid, each potentially exhibiting distinct pharmacological profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of drug delivery systems.

PropertyValueReference
Molecular FormulaC₉H₁₀FNO₂PubChem
Molecular Weight183.18 g/mol PubChem
IUPAC NameThis compoundPubChem
CAS Number151911-32-9 ((S)-enantiomer)Chem-Impex[1]

Synthesis and Experimental Protocols

General One-Pot Synthesis of 3-Aryl-β-amino Acids (Rodionov Reaction)

This procedure outlines a one-pot synthesis of 3-amino-3-arylpropionic acids, which can be adapted for this compound.[2]

Reaction Scheme:

Materials:

  • 2-Fluorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

Procedure:

  • A mixture of 2-fluorobenzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux and stirred for 6-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.

  • The precipitate is collected by filtration and washed with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis:

G reagents 2-Fluorobenzaldehyde Malonic Acid Ammonium Acetate Ethanol reaction Reflux (6-8h) reagents->reaction workup Cooling & Filtration reaction->workup purification Recrystallization workup->purification product This compound purification->product

A generalized workflow for the one-pot synthesis of this compound.

Biological Significance and Applications in Neuroscience

This compound and its analogs are of significant interest in neuroscience research due to their structural similarity to endogenous neurotransmitters and their potential to modulate neuronal signaling pathways.

Role in Neurotransmitter System Modulation

As a β-amino acid, this compound is an analog of neurotransmitters like γ-aminobutyric acid (GABA) and β-alanine. It is hypothesized that it may interact with receptors and transporters of these neurotransmitter systems. The fluorophenyl moiety can enhance binding affinity and selectivity for specific biological targets within the central nervous system.[1] Research suggests its utility in investigating synaptic transmission and exploring potential treatments for neurological conditions such as depression and anxiety.[1]

Potential Therapeutic Applications in Neurological Disorders

The unique structural features of this compound make it a valuable scaffold for the development of drugs targeting a range of neurological disorders. The introduction of the fluorophenyl group can improve pharmacokinetic properties, such as metabolic stability and blood-brain barrier permeability, which are critical for CNS-acting drugs.

Potential Signaling Pathway Interaction:

While specific signaling pathways for this compound are yet to be fully elucidated, its structural similarity to GABA suggests potential interaction with GABAergic signaling. The diagram below illustrates a simplified representation of a generic G-protein coupled receptor (GPCR) signaling pathway, which is a common mechanism for many neurotransmitters.

G cluster_membrane Cell Membrane receptor GPCR g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production ligand This compound (Hypothetical Ligand) ligand->receptor Binding cellular_response Cellular Response (e.g., Neuronal Inhibition) second_messenger->cellular_response Signal Transduction

Hypothetical GPCR signaling pathway for this compound.

Conclusion

This compound is a promising and versatile molecule for researchers in the fields of medicinal chemistry and neuroscience. Its unique structural characteristics, conferred by the fluorinated phenyl group, offer significant potential for the development of novel therapeutics for neurological disorders. Further research is warranted to fully elucidate its mechanism of action, identify specific biological targets, and explore its therapeutic efficacy in preclinical and clinical studies. This guide provides a foundational understanding of this compound, intended to support and stimulate future research endeavors.

References

An In-depth Technical Guide on the Biological Activity of 3-amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(2-fluorophenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest within the medicinal chemistry and pharmaceutical research sectors. Its unique structural features, particularly the presence of a fluorine atom on the phenyl ring, make it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known biological significance of this compound, focusing on its role as a synthetic precursor and its potential, albeit not yet fully elucidated, pharmacological activities. Due to the limited availability of direct quantitative data on its biological targets, this paper also presents information on structurally related compounds to infer potential areas of activity. Furthermore, a detailed, representative experimental protocol for a radioligand binding assay is provided to guide researchers in the potential evaluation of this and similar compounds.

Introduction

β-Amino acids are crucial components in the development of peptidomimetics and other small molecule drugs. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound combines these features, positioning it as a compound of interest for the synthesis of molecules targeting the central nervous system (CNS).[1] While extensive research has been conducted on various fluorinated phenylalanine analogs, specific biological activity data for this compound remains largely within proprietary domains. This guide synthesizes the available public-domain information and provides a framework for its further investigation.

Role as a Synthetic Precursor

The primary established role of this compound is as a versatile starting material for the synthesis of more complex and biologically active molecules.[1] Its amino and carboxylic acid functionalities allow for its incorporation into peptide chains or its modification into a variety of other chemical entities.

Table 1: Applications as a Synthetic Precursor

Application AreaDescription
Peptidomimetics The β-amino acid structure allows for the creation of peptide analogs with altered conformations and increased resistance to enzymatic degradation.
CNS Drug Discovery Used in the synthesis of compounds targeting neurological disorders, leveraging the potential of the fluorophenyl moiety to modulate receptor interactions.[1]
Novel Heterocycles Serves as a scaffold for the construction of various heterocyclic systems with potential pharmacological activities.

Inferred Biological Activity from Structurally Related Compounds

GABA Receptor Modulation

Derivatives of 3-amino-3-arylpropanoic acids have been investigated for their activity at γ-aminobutyric acid (GABA) receptors. For instance, 3-amino-3-(4-chlorophenyl)propanoic acid has been shown to act as a weak antagonist at GABAB receptors. This suggests that the 3-amino-3-phenylpropanoic acid scaffold may have an affinity for GABA receptors, and the nature of the substitution on the phenyl ring likely modulates this activity.

Glutamate Receptor Modulation

Fluorinated phenylalanine analogs have also been explored as modulators of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. Given that β-phenylalanine derivatives can interact with these receptors, it is plausible that this compound could exhibit some activity at glutamate receptor subtypes.

Table 2: Summary of Inferred Biological Activity

Potential TargetBasis for InferencePotential Effect
GABAB Receptors Activity of 3-amino-3-(4-chlorophenyl)propanoic acidAntagonist/Modulator
NMDA Receptors Activity of other fluorinated phenylalanine analogsModulator

It is crucial to emphasize that these are inferred activities and require experimental validation for this compound.

Experimental Protocols

To facilitate the investigation of the biological activity of this compound, a detailed, representative protocol for a radioligand binding assay is provided below. This is a standard and robust method to determine the binding affinity of a compound to a specific receptor.

Radioligand Binding Assay for a G-Protein Coupled Receptor (e.g., GABAB Receptor)

Objective: To determine the binding affinity (Ki) of this compound for a target receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Test Compound: this compound

  • Radioligand: e.g., [3H]-CGP54626 (a high-affinity GABAB receptor antagonist)

  • Receptor Source: Rat brain cortical membranes or cell lines expressing the human recombinant GABAB receptor.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., GABA or baclofen).

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize the receptor source tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Radioligand + Assay Buffer

      • Non-specific Binding: Radioligand + Non-specific Binding Control

      • Displacement: Radioligand + various concentrations of the test compound (this compound).

    • The final assay volume is typically 250 µL.

    • Add 50 µL of assay buffer (for total binding) or non-specific binding control.

    • Add 50 µL of the test compound at various concentrations.

    • Add 50 µL of the radioligand at a concentration close to its Kd.

    • Add 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Logical Workflow for Drug Discovery

The following diagram illustrates the role of this compound as a building block in a typical drug discovery workflow.

G A This compound (Building Block) B Chemical Synthesis (e.g., Peptidomimetics, Heterocycles) A->B C Library of Novel Compounds B->C D High-Throughput Screening (e.g., Binding Assays, Functional Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Role of this compound in drug discovery.

Experimental Workflow for Biological Activity Screening

This diagram outlines a typical experimental workflow to characterize the biological activity of a compound like this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Acquisition (this compound) B Primary Screening (e.g., Radioligand Binding Assays) A->B C Functional Assays (e.g., Electrophysiology, Second Messenger) B->C D Selectivity Profiling (Panel of Receptors/Enzymes) C->D E Pharmacokinetic Studies (ADME) D->E F Pharmacodynamic Studies (Animal Models of Disease) E->F

Caption: Workflow for characterizing biological activity.

Conclusion

This compound is a valuable chemical entity in the field of medicinal chemistry, primarily utilized as a synthetic precursor for the development of novel compounds with potential therapeutic applications, particularly in the CNS. While direct evidence of its biological activity is scarce in publicly accessible literature, the pharmacological profiles of structurally related compounds suggest potential interactions with neurotransmitter systems such as GABA and glutamate receptors. Further experimental investigation, utilizing standard methodologies like the radioligand binding assay detailed herein, is necessary to fully elucidate its biological function and therapeutic potential. The workflows and protocols provided in this guide offer a foundational framework for researchers to undertake such investigations.

References

The Strategic Role of 3-Amino-3-(2-fluorophenyl)propanoic Acid in Modern Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – As the landscape of pharmaceutical research evolves, the demand for novel molecular scaffolds with enhanced therapeutic potential continues to grow. Within this context, 3-amino-3-(2-fluorophenyl)propanoic acid, a synthetic β-amino acid derivative, has emerged as a valuable building block in medicinal chemistry. This technical guide provides an in-depth analysis of its potential applications in drug discovery and development, with a focus on its utility in synthesizing next-generation therapeutics, particularly for neurological disorders and metabolic diseases. While not a therapeutic agent in its own right, its unique structural features offer significant advantages in the design of potent and specific bioactive molecules.

Core Physicochemical Properties

This compound is a derivative of β-phenylalanine, characterized by the presence of a fluorine atom at the ortho position of the phenyl ring. This substitution imparts distinct physicochemical properties that are highly advantageous in drug design.

PropertyValueReference
Molecular FormulaC₉H₁₀FNO₂[1]
Molecular Weight183.18 g/mol [1]
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors3[1]
Rotatable Bonds4[1]

The introduction of a fluorine atom can significantly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to enhanced interactions with protein residues.

Potential Therapeutic Applications in Drug Scaffolding

The primary utility of this compound lies in its role as a synthetic intermediate for more complex molecules with therapeutic potential.

Neurological Disorders

This compound is frequently utilized as a foundational element in the synthesis of molecules targeting the central nervous system. Its structural similarity to neurotransmitters suggests its potential for incorporation into molecules designed to modulate neuroreceptors. Research in neuroscience has employed such derivatives to investigate neurotransmitter systems, with the aim of developing novel treatments for conditions like depression and anxiety.

Metabolic Diseases

Derivatives of β-amino acids, including those with a 2-fluorophenyl moiety, have been explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV). The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. The inclusion of the this compound scaffold can contribute to the potency and selectivity of these inhibitors.

Experimental Protocols

While specific therapeutic data for this compound is not available, a general experimental workflow for the synthesis and evaluation of a peptide incorporating this amino acid is outlined below.

General Synthesis of a Dipeptide Incorporating this compound

Objective: To synthesize a dipeptide containing this compound to assess its impact on peptide stability and activity.

Materials:

  • Fmoc-protected this compound

  • Amine-functionalized resin (e.g., Rink Amide resin)

  • Fmoc-protected standard amino acid

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM)

  • HPLC for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the amine-functionalized resin in DMF.

  • First Amino Acid Coupling:

    • Deprotect the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the Fmoc-protected this compound using HBTU/HOBt and DIPEA in DMF.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Deprotection: Remove the Fmoc group from the coupled amino acid with 20% piperidine in DMF.

  • Second Amino Acid Coupling: Couple the second Fmoc-protected standard amino acid using the same coupling procedure as in step 2.

  • Final Deprotection: Remove the final Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Visualizing Workflows and Pathways

To further elucidate the role of this compound in drug discovery, the following diagrams illustrate key processes.

Synthesis_Workflow cluster_synthesis Peptide Synthesis Start Start Resin_Prep Resin Preparation Start->Resin_Prep AA1_Coupling Couple Fmoc-3-amino-3- (2-fluorophenyl)propanoic acid Resin_Prep->AA1_Coupling Deprotection1 Fmoc Deprotection AA1_Coupling->Deprotection1 AA2_Coupling Couple Second Fmoc-Amino Acid Deprotection1->AA2_Coupling Final_Deprotection Final Fmoc Deprotection AA2_Coupling->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization End End Characterization->End

Caption: Workflow for Solid-Phase Peptide Synthesis.

Drug_Discovery_Process cluster_discovery Drug Discovery Funnel Building_Block This compound Library_Synthesis Combinatorial Library Synthesis Building_Block->Library_Synthesis HTS High-Throughput Screening (e.g., DPP-IV inhibition assay) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Caption: Role in the Drug Discovery Pipeline.

Conclusion

This compound represents a key synthetic intermediate whose value lies in its strategic incorporation into larger, more complex molecules. The presence of the ortho-fluorine atom provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. While direct therapeutic applications of this compound have not been identified, its role as a versatile building block in the development of novel therapeutics for a range of diseases, including neurological and metabolic disorders, is well-established. Future research will likely continue to leverage the unique properties of this and other fluorinated amino acids to design the next generation of targeted therapies.

References

3-Amino-3-(2-fluorophenyl)propanoic Acid: A Technical Guide to its Potential as a GABA Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The development of GABA analogues is a key strategy in the discovery of novel therapeutics for a range of neurological and psychiatric disorders. This technical guide focuses on 3-amino-3-(2-fluorophenyl)propanoic acid, a fluorinated β-amino acid and a structural analogue of GABA. While specific experimental data for this particular ortho-fluoro isomer is limited in publicly accessible literature, this document provides a comprehensive overview of its potential pharmacological profile by drawing parallels with closely related compounds. This guide outlines putative synthetic routes, detailed protocols for biological evaluation—including receptor binding and functional assays—and discusses potential signaling pathways. All quantitative data presented for analogous compounds are summarized in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and guide future research efforts.

Introduction

The inhibitory effects of GABA are primarily mediated through ionotropic GABAA receptors and metabotropic GABAB receptors. Dysregulation of the GABAergic system is implicated in numerous neurological conditions, including epilepsy, anxiety disorders, and spasticity. Consequently, molecules that modulate GABAergic transmission are of significant therapeutic interest.

This compound, also known as ortho-fluoro-β-phenyl-β-alanine, is a synthetic β-amino acid. The introduction of a fluorine atom to the phenyl ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles compared to its non-fluorinated counterpart. This guide explores the potential of this compound as a GABA analogue, providing a framework for its synthesis and biological characterization.

Synthesis of this compound

Proposed Synthetic Pathway:

A plausible synthetic route involves the reaction of 2-fluorobenzaldehyde with malonic acid and ammonium acetate in a suitable solvent, such as ethanol, followed by heating. The resulting intermediate can then be decarboxylated to yield the target compound.

G cluster_0 Proposed Synthesis of this compound 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Reaction_Vessel Condensation (e.g., Ethanol, Reflux) 2-Fluorobenzaldehyde->Reaction_Vessel Malonic_Acid Malonic_Acid Malonic_Acid->Reaction_Vessel Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Reaction_Vessel Intermediate Intermediate Adduct Reaction_Vessel->Intermediate Decarboxylation Decarboxylation (Heat) Intermediate->Decarboxylation Target_Compound This compound Decarboxylation->Target_Compound

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

  • Materials: 2-fluorobenzaldehyde, malonic acid, ammonium acetate, ethanol.

  • Procedure:

    • To a round-bottom flask, add 2-fluorobenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents).

    • Add ethanol as the solvent.

    • Reflux the mixture with stirring for 4-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the solution under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Biological Evaluation as a GABA Analogue

The biological activity of this compound as a GABA analogue can be assessed through a series of in vitro and in vivo experiments. These include receptor binding assays, functional assays (electrophysiology), and potentially, behavioral studies in animal models.

GABA Receptor Binding Assays

Radioligand binding assays are essential for determining the affinity of the compound for GABAA and GABAB receptors.

Table 1: Pharmacological Data for Related GABA Analogues

CompoundReceptor TargetAssay TypeKi (nM)IC50 (µM)Reference
BaclofenGABABRadioligand Binding130-[1]
PhenibutGABABRadioligand Binding920-N/A
Gabapentinα2δ subunit of VGCCRadioligand Binding40-100-[2]
TiagabineGAT1[3H]GABA Uptake-0.04-0.1[3]

Note: Data for this compound is not currently available. The table presents data for well-characterized GABA analogues to provide a comparative context.

Experimental Protocol: GABAA Receptor Binding Assay (Adapted from general protocols)

  • Materials: [3H]Muscimol (radioligand), unlabeled GABA (for non-specific binding), rat brain cortex membranes, binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), test compound (this compound).

  • Procedure:

    • Prepare rat brain cortical membranes by homogenization and centrifugation.

    • In a 96-well plate, add the membrane preparation, [3H]Muscimol at a concentration near its Kd, and varying concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of unlabeled GABA to a set of wells.

    • Incubate the plate at 4°C for a specified time (e.g., 60 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 and Ki values for the test compound.

G cluster_1 GABA Receptor Binding Assay Workflow Start Start Prepare_Membranes Prepare Brain Membranes Start->Prepare_Membranes Incubate Incubate Membranes with [3H]Radioligand & Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Ligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Data Analysis (IC50, Ki determination) Quantify->Analyze End End Analyze->End

Figure 2: General workflow for a GABA receptor radioligand binding assay.
Functional Assays: Electrophysiology

Two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus oocytes expressing recombinant GABA receptors is a standard method to assess the functional activity of a compound as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes

  • Materials: Xenopus laevis oocytes, cRNA for GABAA receptor subunits (e.g., α1, β2, γ2), recording solution (e.g., ND96), GABA, test compound.

  • Procedure:

    • Inject Xenopus oocytes with cRNA encoding the desired GABAA receptor subunits.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

    • Place an oocyte in a recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current).

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply GABA at its EC50 concentration to elicit a baseline current response.

    • Apply the test compound alone to assess for agonist activity.

    • Co-apply the test compound with GABA to assess for modulatory (positive or negative) or antagonist activity.

    • Record the changes in membrane current.

    • Analyze the data to determine the compound's effect on receptor function (e.g., EC50 for agonists, IC50 for antagonists).

G cluster_2 Electrophysiology Workflow (TEVC) Inject_Oocytes Inject Oocytes with GABA Receptor cRNA Incubate_Oocytes Incubate for Receptor Expression Inject_Oocytes->Incubate_Oocytes Prepare_for_Recording Mount Oocyte and Impale with Electrodes Incubate_Oocytes->Prepare_for_Recording Voltage_Clamp Voltage Clamp Membrane Potential Prepare_for_Recording->Voltage_Clamp Apply_Compounds Apply GABA and/or Test Compound Voltage_Clamp->Apply_Compounds Record_Current Record Membrane Current Apply_Compounds->Record_Current Data_Analysis Analyze Current Traces Record_Current->Data_Analysis

Figure 3: Workflow for two-electrode voltage-clamp electrophysiology on Xenopus oocytes.

Potential Signaling Pathways

As a GABA analogue, this compound is expected to interact with components of the GABAergic signaling pathway. The primary targets would be GABAA and GABAB receptors.

G cluster_3 Potential GABAergic Signaling Pathways GABA_Analogue This compound GABAA_Receptor GABAA Receptor (Ligand-gated Cl- channel) GABA_Analogue->GABAA_Receptor GABAB_Receptor GABAB Receptor (GPCR) GABA_Analogue->GABAB_Receptor Neuronal_Inhibition_A Cl- Influx -> Hyperpolarization -> Neuronal Inhibition GABAA_Receptor->Neuronal_Inhibition_A G_Protein_Activation G-protein Activation GABAB_Receptor->G_Protein_Activation Adenylyl_Cyclase_Inhibition Inhibition of Adenylyl Cyclase G_Protein_Activation->Adenylyl_Cyclase_Inhibition Potassium_Channel_Activation Activation of K+ Channels G_Protein_Activation->Potassium_Channel_Activation Calcium_Channel_Inhibition Inhibition of Ca2+ Channels G_Protein_Activation->Calcium_Channel_Inhibition Neuronal_Inhibition_B Reduced Neurotransmitter Release -> Neuronal Inhibition Adenylyl_Cyclase_Inhibition->Neuronal_Inhibition_B Potassium_Channel_Activation->Neuronal_Inhibition_B Calcium_Channel_Inhibition->Neuronal_Inhibition_B

Figure 4: Potential interaction of the GABA analogue with GABAA and GABAB receptor signaling pathways.

Conclusion and Future Directions

This compound represents an intriguing candidate for investigation as a novel GABA analogue. The ortho-fluorine substitution has the potential to confer advantageous pharmacokinetic and pharmacodynamic properties. However, a significant gap exists in the literature regarding its specific synthesis and biological activity.

Future research should focus on:

  • Developing and optimizing a robust synthetic route for this compound.

  • Conducting comprehensive in vitro pharmacological profiling, including binding affinity and functional activity at GABAA (including various subunit combinations) and GABAB receptors, as well as GABA transporters.

  • Evaluating its in vivo efficacy in relevant animal models of neurological and psychiatric disorders.

  • Assessing its pharmacokinetic properties, including metabolic stability, bioavailability, and brain penetration.

This technical guide provides a foundational framework to stimulate and guide these future research endeavors, which are essential to fully elucidate the therapeutic potential of this compound.

References

The Impact of Fluorine on GABA Analogues: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated γ-aminobutyric acid (GABA) analogues. It is intended for researchers, scientists, and drug development professionals working in neuroscience and medicinal chemistry. This document explores the profound influence of fluorine substitution on the conformation, receptor affinity, and enzymatic inhibition of GABA analogues, offering insights into the design of novel therapeutic agents targeting the GABAergic system.

Introduction: The Strategic Role of Fluorine in Modulating GABAergic Activity

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. A decline in GABAergic neurotransmission is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[1] Consequently, the development of compounds that can modulate the GABA system, either by acting on its receptors or by inhibiting its metabolic enzymes, is of significant therapeutic interest.

Fluorine, with its unique stereoelectronic properties, has emerged as a valuable tool in medicinal chemistry for fine-tuning the pharmacological profile of bioactive molecules.[2] Its introduction into GABA analogues can significantly alter their conformation, pKa, and metabolic stability, leading to enhanced potency, selectivity, and bioavailability. This guide will systematically review the SAR of fluorinated GABA analogues at key molecular targets within the GABAergic system.

The Conformational Influence of Fluorine: The Gauche Effect

A pivotal aspect of the SAR of fluorinated GABA analogues is the conformational constraint imposed by the fluorine atom. The substitution of a hydrogen atom with fluorine can significantly alter the molecule's preferred conformation due to the "gauche effect."[3] This effect describes the tendency of electron-withdrawing groups, such as fluorine, to adopt a gauche conformation relative to an adjacent electron-donating group, like the ammonium group in GABA.[4] This interaction favors a folded conformation of the GABA backbone, which can influence its binding to different receptors and enzymes that recognize specific conformations of the endogenous ligand.[3][4]

For instance, in 3-fluoro-GABA, the gauche interaction between the fluorine and the ammonium substituent is a key design principle to favor a specific conformation, allowing for stereocontrol to probe receptor binding pockets.[3] This conformational biasing is instrumental in dissecting the binding requirements of different GABA receptor subtypes and the active site of GABA-metabolizing enzymes.[4][5]

GABASignaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packaging GABA_A GABA_A Receptor (Ionotropic) GABA_vesicle->GABA_A GABA Release GABA_B GABA_B Receptor (Metabotropic) GABA_vesicle->GABA_B GABA Release GAT GABA Transporter (GAT) GABA_vesicle->GAT Reuptake Cl_channel Cl- Influx GABA_A->Cl_channel GPCR G-Protein Signaling GABA_B->GPCR Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization GPCR->Hyperpolarization GABA_AT GABA-AT GAT->GABA_AT Metabolism GABA_Uptake_Workflow A 1. Isolate Rat Brain Nerve Terminals (Synaptosomes) B 2. Pre-incubate Synaptosomes with Fluorinated GABA Analogue A->B C 3. Add [3H]GABA to Initiate Uptake B->C D 4. Stop Uptake by Rapid Filtration C->D E 5. Measure Radioactivity via Scintillation Counting D->E F 6. Analyze Data: Compare Uptake Velocity E->F GABA_AT_Inhibition_Logic cluster_0 Assay Components cluster_1 Reaction & Measurement cluster_2 Outcome Enzyme GABA-AT Enzyme Reaction Enzymatic Reaction Enzyme->Reaction Substrates GABA + α-ketoglutarate Substrates->Reaction Inhibitor Fluorinated GABA Analogue Inhibitor->Reaction Inhibits? Measurement Spectrophotometric Measurement of Product Formation Reaction->Measurement Inhibition Inhibition of GABA-AT Activity Measurement->Inhibition Reduced Product NoInhibition No Inhibition Measurement->NoInhibition Normal Product

References

Methodological & Application

Application Notes and Protocols for the ¹H NMR Spectroscopic Analysis of 3-amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 3-amino-3-(2-fluorophenyl)propanoic acid. This document includes a predicted ¹H NMR data table, a comprehensive experimental protocol for data acquisition, and a workflow for structural elucidation.

Predicted ¹H NMR Data

Due to the absence of publicly available experimental ¹H NMR data for this compound, the following table presents a predicted spectrum. These predictions are derived from the analysis of structurally similar compounds, including 3-aminopropanoic acid, 2-fluorobenzyl derivatives, and general principles of NMR spectroscopy. The proposed solvent for this analysis is Deuterium Oxide (D₂O), which is suitable for polar, acidic, and amino-functionalized compounds.

Table 1: Predicted ¹H NMR Data for this compound in D₂O

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-3', H-4', H-5', H-6' (Aromatic)7.10 - 7.60Multiplet (m)-4H
H-3 (Benzylic CH)4.40 - 4.60Triplet (t) or Doublet of Doublets (dd)J ≈ 7-8 Hz1H
H-2 (Methylene CH₂)2.70 - 2.90Doublet of Doublets (dd)J ≈ 7-8 Hz, J ≈ 15-16 Hz2H
NH₂, COOHBroad singlet (br s)--3H

Note: The chemical shifts of the amino (NH₂) and carboxylic acid (COOH) protons are highly dependent on the pH and concentration of the sample and will exchange with D₂O, often resulting in a broad, combined signal or no observable signal for the individual protons.

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of Deuterium Oxide (D₂O, 99.9 atom % D).

  • If the compound's solubility is limited, gentle vortexing or sonication may be applied to aid dissolution. A co-solvent such as a few drops of deuterated dimethyl sulfoxide (DMSO-d₆) can be used, although this will add solvent signals to the spectrum.

  • For a precise chemical shift reference, a small amount of a water-soluble internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added.

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Spectral Width: 12-16 ppm (centered around 6 ppm)

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quantitative analysis)

  • Number of Scans: 16-64 scans (adjust as needed to achieve an adequate signal-to-noise ratio)

  • Receiver Gain: Adjust automatically or manually to avoid signal clipping.

  • Solvent Suppression: If the residual HDO signal is intense, a solvent suppression pulse sequence (e.g., presaturation) should be employed.

3. Data Processing:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum manually to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the internal standard signal to 0.00 ppm (for TSP) or the residual solvent signal to its known chemical shift (e.g., HDO at ~4.79 ppm at 25 °C).

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons in the molecule.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound, from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh Compound dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Setup NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline calibrate Chemical Shift Calibration baseline->calibrate integration Integration calibrate->integration multiplicity Multiplicity & J-Coupling Analysis calibrate->multiplicity assignment Signal Assignment integration->assignment multiplicity->assignment structure Structure Confirmation assignment->structure

Caption: Workflow for ¹H NMR Analysis of this compound.

Application Note: Analysis of 3-amino-3-(2-fluorophenyl)propanoic Acid Using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-amino-3-(2-fluorophenyl)propanoic acid is a synthetic amino acid derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral center and a fluorinated aromatic ring, makes it a valuable building block for synthesizing novel therapeutic agents. The fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy. Accurate structural elucidation and purity assessment are paramount, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose. This application note details a protocol for the 13C NMR analysis of this compound and provides a predicted spectral analysis for reference.

Predicted 13C NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following 13C NMR data has been predicted based on the analysis of structurally similar compounds, including 2-fluorotoluene, beta-alanine, and fluorobenzene. The presence of the 19F atom introduces characteristic splitting patterns (C-F coupling) for the carbon atoms in the phenyl ring, which are crucial for unambiguous signal assignment.

Table 1: Predicted 13C NMR Chemical Shifts and Coupling Constants for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (nJCF)
C=O~175s
C-F (C2')~160d, 1JCF ≈ 245 Hz
C-ipso (C1')~128d, 2JCF ≈ 22 Hz
C4'~129d, 3JCF ≈ 8 Hz
C6'~125d, 3JCF ≈ 4 Hz
C5'~124d, 4JCF ≈ 3 Hz
C3'~115d, 2JCF ≈ 21 Hz
~52s
~40s

Note: Chemical shifts are referenced to a standard (e.g., TMS or DSS) and can vary depending on the solvent and pH. Coupling constants (J) are given in Hertz (Hz). 's' denotes a singlet and 'd' denotes a doublet.

Experimental Protocol

This section provides a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation

  • Dissolution: Accurately weigh 15-25 mg of this compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts. D₂O is a good starting point for this water-soluble compound.

  • pH Adjustment: The ionization state of the amino and carboxylic acid groups is pH-dependent and will significantly affect the chemical shifts of nearby carbons (C=O, Cα, Cβ). For reproducibility, it is advisable to adjust the pH of the D₂O solution to a specific value (e.g., physiological pH ~7.4) using dilute DCl or NaOD.

  • Internal Standard: Add a small amount of an internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous samples, or tetramethylsilane (TMS) for organic solvents. The standard provides a reference signal at 0.00 ppm.

  • Transfer: Transfer the final solution to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher for 13C frequency) is recommended to achieve good signal dispersion and sensitivity.

  • Experiment: A standard proton-decoupled 13C NMR experiment should be performed. This involves broadband decoupling of protons to simplify the spectrum to singlets for carbons not coupled to fluorine.

  • Key Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons (C=O, C-F, C-ipso) to fully relax and provide quantitative information.

    • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a large number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 200-250 ppm is sufficient to cover the expected range of chemical shifts.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C), for the duration of the experiment.

3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the internal standard signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate their areas. Note that in a standard proton-decoupled 13C spectrum, the integrals are not always directly proportional to the number of carbons due to varying relaxation times and Nuclear Overhauser Effect (NOE) enhancements.

Visualizations

Diagram 1: Experimental Workflow

G A Sample Weighing (15-25 mg) B Dissolution in Deuterated Solvent (0.7 mL) A->B C Add Internal Standard (e.g., DSS) B->C D Transfer to NMR Tube C->D E NMR Data Acquisition (13C{1H} Experiment) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis (Peak Picking, Referencing) F->G H Structure Confirmation & Report G->H

Caption: Workflow for 13C NMR analysis.

Diagram 2: Structure-Spectrum Correlation

G cluster_molecule This compound cluster_spectrum Predicted 13C NMR Spectrum mol F | C2'--C1'--Cα--Cβ--C=O /    |     |    | C3'   C6' NH₂   H   OH |    | C4'--C5' COOH C=O ~175 ppm Aromatic Aromatic Carbons (C1'-C6') ~115-160 ppm Aliphatic Aliphatic Carbons (Cα, Cβ) ~40-55 ppm c_co c_co->COOH c_aromatic c_aromatic->Aromatic c_aliphatic c_aliphatic->Aliphatic

Caption: Structure-spectrum logical relationship.

13C NMR spectroscopy is an indispensable tool for the structural characterization of this compound. The predicted spectrum, including the characteristic C-F coupling patterns, provides a valuable reference for researchers. The detailed protocol outlined in this note ensures the acquisition of high-quality, reproducible 13C NMR data, facilitating confident structural verification and purity assessment, which are critical steps in the drug discovery and development pipeline. The analysis of fluorinated compounds by NMR can be challenging, but with careful experimental design and data interpretation, a wealth of structural information can be obtained.[1][2][3][4]

References

Application Note: Quantitative Analysis of 3-amino-3-(2-fluorophenyl)propanoic acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantitative analysis of 3-amino-3-(2-fluorophenyl)propanoic acid in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a simple protein precipitation step for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC). Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method provides a robust and reliable workflow for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolic studies of this compound.

Introduction

This compound is a β-amino acid of interest in pharmaceutical and drug development research. Accurate quantification of this and similar small polar molecules in complex biological fluids is essential for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and specificity for this purpose.[1][2] The challenge in analyzing polar compounds like β-amino acids often lies in achieving adequate retention on traditional reversed-phase liquid chromatography columns.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) provides an effective alternative for retaining and separating such polar analytes.[4][5] This application note details a complete protocol for the analysis of this compound, from sample preparation to data acquisition and analysis.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of this compound from a plasma matrix.

Materials:

  • Plasma samples

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile (ACN), HPLC grade

  • 0.1% Formic Acid in Acetonitrile

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold (4°C) 0.1% formic acid in acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a HILIC column to ensure good retention of the polar analyte.

LC System: A standard HPLC or UHPLC system.

ParameterCondition
Column HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient See Table 1

Table 1: Liquid Chromatography Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.01090
5.05050
5.11090
8.01090
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode.

MS System: A triple quadrupole mass spectrometer.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

The molecular formula of this compound is C₉H₁₀FNO₂ with a monoisotopic mass of 183.0696 Da. The protonated molecule [M+H]⁺ with an m/z of 184.0774 will be used as the precursor ion. Fragmentation of β-amino acids typically involves the loss of the amino group (as ammonia, NH₃) and the carboxylic acid group (as H₂O + CO).[7][8] Based on the structure, plausible product ions are generated from the loss of ammonia and the cleavage of the bond between the chiral carbon and the carboxymethyl group.

Table 2: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Purpose
This compound184.08167.0515100Quantifier
This compound184.08109.0425100Qualifier
Internal Standard (IS)TBDTBDTBD100Quantifier

Note: Collision energies are starting points and should be optimized for the specific instrument used.

Table 3: Hypothetical Method Validation Data

This table summarizes the expected performance characteristics of the method.

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Precision (% CV) < 15% (< 20% at LOQ)
Matrix Effect Minimal, compensated by internal standard
Recovery Consistent and reproducible (>85%)

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical protocol from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is precip Protein Precipitation (Cold Acetonitrile) add_is->precip centrifuge Centrifugation (14,000 x g, 10 min) precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_sep HILIC Separation supernatant->lc_sep ms_detect ESI+ MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify report Final Report quantify->report

Caption: Workflow for the quantitative analysis of this compound.

Predicted Fragmentation Pathway

This diagram shows the proposed fragmentation of the protonated molecule in the mass spectrometer's collision cell.

G cluster_frags Product Ions parent [M+H]⁺ m/z = 184.08 frag1 [M+H - NH₃]⁺ m/z = 167.05 (Quantifier) parent->frag1 - NH₃ frag2 [C₇H₆F]⁺ m/z = 109.04 (Qualifier) parent->frag2 - C₂H₄NO₂

References

Application Note: Chiral HPLC Method for the Analysis of 3-amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Analysis of 3-amino-3-(2-fluorophenyl)propanoic acid is presented below, designed for researchers, scientists, and professionals in drug development. This document provides a detailed methodology for the chiral separation and quantification of the enantiomers of this compound.

Introduction

This compound is a non-proteinogenic β-amino acid. As with many chiral molecules in the pharmaceutical industry, the individual enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, a reliable and accurate analytical method to separate and quantify the enantiomers is crucial for quality control, process monitoring, and pharmacokinetic studies. This application note describes a High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of this compound.

Principle

The separation of the enantiomers of this compound is achieved by direct chiral chromatography using a chiral stationary phase (CSP). The method utilizes a macrocyclic glycopeptide-based column, which provides a stereoselective environment for the differential interaction of the two enantiomers, leading to their separation.[1][2] Detection is performed by UV absorbance. An alternative method involving pre-column derivatization with a chiral derivatizing agent (e.g., Marfey's reagent) followed by reversed-phase HPLC is also discussed as a viable, albeit more complex, approach.[3][4]

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade solvents (e.g., methanol, ethanol, acetonitrile, isopropanol).

  • Reagent grade trifluoroacetic acid (TFA).

  • Reference standards of (R)- and (S)-3-amino-3-(2-fluorophenyl)propanoic acid.

Experimental Protocols

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh about 10 mg of the reference standard for each enantiomer and the racemic mixture into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the chiral separation.

ParameterCondition
Column CHIROBIOTIC T, 5 µm, 250 x 4.6 mm (or equivalent)[1][2]
Mobile Phase Methanol / Trifluoroacetic Acid (100 / 0.1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes
System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. A solution containing both enantiomers (racemic mixture) should be injected.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor (T) 0.8 - 1.5
Theoretical Plates (N) > 2000

Alternative Method: Pre-column Derivatization

For labs not equipped with chiral columns, an indirect method using a chiral derivatizing agent can be employed.[3][4]

  • Derivatization Reagent: Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[3][4]

  • Protocol:

    • To 100 µL of a 1 mg/mL sample solution in 50 mM sodium bicarbonate buffer (pH 8.5), add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.

    • Dilute the mixture with the mobile phase before injection.

  • Chromatographic Conditions (for derivatized sample):

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with a mixture of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Detection: 340 nm.

Data Presentation

The quantitative data for the analysis of a hypothetical sample is summarized in the table below.

Sample IDEnantiomerRetention Time (min)Peak AreaConcentration (µg/mL)Enantiomeric Excess (%)
Sample 1(S)-form12.5450,00048.594.0
(R)-form15.212,0001.5

Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow SamplePrep Sample Preparation (Dissolution & Filtration) HPLC_System HPLC System (Pump, Autosampler, Column, Detector) SamplePrep->HPLC_System Inject Sample StandardPrep Standard Preparation (Stock & Working Solutions) StandardPrep->HPLC_System Inject Standard DataAcquisition Data Acquisition (Chromatogram) HPLC_System->DataAcquisition DataAnalysis Data Analysis (Integration, Quantification, EE%) DataAcquisition->DataAnalysis Report Report Generation DataAnalysis->Report

Caption: Experimental workflow for HPLC analysis.

References

Application Note: Chiral Separation of 3-amino-3-(2-fluorophenyl)propanoic acid Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-3-(2-fluorophenyl)propanoic acid is a non-proteinogenic β-amino acid, a class of compounds of significant interest in pharmaceutical research and development. The stereochemistry of such molecules is of paramount importance, as individual enantiomers can possess vastly different pharmacological activities, metabolic pathways, and toxicological profiles. Consequently, the ability to separate and quantify the enantiomers of this compound is crucial for ensuring the safety, efficacy, and quality of potential drug candidates.

This application note presents a detailed protocol for the chiral separation of the (R)- and (S)-enantiomers of this compound using High-Performance Liquid Chromatography (HPLC). The method is based on the use of a macrocyclic glycopeptide chiral stationary phase (CSP), which has proven effective for the direct enantioseparation of a wide range of underivatized amino acids.

Principle of Chiral Separation

The enantioselective separation is achieved using a chiral stationary phase based on teicoplanin, a macrocyclic glycopeptide. The complex, three-dimensional structure of the teicoplanin molecule, with its multiple chiral centers and various functional groups, allows for differential interactions with the two enantiomers of the analyte. The separation mechanism is a multifactorial process involving a combination of:

  • Ionic Interactions: Between the charged amino and carboxyl groups of the analyte and corresponding sites on the CSP.

  • Hydrogen Bonding: Formation of hydrogen bonds between the analyte's polar groups and the CSP.

  • Hydrophobic Interactions: Between the aromatic ring of the analyte and apolar regions of the chiral selector.

  • Steric Interactions: The fit of each enantiomer into the chiral cavities or grooves of the CSP.

The cumulative effect of these interactions results in different binding affinities for the (R)- and (S)-enantiomers, leading to different retention times and their subsequent separation on the chromatographic column.

Experimental Protocol

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: A teicoplanin-based chiral stationary phase is recommended. The Astec® CHIROBIOTIC® T column has shown broad utility for separating underivatized amino acids and is a suitable choice for this application.[1][2]

  • Reagents:

    • Methanol (HPLC or LC-MS grade)

    • Water (HPLC or LC-MS grade, e.g., Milli-Q®)

    • Trifluoroacetic acid (TFA) (HPLC grade)

  • Standards and Samples:

    • Racemic this compound

    • Enantiomerically enriched standards of (R)- and (S)-3-amino-3-(2-fluorophenyl)propanoic acid (if available, for peak elution order confirmation)

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of water, methanol, and TFA. For example, for a mobile phase of 70% Methanol with 0.1% TFA, combine 300 mL of water, 700 mL of methanol, and 1 mL of TFA. Degas the mobile phase before use.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of racemic this compound and transfer to a 10 mL volumetric flask. Dissolve in a 50:50 (v/v) mixture of methanol and water, and bring to volume.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution into a 10 mL volumetric flask and bring to volume with the mobile phase.

  • Sample Preparation: Prepare samples by dissolving them in the mobile phase to an estimated concentration of 0.1 mg/mL. Ensure complete dissolution and filter the solution through a 0.45 µm syringe filter prior to injection.

The following conditions are provided as a starting point and may require optimization for specific instrumentation and applications.

Parameter Condition
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Water:Methanol with 0.1% TFA (e.g., 30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Mode Isocratic
  • Organic Modifier Percentage: The concentration of methanol is a key parameter influencing retention and resolution. A systematic evaluation (e.g., from 60% to 80% methanol) should be conducted to achieve optimal separation (Resolution > 1.5) within a reasonable analysis time.

  • Acidic Additive: The concentration of TFA can be adjusted (e.g., 0.05% to 0.2%) to improve peak shape and selectivity.

  • Temperature: Varying the column temperature (e.g., 20 °C to 35 °C) can affect the thermodynamics of the chiral recognition process and may improve resolution.

Data Analysis and Presentation

The success of the chiral separation is evaluated based on several key chromatographic parameters. The target values provided below are indicative of a well-resolved and robust method.

Parameter Symbol Target Value Description
Retention Time (Enantiomer 1)tR1Analyte-dependentThe time from injection to the peak maximum of the first eluting enantiomer.
Retention Time (Enantiomer 2)tR2> tR1The time from injection to the peak maximum of the second eluting enantiomer.
Selectivity Factorα> 1.1The ratio of the retention factors of the two enantiomers, indicating the separation potential.
ResolutionRs> 1.5The degree of separation between the two peaks, with >1.5 indicating baseline separation.
Tailing FactorT0.9 – 1.5A measure of peak symmetry, with 1.0 being a perfectly symmetrical Gaussian peak.

Note: The elution order of the enantiomers must be confirmed by injecting an enantiomerically pure standard if available.

Visualized Experimental Workflow

experimental_workflow cluster_preparation Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_standard Prepare Racemic Standard inject Inject Sample/Standard prep_standard->inject prep_sample Prepare and Filter Sample prep_sample->inject prep_mobile_phase Prepare Mobile Phase hplc_setup Equilibrate HPLC System prep_mobile_phase->hplc_setup hplc_setup->inject separate Isocratic Separation on Chiral Column inject->separate detect UV Detection separate->detect acquire_data Acquire Chromatogram detect->acquire_data integrate Integrate Enantiomer Peaks acquire_data->integrate calculate Calculate Resolution, Selectivity, and Purity integrate->calculate

Figure 1. A schematic overview of the experimental workflow for the chiral HPLC analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful chiral separation of this compound enantiomers. The proposed HPLC method, utilizing a teicoplanin-based chiral stationary phase, is direct, robust, and avoids the need for derivatization, thereby simplifying the analytical process and minimizing the risk of analytical artifacts. This method is well-suited for implementation in research, development, and quality control environments where the enantiomeric purity of this compound is a critical parameter.

References

Application Notes and Protocols for the Use of 3-amino-3-(2-fluorophenyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties.[1][2] 3-amino-3-(2-fluorophenyl)propanoic acid, a β-amino acid analog of phenylalanine, offers unique structural and physicochemical properties that can be exploited to improve peptide stability, conformational rigidity, and biological activity. The fluorine substituent on the phenyl ring can modulate electronic properties, hydrophobicity, and interactions with biological targets.[1][3] These application notes provide a comprehensive guide to the use of Fmoc-protected this compound in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

While specific experimental data for this compound is limited, the properties of the closely related isomer, 3-amino-3-(3-fluorophenyl)propanoic acid, can provide valuable estimates.

Table 1: Physicochemical Properties of 3-amino-3-(3-fluorophenyl)propanoic acid. [4][5]

PropertyValue
Molecular FormulaC₉H₁₀FNO₂
Molecular Weight183.18 g/mol
XLogP3-AA-1.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Topological Polar Surface Area63.3 Ų
pKa (Strongest Acidic)~4.08 (Estimated based on β-alanine)[6]
pKa (Strongest Basic)~10.31 (Estimated based on β-alanine)[6]

Applications in Peptide Synthesis

The incorporation of this compound into peptides can be advantageous for several reasons:

  • Enhanced Proteolytic Stability: The β-amino acid backbone is generally more resistant to enzymatic degradation compared to the natural α-amino acid linkage, leading to a longer in vivo half-life.[7]

  • Conformational Constraint: The additional methylene group in the backbone of β-amino acids can induce unique secondary structures, such as helices and turns, which can help in mimicking or disrupting protein-protein interactions.

  • Modulation of Bioactivity: The 2-fluoro-phenyl side chain can alter the binding affinity and selectivity of the peptide for its biological target. The fluorine atom can participate in favorable electrostatic and hydrophobic interactions within a binding pocket.[1][8]

  • ¹⁹F NMR Probe: The fluorine atom serves as a sensitive probe for nuclear magnetic resonance (NMR) studies, allowing for detailed conformational analysis of the peptide and its interactions with binding partners.[9][10]

Experimental Protocols: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following protocols are generalized for the incorporation of Fmoc-3-amino-3-(2-fluorophenyl)propanoic acid into a peptide sequence using manual or automated SPPS.

Materials and Reagents
  • Fmoc-3-amino-3-(2-fluorophenyl)propanoic acid

  • Rink Amide resin (or other suitable resin)

  • Standard Fmoc-protected α-amino acids

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

SPPS Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat Incomplete sequence Cleavage Cleavage and Deprotection Washing->Cleavage Completed sequence Repeat->Fmoc_Deprotection Purification Purification and Analysis Cleavage->Purification Signaling_Pathway Peptide Peptide with This compound Receptor Cell Surface Receptor or Intracellular Protein Peptide->Receptor Binds to PPI Protein-Protein Interaction Receptor->PPI Modulates Downstream Downstream Signaling Cascade PPI->Downstream Activates/Inhibits Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream->Response

References

Application Notes and Protocols: Pharmacological Profiling of 3-amino-3-(2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-amino-3-(2-fluorophenyl)propanoic acid is a synthetic amino acid derivative that holds potential for modulating neurotransmitter systems, particularly within the central nervous system (CNS). Its structural similarity to known neuromodulators, such as phenibut and baclofen, suggests that it may exert its effects through interaction with GABA receptors. Specifically, based on the pharmacological activity of structurally related compounds like 3-amino-3-(4-chlorophenyl)propanoic acid, which acts as a weak GABAB receptor antagonist, it is hypothesized that this compound may also target GABAB receptors.[1]

These application notes provide a comprehensive framework for the pharmacological profiling of this compound, with a focus on characterizing its potential interaction with GABAB receptors. The following sections detail experimental protocols for determining binding affinity and functional activity, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflows.

Data Presentation

All quantitative data from the described experimental protocols should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Radioligand Displacement Assay Data for this compound at the GABAB Receptor

CompoundRadioligandTest SystemIC50 (nM)Ki (nM)Hill Slope
This compound[³H]-CGP54626Rat brain membranes
GABA (control)[³H]-CGP54626Rat brain membranes
Baclofen (control)[³H]-CGP54626Rat brain membranes
CGP54626 (control)[³H]-CGP54626Rat brain membranes

Table 2: Functional Antagonism of this compound at the GABAB Receptor ([³⁵S]GTPγS Binding Assay)

CompoundAgonistTest SystemEC50 of Agonist (nM)EC50 of Agonist + Test Compound (nM)pA2Schild Slope
This compoundGABARecombinant human GABAB receptors
CGP54626 (control)GABARecombinant human GABAB receptors

Experimental Protocols

Protocol 1: GABAB Receptor Radioligand Displacement Assay

This protocol outlines the procedure to determine the binding affinity (Ki) of this compound for the GABAB receptor using a competitive radioligand binding assay.[2][3]

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-CGP54626 (a high-affinity GABAB receptor antagonist)

  • Control Compounds: GABA, Baclofen, unlabeled CGP54626

  • Membrane Preparation: Rat brain cortical membranes expressing GABAB receptors

  • Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain cortices in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh binding buffer and repeat the centrifugation step three times to remove endogenous GABA.

    • Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand solution (final concentration ~1-5 nM [³H]-CGP54626), and 50 µL of either:

      • Vehicle (for total binding).

      • A high concentration of unlabeled CGP54626 (e.g., 10 µM) (for non-specific binding).

      • Increasing concentrations of the test compound or control compounds.

    • Add 50 µL of the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABAB_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Assay Setup & Incubation cluster_detection Filtration & Detection cluster_analysis Data Analysis Homogenize Homogenize Tissue Centrifuge1 Centrifuge (Low Speed) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (High Speed) Supernatant1->Centrifuge2 Wash Wash Pellet (x3) Centrifuge2->Wash Resuspend Resuspend in Buffer Wash->Resuspend Add_Components Add Radioligand, Test Compound, Membranes Resuspend->Add_Components Plate Prepare 96-well Plate Plate->Add_Components Incubate Incubate at RT Add_Components->Incubate Filter Rapid Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Dry Dry Filters Wash_Filters->Dry Add_Scintillant Add Scintillation Fluid Dry->Add_Scintillant Count Scintillation Counting Add_Scintillant->Count Calculate_SB Calculate Specific Binding Count->Calculate_SB Plot_Curve Plot Competition Curve Calculate_SB->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Workflow for GABAB Receptor Radioligand Binding Assay.

Protocol 2: [³⁵S]GTPγS Binding Assay for GABAB Receptor Functional Activity

This protocol measures the functional activity of this compound as a potential antagonist at the GABAB receptor by quantifying its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding to G proteins.[3][4]

Materials:

  • Test Compound: this compound

  • Agonist: GABA

  • Control Antagonist: CGP54626

  • Radioligand: [³⁵S]GTPγS

  • Membrane Preparation: Membranes from cells stably expressing recombinant human GABAB1 and GABAB2 subunits.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • GDP Solution: 10 µM GDP in assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Prepare membranes from cells expressing recombinant GABAB receptors using standard cell harvesting and homogenization procedures.

    • Resuspend the final membrane pellet in assay buffer to a protein concentration of 10-20 µ g/well .

  • Assay Setup:

    • In a 96-well plate, add assay buffer, GDP solution, and the membrane preparation.

    • Add increasing concentrations of the test compound or control antagonist.

    • Add a fixed concentration of the agonist (GABA) corresponding to its EC₈₀ for stimulating [³⁵S]GTPγS binding.

    • To determine basal binding, omit the agonist. To determine non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

  • Initiation and Incubation:

    • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Terminate the reaction by rapid filtration through the filter plate.

    • Wash the filters three times with ice-cold wash buffer.

  • Detection:

    • Dry the filters, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Construct a dose-response curve for the agonist (GABA) in the absence and presence of different concentrations of the test compound.

    • Determine the EC50 values for the agonist under each condition.

    • Perform a Schild analysis by plotting the log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A Schild slope not significantly different from unity is indicative of competitive antagonism.

GTPgS_Assay_Workflow cluster_prep Membrane & Reagent Prep cluster_assay Assay Setup & Incubation cluster_detection Filtration & Detection cluster_analysis Data Analysis Membranes Prepare GABAB Receptor Membranes Add_Components Add Membranes, GDP, Agonist, Test Compound Membranes->Add_Components Reagents Prepare Buffers, GDP, Agonist, Antagonist Reagents->Add_Components Plate Prepare 96-well Plate Plate->Add_Components Initiate Add [³⁵S]GTPγS Add_Components->Initiate Incubate Incubate at 30°C Initiate->Incubate Filter Rapid Filtration Incubate->Filter Wash_Filters Wash Filters Filter->Wash_Filters Dry Dry Filters Wash_Filters->Dry Add_Scintillant Add Scintillation Fluid Dry->Add_Scintillant Count Scintillation Counting Add_Scintillant->Count DR_Curve Construct Dose-Response Curves Count->DR_Curve Determine_EC50 Determine Agonist EC50s DR_Curve->Determine_EC50 Schild_Plot Perform Schild Analysis Determine_EC50->Schild_Plot Calculate_pA2 Calculate pA2 Schild_Plot->Calculate_pA2

Workflow for [³⁵S]GTPγS Functional Assay.

Signaling Pathway

The GABAB receptor is a metabotropic receptor that couples to inhibitory G proteins (Gi/o).[5][6] Upon activation by an agonist, the G protein dissociates into its α and βγ subunits, which then modulate downstream effectors. The primary signaling pathways include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. The Gβγ subunit can directly inhibit presynaptic voltage-gated Ca²⁺ channels, reducing neurotransmitter release, and activate postsynaptic G protein-coupled inwardly rectifying K⁺ (GIRK) channels, leading to hyperpolarization of the neuronal membrane.[5]

GABAB_Signaling_Pathway cluster_membrane Plasma Membrane GABAB_R GABAB Receptor (GABAB1 + GABAB2) G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ca_Channel Presynaptic Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx K_Channel Postsynaptic GIRK Channel K_efflux K⁺ Efflux K_Channel->K_efflux Agonist GABA Agonist (e.g., Baclofen) Agonist->GABAB_R Activates Antagonist This compound (Hypothesized Antagonist) Antagonist->GABAB_R Blocks G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates ATP ATP ATP->AC Neurotransmitter_Release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_Release Hyperpolarization Hyperpolarization (IPSP) K_efflux->Hyperpolarization

GABAB Receptor Signaling Pathway.

References

Application Note: Experimental Protocol for Evaluating the Bioactivity of 3-amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-amino-3-(2-fluorophenyl)propanoic acid is a β-amino acid derivative. Its structural similarity to known neuroactive compounds, such as Phenibut (β-phenyl-γ-aminobutyric acid) and Baclofen (β-(4-chlorophenyl)-GABA), suggests potential activity within the central nervous system.[1][2] Both Phenibut and Baclofen are agonists of the γ-aminobutyric acid type B (GABA-B) receptor, the primary inhibitory metabotropic receptor in the brain, and are used clinically for their anxiolytic and muscle relaxant properties.[3][4][5] Therefore, it is hypothesized that this compound may also modulate GABAergic neurotransmission.

This document provides a comprehensive experimental workflow to systematically evaluate the bioactivity of this compound, focusing on its potential interaction with GABA receptors and its effects on neuronal function. The protocols outlined below progress from initial cytotoxicity screening to specific receptor binding, functional characterization, and cellular activity assays.

Overall Experimental Workflow

The proposed workflow follows a tiered approach, starting with broad screening and progressing to more specific and complex biological assays. This ensures that resources are used efficiently and provides a comprehensive profile of the compound's activity.

G cluster_0 A Phase 1: Cytotoxicity Screening (Neuronal Cell Lines) B Phase 2: Target Engagement (GABA Receptor Binding Assays) A->B Determine non-toxic concentration range C Phase 3: Functional Characterization (GABA-B Receptor Functional Assay) B->C Confirm direct receptor interaction & affinity D Phase 4: Cellular Bioactivity (Primary Neuron Calcium Imaging) C->D Determine agonist vs. antagonist activity E Bioactivity Profile D->E Assess physiological effect on neuronal activity

Caption: High-level workflow for bioactivity evaluation.

Phase 1: Preliminary Cytotoxicity Screening

The initial step is to determine the concentration range at which this compound exhibits toxicity to neuronal cells. This is crucial for designing subsequent experiments with non-toxic concentrations of the compound.

Protocol 1: MTT Assay for Cell Viability

This protocol uses the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to measure cell viability.[6][7]

Objective: To determine the 50% inhibitory concentration (IC50) of the test compound in a human neuroblastoma cell line (e.g., SH-SY5Y).

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.[8]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of final concentrations (e.g., 0.1 µM to 1000 µM). Add 10 µL of each dilution to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Data Presentation:

CompoundCell LineExposure Time (h)IC50 (µM) [Hypothetical]
This compoundSH-SY5Y48> 1000
Doxorubicin (Positive Control)SH-SY5Y480.8

Phase 2: Target Engagement – Receptor Binding Assays

Based on its structural similarity to known GABA-B agonists, the primary targets for investigation are the GABA-A and GABA-B receptors. Competitive radioligand binding assays will determine if the compound binds to these receptors and with what affinity.[9]

Protocol 2: GABA-B Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the GABA-B receptor.

Methodology:

  • Membrane Preparation: Homogenize rat cortical membranes in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate, wash the pellet multiple times to remove endogenous GABA, and resuspend the final membrane pellet in the assay buffer.[10]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (100-200 µg protein), a specific GABA-B radioligand (e.g., 1-2 nM [3H]CGP54626, an antagonist), and varying concentrations of the test compound.[11]

  • Controls:

    • Total Binding: Membrane + Radioligand + Vehicle.

    • Non-specific Binding: Membrane + Radioligand + a high concentration of an unlabeled competitor (e.g., 100 µM Baclofen).

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.

  • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand. Wash the filters with an ice-cold buffer.

  • Detection: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound (the concentration that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Data Presentation:

CompoundReceptorRadioligandKi (nM) [Hypothetical]
This compoundGABA-B[3H]CGP54626150
Baclofen (Positive Control)GABA-B[3H]CGP5462635
Bicuculline (Negative Control)GABA-B[3H]CGP54626> 10,000

Phase 3: Functional Characterization

After confirming binding to the GABA-B receptor, the next step is to determine the functional consequence of this binding—i.e., whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).

GABA-B Receptor Signaling Pathway

GABA-B receptors are G-protein coupled receptors (GPCRs) that signal primarily through the Gαi/o subunit. Activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and modulation of ion channels via the Gβγ subunit.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular GABA GABA or Agonist GABAB_R GABA-B Receptor GABA->GABAB_R G_protein Gαi/o Gβγ GABAB_R->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts K_channel K+ Channel (GIRK) K_ion K+ K_channel->K_ion Efflux Ca_channel Ca2+ Channel G_protein:e->AC:w Gαi/o inhibits G_protein:e->K_channel:w Gβγ activates G_protein:e->Ca_channel:w Gβγ inhibits ATP ATP ATP->AC Ca_ion Ca2+ Ca_ion->Ca_channel Influx

Caption: Simplified GABA-B receptor signaling cascade.

Protocol 3: [35S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins following receptor-agonist binding, providing a reliable measure of functional agonism.[11]

Objective: To quantify the ability of the test compound to stimulate [35S]GTPγS binding to G-proteins via the GABA-B receptor.

Methodology:

  • Membrane Preparation: Use the same rat cortical membrane preparation as in the binding assay.

  • Assay Buffer: Prepare an assay buffer containing GDP (to keep G-proteins in an inactive state) and MgCl2.

  • Reaction Setup:

    • To measure agonist activity: Incubate membranes with varying concentrations of the test compound and a fixed concentration of [35S]GTPγS.

    • To measure antagonist activity: Incubate membranes with varying concentrations of the test compound in the presence of a fixed, sub-maximal concentration of a known agonist (e.g., Baclofen), and a fixed concentration of [35S]GTPγS.

  • Controls:

    • Basal Binding: Membranes + [35S]GTPγS + Vehicle.

    • Non-specific Binding: Basal conditions + a high concentration of unlabeled GTPγS.

    • Maximal Stimulation: Membranes + [35S]GTPγS + a saturating concentration of Baclofen.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination and Detection: Terminate the reaction and measure bound [35S]GTPγS using the same filtration and scintillation counting method described in Protocol 2.

  • Data Analysis: Calculate the percentage of stimulation over basal levels. For agonist activity, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to Baclofen). For antagonist activity, determine the IC50.

Data Presentation:

CompoundFunctional ActivityEC50 (nM) [Hypothetical]Emax (% of Baclofen) [Hypothetical]
This compoundPartial Agonist85065%
Baclofen (Positive Control)Full Agonist250100%

Phase 4: Cellular Bioactivity in a Neuronal Context

The final phase assesses the compound's effect on the physiological activity of neurons. Calcium imaging is a powerful technique to visualize neuronal activity, as intracellular calcium levels are tightly linked to membrane depolarization and neuronal firing.[12][13][14]

Protocol 4: Calcium Imaging in Primary Neuronal Cultures

Objective: To measure changes in intracellular calcium ([Ca2+]i) dynamics in primary cortical neurons in response to the test compound.

Methodology:

  • Primary Neuron Culture:

    • Isolate cortical neurons from embryonic day 18 (E18) rat or mouse pups.[15][16]

    • Dissociate the tissue enzymatically (e.g., with trypsin) and mechanically.

    • Plate the neurons on poly-D-lysine-coated glass-bottom dishes in a serum-free neurobasal medium supplemented with B-27 and GlutaMAX.[17]

    • Maintain the culture for 10-14 days in vitro (DIV) to allow for the development of mature, synaptically-connected networks.[15]

  • Calcium Indicator Loading: Incubate the mature neuronal cultures with a fluorescent calcium indicator, such as Fluo-4 AM (2-5 µM), for 30-45 minutes at 37°C.[12]

  • Imaging Setup: Place the dish on the stage of a fluorescence microscope equipped with a high-speed camera. Perfuse the cells with a physiological saline solution (e.g., Hanks' Balanced Salt Solution).

  • Data Acquisition:

    • Record baseline neuronal activity for 5-10 minutes to capture spontaneous calcium transients.

    • Apply the test compound at a relevant concentration (e.g., 10x EC50 from the functional assay) via the perfusion system.

    • Continue recording for 10-20 minutes to observe the compound's effect.

    • As a control, apply a known GABA-B agonist (Baclofen) to confirm receptor functionality.

  • Data Analysis:

    • Identify individual neurons as regions of interest (ROIs).

    • Measure the fluorescence intensity (ΔF/F0) over time for each ROI.

    • Analyze key parameters such as the frequency, amplitude, and duration of calcium transients before and after compound application.[18]

Data Presentation:

TreatmentParameterObservation [Hypothetical]Interpretation
BaselineSpontaneous Ca2+ TransientsRegular, periodic firing observedHealthy, active neuronal network
This compound (10 µM)Frequency of Ca2+ TransientsSignificant decrease (e.g., ~50% reduction)Compound has an inhibitory effect on neuronal activity, consistent with GABA-B agonism.
Baclofen (5 µM)Frequency of Ca2+ TransientsSignificant decrease (e.g., ~70% reduction)Confirms the presence of functional GABA-B receptors and their inhibitory role.

Summary and Interpretation:

This structured experimental approach provides a comprehensive bioactivity profile for this compound.

  • Phase 1 establishes the safe concentration range for cellular assays.

  • Phase 2 would hypothetically confirm that the compound directly binds to the GABA-B receptor with moderate affinity.

  • Phase 3 would characterize its functional activity, suggesting in our hypothetical results that it is a partial agonist.

  • Phase 4 would demonstrate that this molecular activity translates into a physiological effect—the inhibition of neuronal activity—which is consistent with the function of a GABA-B agonist.

Together, these results would build a strong case that this compound is a novel, centrally active GABA-B receptor partial agonist, providing a solid foundation for further preclinical development.

References

Application Notes and Protocols: 3-amino-3-(2-fluorophenyl)propanoic acid in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-amino-3-(2-fluorophenyl)propanoic acid and its analogs as crucial precursors in the synthesis of commercially significant pharmaceutical agents. The unique structural features of this β-amino acid, particularly the presence of a fluorine atom on the phenyl ring, impart desirable physicochemical properties to the final drug molecules, such as enhanced metabolic stability and binding affinity.[1] This document outlines the synthetic applications, detailed experimental protocols, and the biological context of drugs derived from this versatile building block.

Application 1: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (e.g., Sitagliptin)

3-Amino-3-(aryl)propanoic acid derivatives are key structural motifs in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[2][3][4] Sitagliptin, the first approved drug in this class, contains a trifluorophenyl moiety, which is structurally and functionally similar to the 2-fluorophenyl group of the title precursor. The β-amino acid core is essential for the molecule's interaction with the active site of the DPP-4 enzyme.

Signaling Pathway of DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are released in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-4, drugs like Sitagliptin prolong the action of incretins, leading to improved glycemic control.[5]

DPP4_Signaling_Pathway Food_Intake Food Intake Incretins Incretin Hormones (GLP-1, GIP) Food_Intake->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas stimulate DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Sitagliptin Sitagliptin (DPP-4 Inhibitor) Sitagliptin->DPP4 inhibits

Caption: Mechanism of action of DPP-4 inhibitors like Sitagliptin.
Experimental Protocol: Asymmetric Synthesis of Sitagliptin

A highly efficient asymmetric synthesis of Sitagliptin has been developed, which involves the enantioselective hydrogenation of a β-enamino amide intermediate.[2][3] The following protocol is adapted from established manufacturing processes.

Synthetic Workflow:

Sitagliptin_Synthesis_Workflow cluster_0 One-Pot Synthesis of Intermediate 9 cluster_1 Asymmetric Hydrogenation and Salt Formation A 2,4,5-Trifluorophenylacetic acid F Dehydrositagliptin (Intermediate 9) A->F B Meldrum's Acid B->F C Pivaloyl Chloride C->F D Triazolopiperazine D->F E Ammonium Acetate E->F I Sitagliptin (Free Base) F->I Asymmetric Hydrogenation G Rh(I)/tBu JOSIPHOS catalyst G->I H H2 (Hydrogen Gas) H->I K Sitagliptin Phosphate I->K J Phosphoric Acid J->K

Caption: High-level workflow for the asymmetric synthesis of Sitagliptin.

Step 1: One-Pot Synthesis of Dehydrositagliptin Intermediate [2]

  • To a solution of 2,4,5-trifluorophenylacetic acid (1 equivalent) and Meldrum's acid (1.1 equivalents) in acetonitrile, add pivaloyl chloride (1.2 equivalents) and a catalytic amount of dimethylaminopyridine (DMAP).

  • Stir the mixture at room temperature to form the Meldrum's adduct.

  • Add triazolopiperazine (1 equivalent) to the reaction mixture to form the β-keto amide.

  • Introduce methanol and ammonium acetate and heat the mixture to 45°C to facilitate the formation and crystallization of the (Z)-enamine product, dehydrositagliptin.

  • Cool the mixture to 0-5°C and isolate the product by filtration.

Step 2: Asymmetric Hydrogenation [2][6]

  • Dissolve the dehydrositagliptin intermediate in methanol (0.3 M).

  • Add the chiral catalyst, Rh(I)/tBu JOSIPHOS (0.15 mol%).

  • Pressurize the reaction vessel with hydrogen gas (100 psig).

  • Maintain the reaction at 50°C for 14 hours.

  • Monitor the reaction for completion by FT-IR or HPLC.

Step 3: Salt Formation and Isolation [2]

  • Upon completion of the hydrogenation, concentrate the reaction mixture.

  • Dissolve the resulting Sitagliptin free base in a suitable solvent system (e.g., isopropanol/water).

  • Add a solution of phosphoric acid to precipitate Sitagliptin phosphate.

  • Isolate the final product by filtration, wash, and dry.

ParameterValueReference
Intermediate Yield 82% (one-pot)[2][3]
Intermediate Purity >99.6 wt%[2][3]
Catalyst Loading 0.15 mol%[2]
Hydrogenation Pressure 100 psig[2]
Enantiomeric Excess >99.5% ee[1]
Overall Yield up to 65%[2][3]

Application 2: Synthesis of Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Dapoxetine)

While Dapoxetine itself contains an unsubstituted phenyl ring, its synthesis from (S)-3-amino-3-phenylpropionic acid provides a relevant protocol that can be adapted for fluorinated analogs.[7] The core β-amino alcohol structure is a common feature in many neurologically active compounds.

Experimental Protocol: Synthesis of Dapoxetine Hydrochloride

This synthesis involves the reduction of the carboxylic acid to an alcohol, followed by N-methylation and etherification.

Synthetic Workflow:

Dapoxetine_Synthesis_Workflow A (S)-3-amino-3- phenylpropanoic acid B (S)-3-amino-3-phenylpropanol A->B Reduction C (S)-3-dimethylamino-3-phenylpropanol B->C N-methylation (Eschweiler-Clarke) D Dapoxetine (Free Base) C->D Etherification (Williamson) E Dapoxetine HCl D->E Salt Formation

Caption: Synthetic workflow for Dapoxetine Hydrochloride.

Step 1: Reduction to Amino Alcohol [7]

  • Disperse (S)-3-amino-3-phenylpropionic acid in a suitable solvent (e.g., THF).

  • Under a nitrogen atmosphere and at 10-20°C, add a reducing agent (e.g., borane-THF complex).

  • After the addition, cool the mixture to 5-10°C and add acid.

  • Allow the reaction to warm to room temperature and stir for 10-14 hours.

  • Work up the reaction by adjusting the pH to 12-13 with an aqueous base and refluxing for 2-3 hours to obtain (S)-3-amino-3-phenylpropanol.

Step 2: N-methylation [7]

  • Dissolve the (S)-3-amino-3-phenylpropanol in 85% formic acid.

  • Add 37% formaldehyde to the solution.

  • Stir at room temperature for 2.5 hours, then gradually heat to reflux for 6 hours.

  • After reaction completion (monitored by TLC), concentrate the solution, basify to pH 12, and extract with toluene.

  • Purify by distillation to yield (S)-3-dimethylamino-3-phenylpropanol.

Step 3: Etherification and Salt Formation [7]

  • Dissolve the (S)-3-dimethylamino-3-phenylpropanol in an anhydrous solvent (e.g., DMF).

  • Under a nitrogen atmosphere and in an ice bath, add a base (e.g., NaH) and 1-fluoronaphthalene.

  • Heat the reaction to 90-110°C for 3-5 hours.

  • After completion, cool the mixture and introduce dry hydrogen chloride gas to precipitate the final product, Dapoxetine hydrochloride.

StepReactantsKey ConditionsProductYieldReference
1 & 2 (S)-3-amino-3-phenylpropionic acid, Reducing Agent, Formic Acid, FormaldehydeReduction followed by Eschweiler-Clarke reaction(S)-3-dimethylamino-3-phenylpropanol83.8% (2 steps)[7]
3 (S)-3-dimethylamino-3-phenylpropanol, 1-fluoronaphthalene, Base, HCl gasWilliamson ether synthesis, Salt formationDapoxetine Hydrochloride-[7]

Conclusion

This compound and its structural analogs are indispensable building blocks in modern medicinal chemistry. Their application in the synthesis of DPP-4 inhibitors like Sitagliptin and the potential for creating novel neurological agents demonstrates their versatility. The protocols provided herein offer robust and scalable methods for the synthesis of these important pharmaceuticals, highlighting the efficiency and high stereoselectivity that can be achieved. These precursors are crucial for the development of drugs with improved pharmacokinetic and pharmacodynamic profiles.[1][8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-3-(2-fluorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The synthesis of this compound, a β-amino acid, is typically achieved through variations of classical organic reactions that form a carbon-carbon bond and introduce an amino group. A prevalent and straightforward method is a one-pot three-component reaction akin to the Rodionov or Mannich reactions. This approach involves reacting 2-fluorobenzaldehyde, a nitrogen source (commonly ammonium acetate), and a compound providing a two-carbon acidic methylene group, such as malonic acid.

Q2: What is the primary and most common byproduct observed in the one-pot synthesis of this compound?

A2: The most frequently encountered byproduct in the one-pot synthesis starting from 2-fluorobenzaldehyde, malonic acid, and ammonium acetate is 2-fluorocinnamic acid.[1] This byproduct arises from a competing elimination reaction pathway.

Q3: Besides 2-fluorocinnamic acid, what other potential byproducts should I be aware of?

A3: Other potential byproducts can originate from side reactions of the starting materials or intermediates. These may include:

  • Self-condensation of 2-fluorobenzaldehyde: Aldol-type condensation products of the starting aldehyde.

  • Unreacted starting materials: Residual 2-fluorobenzaldehyde and malonic acid.

  • Decarboxylation of malonic acid: Formation of acetic acid if malonic acid is used.

  • Amide of the product: Formation of 3-amino-3-(2-fluorophenyl)propanamide if the reaction conditions favor amidation of the carboxylic acid.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High levels of 2-fluorocinnamic acid - High reaction temperature.- Prolonged reaction time.- Basic reaction conditions favoring elimination.- Lower the reaction temperature.- Monitor the reaction progress closely and stop it upon completion.- Adjust the pH to be neutral or slightly acidic.
Presence of unreacted 2-fluorobenzaldehyde - Incomplete reaction.- Stoichiometry of reagents is not optimal.- Increase the reaction time or temperature moderately.- Ensure the molar equivalents of the nitrogen source and malonic acid are sufficient.
Formation of an unexpected amide byproduct - Use of ammonium hydroxide or high concentrations of ammonia as the nitrogen source.- Use ammonium acetate as the nitrogen source.- Perform the reaction under conditions that do not favor amidation.
Low overall yield - Suboptimal reaction conditions.- Product precipitation issues.- Inefficient workup and purification.- Screen different solvents and temperatures.- Ensure the pH during workup is optimized for product precipitation/extraction.- Employ appropriate chromatographic or recrystallization techniques for purification.

Byproduct Summary

The following table summarizes the common byproducts, their likely origin, and recommended analytical methods for their detection.

Byproduct Chemical Structure Likely Origin Recommended Analytical Method(s)
2-Fluorocinnamic acidC₉H₇FO₂Elimination side reaction from an intermediate.[1]HPLC, LC-MS, ¹H NMR
2-FluorobenzaldehydeC₇H₅FOUnreacted starting material.GC-MS, HPLC, ¹H NMR
Malonic AcidC₃H₄O₄Unreacted starting material.LC-MS, ¹H NMR (after derivatization)
3-amino-3-(2-fluorophenyl)propanamideC₉H₁₁FN₂OAmidation of the product's carboxylic acid group.LC-MS, ¹H NMR, IR

Experimental Protocols

General Protocol for the One-Pot Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq) in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of acetic acid and water).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it may be the desired product. The pH of the solution can be adjusted to the isoelectric point of the amino acid to maximize precipitation.

  • Isolation: Collect the solid product by filtration and wash with a cold solvent (e.g., cold ethanol or diethyl ether) to remove soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography.

Visualizations

Reaction Pathway and Byproduct Formation

The following diagram illustrates the main reaction pathway for the synthesis of this compound and the competing pathway leading to the formation of 2-fluorocinnamic acid.

Synthesis_Pathway Malonic_Acid Malonic_Acid Intermediate Intermediate Malonic_Acid->Intermediate Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Intermediate 2-Fluorocinnamic_acid 2-Fluorocinnamic_acid Intermediate->2-Fluorocinnamic_acid Elimination & Decarboxylation 3-amino-3-(2-fluorophenyl)propanoic_acid 3-amino-3-(2-fluorophenyl)propanoic_acid Intermediate->3-amino-3-(2-fluorophenyl)propanoic_acid Addition & Decarboxylation

Caption: Synthetic pathway and major byproduct formation.

Troubleshooting Logic

This diagram outlines a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow High_Cinnamic_Acid High Cinnamic Acid? Low_Yield Low Yield? High_Cinnamic_Acid->Low_Yield No Optimize_Temp_Time Optimize_Temp_Time High_Cinnamic_Acid->Optimize_Temp_Time Yes Optimize_Stoichiometry Adjust Stoichiometry / Conditions Low_Yield->Optimize_Stoichiometry Yes Purification Purify Product Low_Yield->Purification No Analyze_Crude Analyze_Crude Optimize_Stoichiometry->Analyze_Crude Characterize Characterize Pure Product Purification->Characterize Analyze_Crude->High_Cinnamic_Acid Optimize_Temp_Time->Analyze_Crude

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Purification of Crude 3-Amino-3-(2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude 3-amino-3-(2-fluorophenyl)propanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this valuable beta-amino acid.

Troubleshooting Guide

This guide is designed to help you resolve common issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield After Recrystallization The compound is highly soluble in the chosen solvent, even at low temperatures.- Concentrate the mother liquor and attempt a second crystallization. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution to induce precipitation. - Ensure the final cooling step is sufficiently cold (e.g., 0-4 °C) and allow adequate time for crystallization.
Product Fails to Crystallize - The solution is supersaturated or too dilute. - The presence of significant impurities is inhibiting crystal formation.- Try scratching the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure product, if available. - If the solution is clear, it may be too dilute; try evaporating some of the solvent. - If the solution is oily or contains visible impurities, consider pre-purification by column chromatography.
Oily Precipitate Instead of Crystals - The compound is "oiling out" of the solution, which can happen if the solution is cooled too quickly or if impurities are present.- Re-heat the solution until the oil redissolves. - Add a small amount of additional solvent and allow the solution to cool more slowly. - Consider using a different solvent system for crystallization.
Poor Separation in Column Chromatography - The chosen mobile phase has incorrect polarity. - The compound is interacting too strongly or weakly with the stationary phase.- For normal phase chromatography (silica gel), increase the polarity of the mobile phase (e.g., by adding more methanol to a dichloromethane/methanol mixture) to elute the polar amino acid faster. - Consider using Hydrophilic Interaction Chromatography (HILIC) with an amino or silica column and an aqueous-acetonitrile mobile phase, which is well-suited for polar compounds.[1]
Compound Streaking on TLC/Column - The compound is zwitterionic at the mobile phase's pH, leading to strong interactions with the silica gel.- Add a small amount of acetic acid or triethylamine to the mobile phase to suppress the zwitterionic nature of the amino acid and improve peak shape.
Product Remains in Aqueous Layer During Extraction - As a zwitterion, the amino acid has high water solubility and low solubility in organic solvents.- Adjust the pH of the aqueous solution. To extract into an organic solvent, adjust the pH away from the isoelectric point. However, this can be challenging and may not be effective. - Ion-exchange chromatography is a more suitable method for separating zwitterionic compounds from non-ionic impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often depend on the synthetic route. For syntheses involving the reaction of 2-fluorobenzaldehyde, malonic acid, and ammonium acetate, potential impurities include unreacted starting materials, and side-products such as 2-fluorocinnamic acid.[3]

Q2: What is the best solvent for recrystallizing this compound?

A2: Based on procedures for similar compounds, hot methanol is a good starting point for recrystallization.[3] A mixed solvent system, such as ethanol/water or ethyl acetate/propan-2-ol, may also be effective. The ideal solvent or solvent mixture should dissolve the crude product when hot but have low solubility when cold.

Q3: My compound is zwitterionic. How does this affect purification?

A3: The zwitterionic nature of this compound makes it highly polar and water-soluble, which can complicate purification. During liquid-liquid extraction, it will likely remain in the aqueous phase.[2] In normal-phase chromatography, it can streak on the column. It is often beneficial to adjust the pH or use specialized chromatographic techniques like HILIC or ion-exchange chromatography.[1][2]

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point can also be a useful indicator of purity.

Q5: Can this compound be resolved into its separate enantiomers?

A5: Yes, chiral resolution is often necessary for downstream applications. This can be achieved through methods like chiral HPLC or by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[4]

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Methanol)

This protocol is a general guideline for the recrystallization of crude this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography (Silica Gel)

This protocol describes a method for purifying the crude product using silica gel column chromatography.

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if solubility is an issue) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica gel onto the top of the column.

  • Elution: Begin elution with a mobile phase of low polarity (e.g., 95:5 dichloromethane:methanol). Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 dichloromethane:methanol) to elute the polar amino acid. Note: Adding a small percentage of acetic acid (e.g., 0.5-1%) to the mobile phase can help to improve the peak shape by protonating the carboxylate group.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification Method Typical Solvent System Expected Purity Potential Yield Notes
Recrystallization Methanol or Ethanol/Water>98%60-80%Yield is highly dependent on the initial purity of the crude material.
Column Chromatography Dichloromethane/Methanol gradient>99%70-90%Can be effective for removing both more and less polar impurities.
HILIC Acetonitrile/Water with buffer>99%80-95%Particularly useful for highly polar compounds and can provide different selectivity compared to normal phase.[1]

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Hot Methanol crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Ice Bath dissolve->cool No insoluble impurities hot_filtration->cool filter Vacuum Filtration cool->filter wash Wash with Cold Methanol filter->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure troubleshooting_crystallization decision decision outcome outcome solution solution start Dissolved crude in hot solvent and cooled crystals_form Do crystals form? start->crystals_form oily_precipitate Is it an oily precipitate? start->oily_precipitate success Crystals Formed crystals_form->success Yes no_crystals No Crystals crystals_form->no_crystals No oily_precipitate->crystals_form No reheat Reheat, add more solvent, cool slowly oily_precipitate->reheat Yes scratch Scratch flask / Add seed crystal no_crystals->scratch evaporate Evaporate some solvent no_crystals->evaporate scratch->crystals_form Try again evaporate->crystals_form Try again reheat->crystals_form Try again

References

Technical Support Center: Synthesis of 3-amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of 3-amino-3-(2-fluorophenyl)propanoic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the one-pot Mannich-type reaction of 2-fluorobenzaldehyde, malonic acid, and an ammonia source.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Catalyst inefficiency: Inactive or insufficient amount of catalyst. 3. Poor quality of starting materials: Impure 2-fluorobenzaldehyde, malonic acid, or ammonia source. 4. Unfavorable solvent: The polarity of the solvent may not be optimal for the reaction.1. Reaction Time/Temperature: Increase the reflux time in increments of 2-4 hours. Ensure the reaction mixture reaches the boiling point of the solvent. 2. Catalyst: Use a fresh source of ammonium acetate or another appropriate catalyst. Consider a slight increase in the catalyst loading. 3. Starting Materials: Verify the purity of all reagents by appropriate analytical methods (e.g., NMR, GC-MS). Purify starting materials if necessary. 4. Solvent: Experiment with different protic solvents such as methanol, ethanol, or isopropanol to find the optimal polarity for the reaction.
Formation of Significant Side Products 1. Cinnamic acid derivative formation: This is a common side reaction in the Mannich-type synthesis of β-amino acids.[1] 2. Self-condensation of 2-fluorobenzaldehyde: Can occur under certain conditions. 3. Polymerization: Overheating or prolonged reaction times can lead to polymerization of intermediates.1. Cinnamic Acid: This side product can sometimes be removed by filtration if it precipitates from the reaction mixture.[1] Optimizing the stoichiometry of the reactants, particularly ensuring a sufficient excess of the ammonia source, can help to favor the desired reaction pathway. 2. Aldehyde Self-Condensation: Ensure slow and controlled addition of the aldehyde to the reaction mixture. Maintain a consistent reaction temperature. 3. Polymerization: Avoid excessive heating and monitor the reaction progress to prevent unnecessarily long reaction times.
Difficulty in Product Isolation and Purification 1. Product solubility: The amino acid may be highly soluble in the reaction solvent, making precipitation difficult. 2. Presence of unreacted starting materials: Excess malonic acid or other reagents can co-precipitate with the product. 3. Emulsion formation during workup: Can complicate extraction procedures.1. Isolation: After cooling the reaction mixture, if no precipitate forms, try adding a less polar co-solvent to induce precipitation. Alternatively, evaporate the solvent and attempt recrystallization from a different solvent system (e.g., water/ethanol mixture). 2. Purification: Wash the crude product with a solvent in which the impurities are soluble but the desired product is not (e.g., cold ethanol or diethyl ether). Recrystallization is a key step for purification. 3. Emulsion: Add a small amount of a saturated brine solution to help break the emulsion during aqueous workup.
Inconsistent Yields 1. Variability in reagent quality: As mentioned above, impurities in starting materials can lead to inconsistent results. 2. Lack of precise control over reaction parameters: Small variations in temperature, reaction time, or stoichiometry can have a significant impact on the yield.1. Reagent Quality Control: Implement a standard procedure for verifying the purity of all reagents before use. 2. Process Control: Use a well-calibrated heating mantle with a temperature controller. Accurately measure all reagents and maintain a consistent reaction setup.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The one-pot, three-component Mannich-type reaction is a widely used and efficient method for synthesizing 3-amino-3-arylpropanoic acids. This reaction involves heating a mixture of an aromatic aldehyde (in this case, 2-fluorobenzaldehyde), malonic acid, and an ammonia source (commonly ammonium acetate) in a suitable solvent.[2]

Q2: How does the fluorine substituent at the ortho position affect the reaction?

A2: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the 2-fluorobenzaldehyde. Generally, electron-withdrawing groups on the aromatic ring can sometimes lead to lower yields in this type of reaction compared to electron-donating groups.[2] Therefore, optimizing the reaction conditions is crucial.

Q3: What is a typical yield for the synthesis of a similar compound, 3-amino-3-(4-fluorophenyl)propanoic acid?

A3: A reported yield for the synthesis of 3-amino-3-(4-fluorophenyl)propanoic acid using a one-pot reaction with 4-fluorobenzaldehyde, malonic acid, and ammonium acetate is approximately 73%.[2] This can serve as a benchmark for optimizing the synthesis of the 2-fluoro isomer.

Q4: How can I purify the final product?

A4: The crude product is typically collected by filtration after cooling the reaction mixture.[1] Further purification is usually achieved by recrystallization. A common solvent system for recrystallizing β-amino acids is a mixture of water and a lower alcohol like ethanol. Washing the crude solid with a solvent that dissolves byproducts but not the desired product can also be effective.

Q5: My product is a racemic mixture. How can I obtain a single enantiomer?

A5: Chiral resolution of the racemic mixture is necessary to obtain a single enantiomer. Common methods include:

  • Enzymatic Resolution: This highly enantioselective method often involves the use of lipases to selectively acylate one enantiomer, allowing for separation.[2][3]

  • Diastereomeric Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Racemic this compound

This protocol is adapted from the general procedure for the synthesis of 3-amino-3-arylpropanoic acids.[1]

Materials:

  • 2-Fluorobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable alcohol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluorobenzaldehyde (1.0 eq), malonic acid (1.0-1.2 eq), and ammonium acetate (1.2-1.5 eq).

  • Add ethanol to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M with respect to the aldehyde).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 6-12 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and then cool the concentrated solution to induce crystallization.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol).

Data Presentation

Table 1: Effect of Solvent on the Yield of 3-amino-3-arylpropanoic Acids (General Trend)

SolventPolarityExpected Yield Trend
MethanolHighModerate to Good
EthanolMediumOften Optimal
IsopropanolLowMay be lower

Note: The optimal solvent can vary depending on the specific aldehyde used. Experimentation is recommended.

Table 2: Effect of Substituent on the Aromatic Ring on Yield (General Trend)

Substituent TypeExampleExpected Yield Trend
Electron-donating-OCH₃, -CH₃Generally higher yields
Electron-withdrawing-NO₂, -FGenerally lower yields[2]

Visualizations

Synthesis_Pathway 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde Intermediate_Iminium Iminium Ion Intermediate 2-Fluorobenzaldehyde->Intermediate_Iminium Malonic_Acid Malonic_Acid Intermediate_Adduct Michael-type Adduct Malonic_Acid->Intermediate_Adduct Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Intermediate_Iminium Solvent_Heat Solvent (e.g., Ethanol) Reflux Solvent_Heat->Intermediate_Iminium Solvent_Heat->Intermediate_Adduct Product This compound Solvent_Heat->Product Intermediate_Iminium->Intermediate_Adduct Michael Addition Intermediate_Adduct->Product Decarboxylation

Caption: One-pot synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Issue check_reaction_conditions Check Reaction Time & Temperature start->check_reaction_conditions check_reagents Verify Reagent Purity start->check_reagents check_solvent Evaluate Solvent Choice start->check_solvent optimize_conditions Increase Time/Temp check_reaction_conditions->optimize_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents change_solvent Test Alternative Solvents check_solvent->change_solvent analyze_side_products Analyze Side Products (TLC, NMR) optimize_conditions->analyze_side_products successful_outcome Improved Yield optimize_conditions->successful_outcome purify_reagents->analyze_side_products purify_reagents->successful_outcome change_solvent->analyze_side_products change_solvent->successful_outcome adjust_stoichiometry Adjust Reactant Ratios analyze_side_products->adjust_stoichiometry adjust_stoichiometry->successful_outcome

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Stereoselective Synthesis of β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of β-amino acids.

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Asymmetric Synthesis

Q: My asymmetric reaction is producing a nearly racemic mixture of my β-amino acid derivative. What are the common causes and how can I improve the enantioselectivity?

A: Low enantioselectivity is a frequent challenge in asymmetric synthesis. Several factors can contribute to this issue. Here’s a systematic approach to troubleshoot and optimize your reaction:

Possible Causes & Solutions:

  • Catalyst Inactivity or Degradation:

    • Solution: Ensure the catalyst is pure, properly stored, and handled under an inert atmosphere if it's sensitive to air or moisture. Use freshly prepared catalyst solutions. Consider performing a catalyst activity test with a known reaction.

  • Sub-optimal Reaction Conditions:

    • Solution: Temperature, solvent, and concentration can significantly influence enantioselectivity. A systematic optimization of these parameters is crucial. Lowering the reaction temperature often enhances enantioselectivity, although it may decrease the reaction rate. Screen a variety of solvents with different polarities and coordinating abilities.

  • Incorrect Catalyst or Ligand Choice:

    • Solution: The choice of catalyst and chiral ligand is critical and substrate-dependent. If one catalyst system is not providing the desired selectivity, it is advisable to screen a range of catalysts with different chiral backbones and electronic properties. For instance, in Rh-catalyzed hydrogenations, phosphite and other phosphorous ligands can yield high enantioselectivity.

  • Presence of Impurities:

    • Solution: Impurities in the starting materials or solvent can poison the catalyst or interfere with the stereodifferentiating step. Ensure all reagents and solvents are of high purity.

Troubleshooting Workflow for Low Enantioselectivity:

G start Low Enantioselectivity Observed catalyst Check Catalyst Activity & Purity start->catalyst conditions Optimize Reaction Conditions (Temperature, Solvent, Concentration) catalyst->conditions If catalyst is active end Improved Enantioselectivity catalyst->end Inactive catalyst replaced ligand Screen Different Chiral Catalysts/Ligands conditions->ligand If no improvement conditions->end Optimal conditions found impurities Verify Purity of Starting Materials & Solvents ligand->impurities If still low ee ligand->end Effective catalyst identified analysis Re-evaluate Stereochemical Analysis Method impurities->analysis If all pure impurities->end Impurities removed analysis->end Accurate ee determined

Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Poor Diastereoselectivity in Reactions Creating Two Stereocenters

Q: I am synthesizing a β-amino acid with two stereocenters, but I'm getting a mixture of diastereomers. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity is crucial when forming two or more stereocenters. The relative orientation of substituents is controlled by the transition state geometry of the reaction.

Possible Causes & Solutions:

  • Steric Hindrance:

    • Solution: The steric bulk of the substrates and reagents plays a key role. Modifying the protecting groups or substituents on your starting materials can influence the facial selectivity of the attack. For instance, in the alkylation of chiral β-alanine derivatives, the diastereoselectivity can be influenced by the choice of alkyl halide.[1]

  • Reaction Mechanism and Catalyst Control:

    • Solution: The choice of catalyst and reaction conditions can favor one diastereomeric transition state over another. For catalyst-controlled reactions, ensure the catalyst loading is optimal. In substrate-controlled reactions, the inherent chirality of the substrate dictates the outcome.

  • Chelation Control:

    • Solution: In some reactions, the use of Lewis acids can promote the formation of a rigid chelated intermediate, leading to higher diastereoselectivity. Screening different Lewis acids and solvents is recommended.

  • Solvent Effects:

    • Solution: The solvent can influence the conformation of the transition state. Experiment with a range of solvents from non-polar to polar aprotic and protic to find the optimal medium.

Comparative Diastereoselectivity in β-Amino Acid Synthesis:

Reaction TypeSubstrateCatalyst/ReagentDiastereomeric Ratio (d.r.)Reference
Asymmetric Mannich ReactionN-sulfonyl aldiminesHBTM-2 (amidine-based)Modest to Excellent[2]
Migratory Cross-Couplingα-amino acid-derived secondary bromidesNi(II)/cyclo-Box complex & Chiral Phosphoric Acid> 20:1[3]
Alkylation of Chiral Amide(R,R)-N',N'-Bis(α-phenylethyl)-N-carbobenzyloxypropionamiden-BuLi, Alkyl Halide65:35 to 86:14[1]
Biocatalytic Transaminationβ-methylphenylpyruvic acidTtArATExcellent[4]

FAQs (Frequently Asked Questions)

Q1: What are the most common methods for the stereoselective synthesis of β-amino acids?

A: Several effective methods have been developed, each with its own advantages and limitations. The most common approaches include:

  • Arndt-Eistert Homologation: This classic method extends an α-amino acid to a β-amino acid. While widely used, it can involve hazardous reagents like diazomethane.[5]

  • Mannich-type Reactions: This is a powerful C-C bond-forming reaction that condenses an enolizable carbonyl compound with an imine. Asymmetric versions using chiral catalysts are prevalent.[5][6]

  • Conjugate Addition Reactions: The addition of nucleophiles (including nitrogen nucleophiles) to α,β-unsaturated carbonyl compounds is a common strategy.[5]

  • Asymmetric Hydrogenation: The hydrogenation of β-enamino esters or related substrates using chiral transition metal catalysts (e.g., Rh, Ru) can provide high enantioselectivities.

  • Enzymatic Resolutions: Enzymes like lipases and penicillin acylase can selectively resolve racemic mixtures of β-amino acids or their precursors.

Q2: How can I purify the stereoisomers of my β-amino acid product?

A: The purification of stereoisomers can be challenging. The most common techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers and diastereomers. Chiral stationary phases (CSPs) are used to achieve separation.[7][8] Direct analysis of underivatized amino acids is possible on certain CSPs like those based on macrocyclic glycopeptides.[7]

  • Diastereomeric Salt Crystallization: For enantiomers, reaction with a chiral resolving agent can form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.

  • Derivatization followed by Chromatography: Enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated by standard chromatography techniques like flash chromatography or achiral HPLC.[9]

Q3: What methods can be used to determine the enantiomeric excess (ee) of my β-amino acid?

A: Accurate determination of enantiomeric excess is crucial. Common methods include:

  • Chiral HPLC: As mentioned for purification, chiral HPLC is also the most widely used analytical method for determining ee by comparing the peak areas of the two enantiomers.[7][10]

  • Chiral Gas Chromatography (GC): After derivatization to increase volatility, chiral GC can be used to separate and quantify enantiomers.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for the determination of their ratio.[11]

Workflow for Stereochemical Analysis:

G start Synthesized β-Amino Acid Mixture hplc Chiral HPLC Analysis start->hplc gc Chiral GC Analysis (after derivatization) start->gc nmr NMR with Chiral Additive start->nmr data Data Analysis (Peak Integration/Signal Ratio) hplc->data gc->data nmr->data ee_dr Determine ee and d.r. data->ee_dr

Caption: General workflow for determining the stereochemical purity of β-amino acids.

Experimental Protocols

Key Experiment: Asymmetric Mannich Reaction

This protocol is a general guideline for a proline-catalyzed asymmetric Mannich reaction to synthesize a protected β-amino ketone.

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (2.0 mmol)

  • Amine (e.g., p-anisidine) (1.1 mmol)

  • L-Proline (0.1 mmol, 10 mol%)

  • Solvent (e.g., DMSO, 2 mL)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (if required)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) and L-proline (0.1 mmol) in the chosen solvent (2 mL) at room temperature, add the amine (1.1 mmol).

  • Stir the mixture for 10-15 minutes.

  • Add the ketone (2.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the product by NMR and mass spectrometry and determine the stereoselectivity by chiral HPLC.

Note: Reaction conditions such as temperature, solvent, and catalyst loading should be optimized for each specific substrate combination to achieve the best results.

References

Technical Support Center: Synthesis of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions in the synthesis of fluorinated amino acids?

A1: The most prevalent side reactions depend on the fluorination method employed:

  • Electrophilic Fluorination (e.g., using Selectfluor™, NFSI): Common issues include lack of regioselectivity, particularly in aromatic systems leading to mixtures of isomers, and over-fluorination. For electron-rich amino acids like tyrosine and tryptophan, dearomatization can be a significant side reaction.[1]

  • Nucleophilic Fluorination (e.g., using DAST, Deoxo-Fluor): These reactions are often plagued by elimination and rearrangement side reactions, especially when working with hydroxyl-containing amino acids such as hydroxyproline and serine.[2][3]

  • Racemization: A major concern for all chiral amino acids is the loss of stereochemical integrity at the α-carbon. This can occur under both acidic and basic conditions and is often mediated by the formation of oxazolone or enolate intermediates.[4]

  • Protecting Group-Related Side Reactions: Inadequate protection of reactive side chains, such as the amide groups of asparagine and glutamine, can lead to dehydration or other unwanted transformations during activation and coupling steps.[5]

Q2: Which amino acids are particularly susceptible to side reactions during fluorination?

A2: Several amino acids are more prone to specific side reactions:

  • Tyrosine and Tryptophan: Their electron-rich aromatic rings are highly activated, making them susceptible to electrophilic attack at multiple positions, which can lead to a mixture of fluorinated isomers or dearomatization.

  • Hydroxyproline, Serine, and Threonine: The hydroxyl groups in these amino acids can undergo elimination reactions when treated with nucleophilic fluorinating agents like DAST, leading to the formation of unsaturated byproducts.

  • Histidine and Cysteine: These are known to be highly susceptible to racemization during activation and coupling steps in peptide synthesis.[4]

Q3: How can I minimize racemization during the synthesis and handling of fluorinated amino acids?

A3: Minimizing racemization is critical for maintaining the biological activity of your final product. Key strategies include:

  • Choice of Coupling Reagents: Use coupling reagents known to suppress racemization, such as those that form less reactive intermediates. The addition of additives like HOBt or CuCl₂ can also be beneficial.

  • Control of Basicity: Avoid strong, non-hindered bases. Use weaker bases like N-methylmorpholine (NMM) or sterically hindered bases like collidine instead of diisopropylethylamine (DIPEA).[4]

  • Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of racemization.[4]

  • Protecting Group Strategy: For amino acids like histidine, ensure the imidazole nitrogen is appropriately protected.

Troubleshooting Guides

Issue 1: Low Yield and Mixture of Products in Electrophilic Fluorination of Tyrosine

Problem: When attempting to fluorinate a protected tyrosine derivative with Selectfluor™, you observe a low yield of the desired 3-fluoro-tyrosine and the formation of multiple other products, as indicated by HPLC and MS analysis.

Possible Causes and Solutions:

CauseRecommended Solution
Lack of Regioselectivity Optimize the solvent system. Acetonitrile is commonly used, but exploring other solvents or solvent mixtures may improve selectivity. The choice of protecting groups on the amine and carboxylic acid can also influence the electronic properties of the aromatic ring and direct fluorination.[3]
Over-fluorination Reduce the stoichiometry of the fluorinating agent. Use of 1.0 to 1.2 equivalents of Selectfluor™ is often sufficient. Monitor the reaction progress carefully using TLC or HPLC to stop the reaction once the starting material is consumed.
Dearomatization This can occur with highly activated aromatic rings. Performing the reaction at a lower temperature may help to minimize this side reaction. Ensure that the reaction is carried out under an inert atmosphere to prevent oxidative side reactions.[1]
Experimental Protocol: Electrophilic Fluorination of N-Boc-L-Tyrosine Methyl Ester
  • Preparation: Dissolve N-Boc-L-tyrosine methyl ester (1 equivalent) in anhydrous acetonitrile in a flask under an argon atmosphere.

  • Reagent Addition: Add Selectfluor™ (1.1 equivalents) to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC every 30 minutes.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Elimination Byproducts with DAST

Problem: During the fluorination of N-Boc-4-hydroxy-L-proline with DAST to synthesize N-Boc-4-fluoro-L-proline, a significant amount of an elimination byproduct is formed.

Possible Causes and Solutions:

CauseRecommended Solution
Reaction Temperature DAST-mediated deoxyfluorination is sensitive to temperature. High temperatures can favor elimination. Perform the reaction at a lower temperature (e.g., -78 °C) and allow it to warm slowly to room temperature.
Reagent Choice DAST can be aggressive. Consider using alternative, milder deoxyfluorinating reagents such as Deoxo-Fluor™ or PyFluor. XtalFluor reagents, in conjunction with a promoter like Et₃N·3HF, can also provide higher selectivity and less elimination.[6]
Steric Hindrance The use of sterically hindered protecting groups on the substrate can sometimes prevent intramolecular side reactions that lead to elimination.[7]
Experimental Protocol: Nucleophilic Fluorination of N-Boc-4-hydroxy-L-proline
  • Preparation: Dissolve N-Boc-4-hydroxy-L-proline (1 equivalent) in anhydrous dichloromethane in a flask under an argon atmosphere and cool to -78 °C.

  • Reagent Addition: Slowly add DAST (1.2 equivalents) to the cooled solution with stirring.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C. Separate the layers and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash chromatography.

Issue 3: Racemization Detected in the Final Product

Problem: Chiral HPLC analysis of your purified fluorinated amino acid reveals the presence of the D-enantiomer.

Possible Causes and Solutions:

CauseRecommended Solution
Base-catalyzed Racemization If a base is used in your reaction or work-up, it may be causing epimerization at the α-carbon. Switch to a weaker or more sterically hindered base.[4]
Oxazolone Formation During activation for peptide coupling, the formation of a planar oxazolone intermediate can lead to racemization. Use additives like HOBt or OxymaPure® to suppress this pathway.
Purification Conditions Both strongly acidic and basic conditions during purification can contribute to racemization. Aim for neutral pH conditions where possible.
Analytical Protocol: HPLC Analysis of Racemization
  • Derivatization: React the amino acid sample with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

  • HPLC Separation: Separate the resulting diastereomers on a standard C18 reversed-phase HPLC column.

  • Detection: Use UV detection at 340 nm.

  • Quantification: Integrate the peak areas of the two diastereomers to determine the enantiomeric excess. The L-amino acid derivative typically elutes before the D-amino acid derivative.[4]

Visualizing Reaction Pathways and Troubleshooting

Below are diagrams to help visualize the chemical processes and troubleshooting logic.

Electrophilic_Fluorination cluster_main Main Reaction cluster_side Side Reactions Tyrosine Protected Tyrosine Product Desired 3-Fluoro-Tyrosine Tyrosine->Product Electrophilic Attack Isomer Other Fluoro-Isomers Tyrosine->Isomer Lack of Regioselectivity Dearomatized Dearomatized Product Tyrosine->Dearomatized Over-reaction Selectfluor Selectfluor

Caption: Electrophilic fluorination of tyrosine and potential side products.

Nucleophilic_Fluorination cluster_main Main Reaction cluster_side Side Reaction Hydroxyproline Protected Hydroxyproline Product Desired 4-Fluoro-Proline Hydroxyproline->Product SN2 Displacement Elimination Elimination Product (Unsaturated) Hydroxyproline->Elimination E2 Elimination DAST DAST

Caption: Nucleophilic fluorination of hydroxyproline and a common side reaction.

Troubleshooting_Workflow start Unsatisfactory Reaction Outcome identify Identify Side Products (HPLC, GC-MS, NMR) start->identify racemization Racemization? identify->racemization low_yield Low Yield / Byproducts? identify->low_yield racemization->low_yield No rac_sol Adjust Base Lower Temperature Change Coupling Reagent racemization->rac_sol Yes reagent Adjust Reagent Stoichiometry low_yield->reagent Yes end Optimized Synthesis low_yield->end No rac_sol->end conditions Modify Solvent & Temperature reagent->conditions protecting_group Evaluate Protecting Group Strategy conditions->protecting_group protecting_group->end

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Recrystallization of 3-Amino-3-Arylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining recrystallization protocols for 3-amino-3-arylpropanoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for recrystallizing 3-amino-3-arylpropanoic acids?

A1: Hot alcohols, such as methanol and ethanol, are frequently used for the recrystallization of 3-amino-3-arylpropanoic acids.[1] Hot water can also be an effective solvent, as these compounds exhibit higher solubility at elevated temperatures and lower solubility upon cooling.[1] For salts of these compounds, such as hydrochloride salts, alcohols like 1-propanol have been successfully employed.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your 3-amino-3-arylpropanoic acid is not dissolving, it is likely that you have not used a sufficient volume of solvent or the solvent is not at a high enough temperature. Gradually add more solvent in small increments to the heated suspension until the solid completely dissolves. Ensure the solution is at or near the solvent's boiling point. If the compound remains insoluble even with a large volume of solvent, you may need to select a more suitable solvent.

Q3: No crystals have formed after cooling the solution. What is the likely cause?

A3: The absence of crystal formation upon cooling is typically due to either excessive solvent use, leading to a solution that is not supersaturated, or the need for nucleation to be initiated. Try evaporating a portion of the solvent to increase the concentration of the compound and then cool the solution again.[2] If the solution is sufficiently concentrated, you can induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[2]

Q4: My product has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a highly concentrated solution or rapid cooling. To remedy this, reheat the solution and add a small amount of additional solvent to decrease the saturation point.[2] Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice.

Q5: How does the substituent on the aryl ring affect solvent selection?

A5: The polarity and nature of the substituent on the aryl ring influence the overall polarity of the molecule and, consequently, its solubility in different solvents. While specific data is limited, as a general principle, non-polar substituents may increase solubility in less polar organic solvents, while polar substituents may enhance solubility in more polar solvents like water and short-chain alcohols. The polarity of the solvent can influence the product distribution and yield.[1]

Troubleshooting Guide

Problem Possible Cause Solution
No Crystals Form 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated.1. Reheat the solution and boil off some of the solvent. 2. Cool the solution in an ice bath to further decrease solubility. 3. Induce crystallization by scratching the inner wall of the flask or adding a seed crystal.[2]
Low Crystal Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. Note that this crop may be less pure. 2. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization during this step.
Product "Oils Out" 1. The solution is too concentrated. 2. The solution was cooled too rapidly.1. Reheat the mixture to redissolve the oil and add a small amount of additional solvent. 2. Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
Crystals are Colored or Impure 1. Impurities are trapped within the crystal lattice. 2. Colored impurities are present.1. Perform a second recrystallization. 2. If the impurities are colored, consider treating the hot solution with a small amount of activated charcoal before the hot filtration step.

Quantitative Data Summary

The following table summarizes the limited quantitative data found in the literature for the recrystallization and purification of 3-amino-3-arylpropanoic acids and related compounds.

CompoundSolventYield (%)Notes
3-Amino-3-(2-methyl)phenylpropionic acidMethanol19Yield after two recrystallizations from hot methanol.[1]
3-Amino-3-(2,5-dimethoxy)phenylpropionic acidMethanol22Yield after two recrystallizations from hot methanol.[1]
(2R,3S)-2-Amino-3-hydroxy-3-phenylpropanoic acid HCl1-Propanol~31This is a yield from a preferential crystallization (optical resolution) process, not a standard purification.[3]

Experimental Protocol: General Recrystallization of 3-Amino-3-Arylpropanoic Acids

This protocol provides a general methodology for the purification of 3-amino-3-arylpropanoic acids using a single-solvent recrystallization technique.

1. Solvent Selection:

  • Based on literature and preliminary tests, select a suitable solvent. Hot methanol is a common starting point.[1] The ideal solvent should dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude 3-amino-3-arylpropanoic acid in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution.

  • Continue to add small portions of hot solvent until the compound has just completely dissolved.

3. (Optional) Decolorization:

  • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal to the solution.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Pre-heat a funnel and a new, clean flask to prevent premature crystallization.

  • Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

5. Crystallization:

  • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.

  • Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

7. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature to remove any residual solvent.

Diagrams

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out cool->oiling_out filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals crystals_form->no_crystals No end Pure Product filter_dry->end low_yield Low Yield filter_dry->low_yield impure_crystals Impure Crystals filter_dry->impure_crystals sol_no_crystals 1. Evaporate Solvent 2. Scratch Flask 3. Add Seed Crystal no_crystals->sol_no_crystals sol_oiling_out 1. Reheat Solution 2. Add More Solvent 3. Cool Slowly oiling_out->sol_oiling_out sol_low_yield Concentrate Mother Liquor for Second Crop low_yield->sol_low_yield sol_impure_crystals 1. Redo Recrystallization 2. Use Charcoal impure_crystals->sol_impure_crystals sol_no_crystals->cool sol_oiling_out->cool sol_impure_crystals->dissolve Repeat

Caption: Troubleshooting workflow for the recrystallization of 3-amino-3-arylpropanoic acids.

References

Technical Support Center: Stability of 3-Amino-3-(2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-amino-3-(2-fluorophenyl)propanoic acid in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Like other amino acids, its zwitterionic nature can make it susceptible to degradation under certain environmental conditions.[3]

Q2: In what form is this compound likely to exist in different solvents?

A2: In aqueous solutions, this compound, like other amino acids, is expected to exist predominantly in a zwitterionic form. In non-aqueous or mixed solvents, a partial conversion to the neutral form (NH2RCH2COOH) may occur. The solubility and stability can decrease with an increase in the hydrophobic character of the solvent (e.g., from methanol to 2-propanol).

Q3: What are the expected degradation pathways for this compound?

Q4: How should I prepare stock solutions of this compound for stability studies?

A4: Stock solutions are typically prepared in a solvent where the compound is highly soluble and stable, such as DMSO, and then diluted into the experimental buffers.[4] It is recommended to prepare stock solutions at a concentration of around 10 mM and store them at -20°C.[4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly rapid degradation of the compound in solution. The pH of the buffer is promoting hydrolysis.Verify the pH of your buffer solution. Conduct a pH stability screen using a range of buffers (e.g., acetate for acidic, phosphate for neutral, and glycine for basic pH) to identify the optimal pH range for stability.[4]
The compound is sensitive to light.Protect your solutions from light by using amber vials or covering the containers with aluminum foil.[1] Conduct a photostability study to assess the impact of light exposure.
The solvent is not suitable and may be reacting with the compound.If using organic solvents, ensure they are of high purity and free from peroxides or other reactive impurities. Consider using alternative solvents where the compound exhibits better stability.
Poor solubility of the compound in the chosen solvent. The polarity of the solvent is not optimal for the compound.For aqueous solutions, adjusting the pH away from the isoelectric point can increase solubility.[3][5] For organic solvents, consider using a co-solvent system or a different solvent with a more suitable polarity.
The concentration of the compound is too high.Determine the saturation solubility in the desired solvent before preparing high-concentration solutions. The incubation concentration for stability testing is often in the low micromolar range (e.g., 2 µM).[6]
Inconsistent or non-reproducible results in stability assays. The analytical method is not stability-indicating.Develop and validate a stability-indicating analytical method, such as HPLC or LC-MS, that can separate the parent compound from its degradation products.[7][8]
Inconsistent sample handling and storage.Ensure all samples, including controls, are handled and stored under identical conditions.[9] For analysis, stabilize samples by storing them at low temperatures (e.g., -25°C) in a suitable matrix.[4]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., water, acetonitrile, methanol)

  • Buffers: Acetate (pH 4-6), Phosphate (pH 7-8), Glycine (pH 8-11)[4]

  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂[7]

  • High-performance liquid chromatography (HPLC) system with UV or MS detector

2. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.[4]

  • Store the stock solution at -20°C.[4]

3. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 12, 24 hours).[7] Before analysis, neutralize the samples with 0.1 M NaOH.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for various time points (e.g., 30 minutes, 1, 2, 4 hours).[7] Before analysis, neutralize the samples with 0.1 M HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 12, 24 hours).[7]

  • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for several days, taking samples at various time points.[7]

  • Photolytic Degradation: Expose a solution of the compound to a light source that produces combined visible and ultraviolet outputs. A control sample should be kept in the dark under the same conditions.

4. Sample Analysis:

  • At each time point, withdraw a sample and dilute it with the mobile phase to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

  • Quantify the amount of remaining parent compound and any major degradation products.

5. Data Presentation:

The results of the forced degradation study can be summarized in the following table:

Stress ConditionIncubation Time% DegradationNumber of Degradants
0.1 M HCl, 60°C2 hours
4 hours
8 hours
12 hours
24 hours
0.1 M NaOH, RT30 minutes
1 hour
2 hours
4 hours
3% H₂O₂, RT2 hours
4 hours
8 hours
12 hours
24 hours
70°C1 day
2 days
5 days
7 days
PhotolysisSpecified Duration

Visualizations

Stability_Assessment_Workflow start Start: Define Stability Study Objectives prep Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep forced_degradation Forced Degradation Studies prep->forced_degradation acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) forced_degradation->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) forced_degradation->base oxidation Oxidation (e.g., 3% H₂O₂, RT) forced_degradation->oxidation thermal Thermal Stress (e.g., 70°C) forced_degradation->thermal photo Photostability (UV/Vis Light) forced_degradation->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) sampling->analysis data Quantify Parent Compound and Degradation Products analysis->data report Report Findings and Establish Degradation Profile data->report

References

Technical Support Center: Degradation Pathways of Fluorinated Beta-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of fluorinated beta-amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the known enzymatic pathways for the degradation of fluorinated beta-amino acids?

A1: The primary known enzymatic degradation pathway for a fluorinated beta-amino acid involves the enzyme L-alanine-glyoxylate aminotransferase II (AlaAT-II), which is a mitochondrial enzyme. This enzyme has been shown to catalyze the elimination of fluoride from (R,S)-alpha-fluoro-beta-alanine. The process involves a transamination reaction where the pyridoxal phosphate cofactor participates in the defluorination. The degradation of other fluorinated beta-amino acids is an active area of research, and other aminotransferases or xenobiotic-metabolizing enzymes could potentially be involved.

Q2: What are the typical products of enzymatic degradation of fluorinated beta-amino acids?

A2: For the degradation of (R,S)-alpha-fluoro-beta-alanine by AlaAT-II, the enzymatic reaction product is malonic semialdehyde. This product can then potentially react non-enzymatically with the parent compound to form an adduct. In general, degradation can be expected to yield a defluorinated carbon skeleton and a free fluoride ion. The exact nature of the carbon-based metabolite will depend on the specific fluorinated beta-amino acid and the enzymatic mechanism.

Q3: How does the position of the fluorine atom affect the metabolic stability of beta-amino acids?

A3: The position of the fluorine atom is a critical determinant of metabolic stability. Strategic fluorination can block sites that are susceptible to oxidative metabolism by enzymes like cytochrome P450 (CYP). The carbon-fluorine bond is very strong and resistant to enzymatic cleavage. However, as seen with (R,S)-alpha-fluoro-beta-alanine, fluorine at certain positions can be a target for enzymatic elimination. The stability of a given fluorinated beta-amino acid will therefore depend on its specific structure and the enzymes it encounters.

Q4: What analytical techniques are most suitable for studying the degradation of fluorinated beta-amino acids?

A4: A combination of analytical techniques is often most effective. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for separating and identifying the parent compound and its metabolites. For tracking the release of fluoride ions, a fluoride ion-selective electrode or a colorimetric assay can be used. 19F NMR spectroscopy can also be employed to track the disappearance of the parent compound and the appearance of new fluorine-containing metabolites.

Q5: Are there known non-enzymatic degradation pathways for fluorinated beta-amino acids under physiological conditions?

A5: While enzymatic degradation is often the primary focus, the chemical stability of the compound under physiological conditions (pH 7.4, 37°C) should be assessed. Some fluorinated compounds can be susceptible to hydrolysis or other chemical degradation, though the carbon-fluorine bond itself is generally stable. It is good practice to include a control incubation in a buffer without any biological matrix (e.g., cell lysate, microsomes) to assess for any non-enzymatic degradation.

Troubleshooting Guides

Issue 1: No degradation of the fluorinated beta-amino acid is observed in an in vitro assay (e.g., with liver microsomes or cell lysate).

Possible Cause Troubleshooting Step
Incorrect enzyme source The specific enzymes required for degradation may not be present or active in your chosen system. For example, AlaAT-II is a mitochondrial enzyme and may not be abundant in all subcellular fractions. Try using different cell types, subcellular fractions (e.g., mitochondrial fraction), or purified enzymes if available.
Enzyme inhibition Components of your reaction mixture could be inhibiting the enzyme. L-alanine, for instance, is a potent inhibitor of the defluorination of (R,S)-alpha-fluoro-beta-alanine by AlaAT-II. Review your buffer components and consider potential inhibitors.
Sub-optimal assay conditions The pH, temperature, or cofactor concentrations may not be optimal for the enzyme's activity. The degradation of (R,S)-alpha-fluoro-beta-alanine by AlaAT-II is typically assayed at pH 8.5. Perform a literature search for the optimal conditions for the class of enzymes you are investigating and consider optimizing your assay parameters.
Compound is highly stable The fluorinated beta-amino acid may be inherently resistant to degradation by the enzymes in your system. This is a valid experimental outcome.

Issue 2: The fluoride ion assay shows no defluorination, but LC-MS analysis indicates the parent compound is being consumed.

Possible Cause Troubleshooting Step
Metabolism without defluorination The fluorinated beta-amino acid may be undergoing metabolic modification at a different site on the molecule (e.g., hydroxylation, conjugation) without cleavage of the C-F bond. Analyze your LC-MS data for potential metabolites with the fluorine atom still intact.
Fluoride assay interference Components of your assay mixture may be interfering with the fluoride ion detection. Run a standard curve of fluoride in your assay buffer to check for interference.
Insensitive fluoride assay The amount of defluorination may be below the limit of detection of your assay. Try to concentrate your sample or use a more sensitive fluoride detection method.

Issue 3: Unexpected peaks are observed in the LC-MS/MS analysis.

Possible Cause Troubleshooting Step
Non-enzymatic reactions The parent compound or its metabolites may be reacting with components of the assay buffer or with each other. For example, malonic semialdehyde, a product of (R,S)-alpha-fluoro-beta-alanine degradation, can form an adduct with the parent compound. Analyze a control sample incubated without the biological matrix to identify non-enzymatic products.
Contaminants The unexpected peaks could be from contaminants in your reagents or from the biological matrix itself. Run a blank sample (assay buffer without the test compound) and a control sample with the biological matrix but without the test compound.
In-source fragmentation The parent compound or a metabolite may be fragmenting in the mass spectrometer's ion source. Optimize your MS parameters to minimize in-source fragmentation.

Quantitative Data

The following table summarizes the kinetic parameters for the enzymatic degradation of (R,S)-alpha-fluoro-beta-alanine by rat liver L-alanine-glyoxylate aminotransferase II (AlaAT-II).

Substratekcat (min⁻¹)Km (mM)Apparent Ki of L-alanine (mM)
(R)-alpha-fluoro-beta-alanine6.22.70.024
(S)-alpha-fluoro-beta-alanine2.60.880.024
Data from

Experimental Protocols

Protocol: In Vitro Degradation of a Fluorinated Beta-Amino Acid using Rat Liver Homogenate

Objective: To determine if a fluorinated beta-amino acid is degraded by enzymes present in rat liver homogenate and to identify potential metabolites.

Materials:

  • Fluorinated beta-amino acid of interest

  • Male Sprague-Dawley rats

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Protease inhibitor cocktail

  • Dounce homogenizer

  • Centrifuge

  • Incubator/shaking water bath (37°C)

  • Acetonitrile (ice-cold)

  • LC-MS/MS system

  • Fluoride ion-selective electrode or colorimetric fluoride assay kit

Methodology:

  • Preparation of Rat Liver Homogenate:

    • Euthanize a rat according to approved animal welfare protocols.

    • Perfuse the liver with ice-cold saline to remove blood.

    • Excise the liver, weigh it, and place it in ice-cold potassium phosphate buffer containing a protease inhibitor cocktail.

    • Mince the liver and homogenize using a Dounce homogenizer on ice.

    • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris and nuclei.

    • Collect the supernatant (S9 fraction) and determine the total protein concentration using a standard method (e.g., Bradford assay).

  • Incubation:

    • Prepare incubation mixtures in microcentrifuge tubes. For each time point, prepare a test sample and a heat-inactivated control.

      • Test Sample: Rat liver homogenate (final protein concentration of 1 mg/mL), potassium phosphate buffer, and the fluorinated beta-amino acid (final concentration of 10 µM).

      • Control Sample: Heat-inactivated rat liver homogenate (boil for 10 minutes), potassium phosphate buffer, and the fluorinated beta-amino acid (final concentration of 10 µM).

    • Pre-incubate the tubes at 37°C for 5 minutes.

    • Initiate the reaction by adding the fluorinated beta-amino acid.

    • Incubate the tubes at 37°C with shaking for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Quenching and Processing:

    • At each time point, stop the reaction by adding two volumes of ice-cold acetonitrile.

    • Vortex the tubes and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound and to identify potential metabolites. Develop a specific and sensitive LC-MS/MS method for your compound of interest.

    • Fluoride Ion Analysis: Measure the concentration of free fluoride ions in the supernatant using a fluoride ion-selective electrode or a suitable colorimetric assay.

Data Analysis:

  • Plot the concentration of the parent compound versus time to determine the rate of degradation.

  • Compare the results from the test sample and the heat-inactivated control to confirm that the degradation is enzymatic.

  • Analyze the LC-MS/MS data to identify and tentatively characterize any metabolites formed.

  • Quantify the amount of fluoride released over time.

Visualizations

degradation_pathway F_beta_AA Fluorinated Beta-Amino Acid AlaATII L-alanine-glyoxylate aminotransferase II (AlaAT-II) (Pyridoxal Phosphate) F_beta_AA->AlaATII Metabolite Defluorinated Metabolite (e.g., Malonic Semialdehyde) AlaATII->Metabolite Defluorination & Transamination Fluoride Fluoride Ion (F⁻) AlaATII->Fluoride

Caption: Enzymatic degradation of a fluorinated beta-amino acid.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Liver_Homogenate Prepare Liver Homogenate (S9 Fraction) Incubation_Setup Set up Incubations (Test & Control) Liver_Homogenate->Incubation_Setup Incubate Incubate at 37°C (Time Course) Incubation_Setup->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Precipitate Precipitate Proteins Quench->Precipitate LCMS LC-MS/MS Analysis (Parent & Metabolites) Precipitate->LCMS Fluoride_Assay Fluoride Ion Assay Precipitate->Fluoride_Assay

Caption: Workflow for in vitro degradation studies.

troubleshooting_logic Start No Degradation Observed Check_Enzyme Is the correct enzyme source being used? Start->Check_Enzyme Check_Conditions Are assay conditions optimal? Check_Enzyme->Check_Conditions Yes Change_Source Use different cell lines or fractions. Check_Enzyme->Change_Source No Check_Inhibition Is there potential inhibition? Check_Conditions->Check_Inhibition Yes Optimize Optimize pH, temperature, cofactors. Check_Conditions->Optimize No Stable Compound is likely stable. Check_Inhibition->Stable Yes Review_Buffer Review buffer components. Check_Inhibition->Review_Buffer No

Caption: Troubleshooting logic for no observed degradation.

optimization of reaction conditions for 3-amino-3-arylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-3-arylpropanoic acids. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Issue 1: Low Yield of the Desired 3-Amino-3-Arylpropanoic Acid

Q1: My reaction is resulting in a low yield of the target β-amino acid. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, including suboptimal reaction conditions, side reactions, and the nature of your starting materials. Here are key areas to investigate for yield improvement:

  • Reactant Stoichiometry and Quality: Ensure you are using the correct molar ratios of the aryl aldehyde, malonic acid, and ammonium acetate. The purity of your starting materials is also crucial; impurities can interfere with the reaction.

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction outcome.[1] Experiment with different solvents to find the optimal medium for your specific aryl aldehyde. For instance, a change in solvent polarity can shift the reaction equilibrium to favor the desired product.[1]

  • Reaction Temperature and Time: These parameters are critical and often substrate-dependent. Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Insufficient or excessive heating can lead to incomplete reaction or product degradation.

  • Effect of Substituents: The electronic properties of the substituents on the aromatic ring of the aldehyde play a significant role.[1] Electron-donating groups on the benzaldehyde derivative tend to favor the synthesis of 3-amino-3-arylpropanoic acid.[1] For electron-deficient aldehydes, the reaction may be less efficient.[2]

  • Catalyst Choice (if applicable): In Mannich-type reactions for the synthesis of related β-amino carbonyl compounds, the choice of catalyst is critical. While the one-pot synthesis of 3-amino-3-arylpropanoic acids often relies on ammonium acetate, other catalysts like heteropoly acids or supported catalysts have been shown to be effective in similar transformations, sometimes allowing for milder reaction conditions.[3][4]

Issue 2: Formation of Significant Side Products

Q2: I am observing a significant amount of a side product, which I suspect is a cinnamic acid derivative. How can I minimize its formation?

A2: The formation of cinnamic acid derivatives is a common side reaction in the one-pot synthesis of 3-amino-3-arylpropanoic acids.[1] This occurs through a competing reaction pathway. To minimize this side product:

  • Control of Reaction Conditions: The equilibrium between the desired β-amino acid pathway and the cinnamic acid pathway can be influenced by the reaction conditions.[1] Careful optimization of temperature and solvent can help favor the formation of the desired product. For example, in some cases, the desired intermediate may precipitate out of the solution, shifting the equilibrium towards the product.[1]

  • Mechanistic Understanding: The reaction mechanism involves intermediates that can lead to either the β-amino acid or the cinnamic acid.[1] Understanding the factors that stabilize the intermediate leading to the desired product can guide your optimization efforts.

Issue 3: Difficulty in Product Purification

Q3: How can I effectively purify my synthesized 3-amino-3-arylpropanoic acid from the reaction mixture?

A3: Purification can be challenging due to the physical properties of β-amino acids. Here are some common purification strategies:

  • Crystallization: The product is often a crystalline solid.[1] Recrystallization from a suitable solvent system is a primary method for purification. The choice of solvent will depend on the specific properties of your product.

  • Chromatography: If crystallization is not effective, column chromatography can be employed. However, the polar nature of amino acids might require specialized stationary and mobile phases.

  • Acid-Base Extraction: Exploiting the amphoteric nature of the amino acid, you can use acid-base extractions to separate it from non-ionic impurities. Dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-precipitating the amino acid by adjusting the pH to its isoelectric point can be an effective purification step.

Frequently Asked Questions (FAQs)

Q4: What is a general, reliable one-pot method for the synthesis of 3-amino-3-arylpropanoic acids?

A4: A widely used and facile one-pot synthesis involves the reaction of an aryl aldehyde, malonic acid, and ammonium acetate.[1][2] This method is advantageous due to its simplicity and the availability of the starting materials. The reaction typically involves heating the components in a suitable solvent.

Q5: How do the substituents on the aryl ring of the aldehyde affect the reaction?

A5: As mentioned earlier, the electronic nature of the substituents on the aryl ring has a pronounced effect. Electron-donating groups generally enhance the reaction yield, while electron-withdrawing groups can make the reaction more challenging and may require more forcing conditions or alternative synthetic routes.[1][2]

Q6: Are there any stereoselective methods available for the synthesis of chiral 3-amino-3-arylpropanoic acids?

A6: Yes, enantioselective synthesis is a key area of research for these compounds due to their biological importance. Methods include the use of chiral catalysts, enzymatic resolutions, and the use of chiral auxiliaries.[2] For instance, lipase-catalyzed enantioselective alcoholysis of racemic N-protected esters has been successfully employed to obtain enantiomerically pure (S)-3-amino-3-phenylpropanoic acid.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for a One-Pot Synthesis

EntryAryl AldehydeSolventTemperature (°C)Time (h)Yield (%) of β-Amino AcidReference
1BenzaldehydeEthanolReflux772[3]
24-FluorobenzaldehydeEthanolReflux-73[2]
3BenzaldehydeWaterRoom Temp295[3]
44-ChlorobenzaldehydeEthanolRoom Temp194[3]

Note: The yields and conditions are based on reported literature and may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 3-Amino-3-phenylpropanoic Acid [1]

  • Reactants:

    • Benzaldehyde

    • Malonic acid

    • Ammonium acetate

    • Ethanol (or another suitable solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), malonic acid (1 equivalent), and ammonium acetate (1-2 equivalents).

    • Add the chosen solvent (e.g., ethanol).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution. If so, collect the solid by filtration.

    • If the product does not precipitate, concentrate the solution under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent (e.g., water/ethanol mixture).

    • Characterize the final product by NMR, IR, and melting point determination.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine Reactants (Aldehyde, Malonic Acid, Ammonium Acetate) solvent Add Solvent reactants->solvent reflux Heat to Reflux solvent->reflux monitor Monitor Progress (TLC/HPLC) reflux->monitor cool Cool to Room Temperature monitor->cool isolate Isolate Crude Product (Filtration/Concentration) cool->isolate purify Purify Product (Recrystallization) isolate->purify characterize Characterize (NMR, IR, MP) purify->characterize

Caption: General experimental workflow for the one-pot synthesis of 3-amino-3-arylpropanoic acids.

Reaction_Mechanism start Aryl Aldehyde + Malonic Acid + NH₃ intermediate1 Intermediate A start->intermediate1 intermediate2 Intermediate B intermediate1->intermediate2 Main Pathway side_product Cinnamic Acid Derivative intermediate1->side_product Side Pathway product 3-Amino-3-arylpropanoic Acid intermediate2->product

Caption: Simplified reaction mechanism showing the main and side pathways in the synthesis.

References

Technical Support Center: Resolving Racemates of 3-Amino-3-Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemates of 3-amino-3-phenylpropanoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving racemic 3-amino-3-phenylpropanoic acid and its derivatives?

A1: The primary methods for resolving racemic β-phenylalanine derivatives include:

  • Classical Resolution via Diastereomeric Salt Formation: This widely used technique involves reacting the racemic acid with a chiral resolving agent (a chiral base) to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

  • Enzymatic Resolution: This method utilizes enzymes that selectively act on one enantiomer of the racemic mixture. Common enzymes for this purpose include lipases, amidases, and ω-transaminases, often used for the kinetic resolution of esters or N-acetylated derivatives.

  • Chromatographic Separation: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).

Q2: How do I choose a suitable chiral resolving agent for classical resolution?

A2: The choice of a chiral resolving agent is crucial and often empirical. For acidic compounds like 3-amino-3-phenylpropanoic acid, chiral bases are used. Factors to consider include:

  • Availability and Cost: Opt for readily available and affordable resolving agents, especially for large-scale resolutions.

  • Formation of Crystalline Salts: The resolving agent should form well-defined, crystalline diastereomeric salts with the racemate to facilitate separation by crystallization.

  • Efficiency of Separation: The solubilities of the diastereomeric salts should be significantly different in a chosen solvent to allow for effective fractional crystallization.

Commonly used chiral resolving agents for β-amino acids include cinchonidine and 2-amino-1,2-diphenylethanol (ADPE).

Q3: What is enzymatic kinetic resolution and how is it applied to 3-amino-3-phenylpropanoic acid derivatives?

A3: Enzymatic kinetic resolution is a process where an enzyme stereoselectively catalyzes a reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For 3-amino-3-phenylpropanoic acid, this often involves:

  • N-acetylation: The racemic amino acid is first N-acetylated.

  • Enzymatic Hydrolysis: An amidase or acylase is used to selectively hydrolyze the N-acetyl group of one enantiomer, allowing for the separation of the free amino acid from the unreacted N-acetylated enantiomer. For example, microorganisms like Variovorax sp. have been found to have (R)-enantiomer-specific amidohydrolyzing activity for (R,S)-N-acetyl-3-amino-3-phenylpropionic acid.[1]

Q4: Can I use chiral HPLC for the preparative separation of enantiomers?

A4: Yes, chiral HPLC can be used for both analytical and preparative scale separations. However, for larger quantities, preparative chiral HPLC can be expensive and time-consuming. It is often used for high-value compounds or when other methods like classical resolution are unsuccessful.

Troubleshooting Guides

Classical Resolution via Diastereomeric Salt Formation
Problem Possible Cause(s) Suggested Solution(s)
Poor or no crystallization of diastereomeric salts 1. Inappropriate solvent. 2. Concentration is too low. 3. Purity of the racemic compound or resolving agent is low.1. Screen a variety of solvents with different polarities. 2. Concentrate the solution. 3. Ensure high purity of starting materials. Impurities can inhibit crystallization.
Oiling out of the diastereomeric salt 1. Solution is too concentrated. 2. Cooling rate is too fast. 3. Inappropriate solvent.1. Dilute the solution. 2. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath if necessary. 3. Try a different solvent or a mixture of solvents.
Low enantiomeric excess (ee%) of the resolved enantiomer 1. Incomplete separation of diastereomeric salts. 2. Co-crystallization of both diastereomers. 3. Insufficient number of recrystallizations.1. Optimize the crystallization solvent and temperature. 2. Perform multiple recrystallizations of the diastereomeric salt to improve purity. 3. Analyze the ee% after each recrystallization to monitor progress.
Low yield of the desired enantiomer 1. Significant solubility of the desired diastereomeric salt in the mother liquor. 2. Losses during recrystallization steps.1. Optimize the solvent to minimize the solubility of the desired salt. 2. Minimize the number of recrystallizations while achieving the desired ee%. 3. Attempt to recover the resolving agent and the other enantiomer from the mother liquor.
Enzymatic Resolution
Problem Possible Cause(s) Suggested Solution(s)
Low or no enzyme activity 1. Incorrect pH or temperature. 2. Presence of enzyme inhibitors. 3. Enzyme denaturation.1. Optimize the reaction conditions (pH, temperature) for the specific enzyme used. 2. Ensure the substrate and buffer are free from potential inhibitors. 3. Handle and store the enzyme according to the manufacturer's recommendations.
Low enantioselectivity (low ee%) 1. The chosen enzyme is not highly selective for the substrate. 2. Non-optimal reaction conditions.1. Screen different enzymes to find one with higher enantioselectivity for your specific derivative. 2. Optimize reaction parameters such as pH, temperature, and co-solvents.
Difficult separation of product and unreacted substrate 1. Similar physical properties of the product and the remaining substrate.1. If resolving an N-acetyl derivative, the resulting free amino acid and the unreacted N-acetylated amino acid will have different solubility and chromatographic properties, facilitating separation. Utilize techniques like extraction at different pH values or column chromatography.

Data Presentation

Table 1: Examples of Classical Resolution of 3-Amino-3-Phenylpropanoic Acid Derivatives

Racemic CompoundChiral Resolving AgentSolventResolved EnantiomerYield (%)Enantiomeric Excess (ee%)
3-Amino-3-phenylpropanolTolylsulfonyl-L-prolineEthyl acetate/Methanol(S)-3-Amino-3-phenylpropanol->98% after 3 recrystallizations
3-Amino-3-phenylpropanolTolylsulfonyl-D-prolineEthyl acetate/Ethanol(R)-3-Amino-3-phenylpropanol->98% after 3 recrystallizations
threo-2-Benzoylamino-3-hydroxy-3-phenylpropanoic acid(1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol-(2R,3S)-2-Benzoylamino-3-hydroxy-3-phenylpropanoic acid73-
threo-2-Benzoylamino-3-hydroxy-3-phenylpropanoic acid(1R,2R)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol-(2S,3R)-2-Benzoylamino-3-hydroxy-3-phenylpropanoic acid66-

Data extracted from patent literature and may not represent fully optimized yields.[2]

Table 2: Enzymatic Resolution of N-Acetyl-3-amino-3-phenylpropanoic Acid

MicroorganismSpecificityProductMolar Conversion Yield (%)Enantiomeric Excess (ee%)
Variovorax sp.(R)-enantiomer-specific(R)-3-Amino-3-phenylpropanoic acid67-96>99.5
Burkholderia sp.(R)- and (S)-enantiomer-specific(S)-3-Amino-3-phenylpropanoic acid67-96>99.5

Data from a study on the screening of microorganisms for amidohydrolyzing activity.[1]

Experimental Protocols

Protocol 1: Classical Resolution of Racemic 3-Amino-3-phenylpropanol using Tolylsulfonyl-D-proline

This protocol is adapted from a patent describing the resolution of a derivative of 3-amino-3-phenylpropanoic acid.[2]

Materials:

  • DL-3-amino-3-phenylpropanol

  • Tolylsulfonyl-D-proline

  • Ethyl acetate

  • Ethanol

  • 6N HCl

  • 4N NaOH

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve DL-3-amino-3-phenylpropanol (15 g) and tolylsulfonyl-D-proline (25 g) in a mixture of ethyl acetate (200 mL) and ethanol (15 mL).

    • Stir the mixture for 2 hours.

    • Let the solution stand at 0°C for 12 hours to allow for crystallization.

    • Filter the crude (S)-3-amino-3-phenylpropanol tosylate salt.

  • Recrystallization:

    • Recrystallize the obtained salt three times from a mixture of ethyl acetate and ethanol (3:1 v/v) to yield the purified (S)-3-amino-3-phenylpropanol-tosyl-D-proline salt (10 g).

  • Liberation of the Free Amine:

    • Dissolve the purified salt in 6N HCl.

    • Wash the aqueous solution with ethyl acetate to remove the tolylsulfonyl-D-proline.

    • Adjust the pH of the aqueous layer to 12 with 4N NaOH.

    • Extract the (S)-3-amino-3-phenylpropanol with ethyl acetate.

    • Dry the combined organic layers, decolorize, and concentrate to obtain the final product.

Protocol 2: Enzymatic Resolution of (R,S)-N-Acetyl-3-amino-3-phenylpropanoic Acid

This protocol is a general representation based on the findings of a study on microbial amidohydrolases.[1]

Materials:

  • (R,S)-N-Acetyl-3-amino-3-phenylpropanoic acid

  • Culture of Variovorax sp. (for (R)-enantiomer) or Burkholderia sp. (for (S)-enantiomer)

  • Appropriate buffer solution (e.g., phosphate buffer)

  • Acid and base for pH adjustment

  • Solvents for extraction (e.g., ethyl acetate)

Procedure:

  • Preparation of Racemic Substrate:

    • Synthesize (R,S)-N-acetyl-3-amino-3-phenylpropanoic acid from racemic 3-amino-3-phenylpropanoic acid using acetic anhydride.

  • Enzymatic Hydrolysis:

    • Prepare a suspension of the microbial cells in a suitable buffer.

    • Add the racemic N-acetylated substrate to the cell suspension.

    • Incubate the mixture under optimal conditions of temperature and pH for the specific microorganism.

    • Monitor the reaction progress by analyzing the consumption of the starting material and the formation of the free amino acid using a suitable analytical method (e.g., HPLC).

  • Product Separation:

    • Once the reaction has reached the desired conversion (ideally close to 50%), stop the reaction.

    • Separate the cells by centrifugation or filtration.

    • Adjust the pH of the supernatant to facilitate the separation of the free amino acid and the unreacted N-acetylated amino acid.

    • Utilize extraction or ion-exchange chromatography to isolate the desired enantiomer.

Visualizations

experimental_workflow_classical_resolution racemate Racemic 3-Amino-3- phenylpropanoic Acid Derivative diastereomeric_salts Diastereomeric Salts (in solution) racemate->diastereomeric_salts resolving_agent Chiral Resolving Agent resolving_agent->diastereomeric_salts solvent Solvent solvent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Solid) crystallization->less_soluble_salt Filtration more_soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble_salt recrystallization Recrystallization less_soluble_salt->recrystallization mother_liquor_workup Mother Liquor Work-up more_soluble_salt->mother_liquor_workup purified_salt Purified Diastereomeric Salt recrystallization->purified_salt liberation Liberation of Enantiomer purified_salt->liberation enantiomer1 Enantiomer 1 liberation->enantiomer1 enantiomer2 Enantiomer 2 mother_liquor_workup->enantiomer2

Caption: Workflow for Classical Resolution via Diastereomeric Salt Formation.

experimental_workflow_enzymatic_resolution racemic_derivative Racemic N-Acetyl-3-Amino-3- phenylpropanoic Acid reaction_mixture Enzymatic Reaction racemic_derivative->reaction_mixture enzyme Enzyme (e.g., Amidase) enzyme->reaction_mixture buffer Buffer (Optimal pH, Temp) buffer->reaction_mixture separation Separation reaction_mixture->separation After ~50% conversion enantiomer_product Enantiomerically Pure Free Amino Acid separation->enantiomer_product unreacted_enantiomer Unreacted N-Acetyl Amino Acid Enantiomer separation->unreacted_enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution.

logical_relationship_troubleshooting cluster_classical Classical Resolution Troubleshooting cluster_enzymatic Enzymatic Resolution Troubleshooting start Resolution Experiment poor_yield Poor Yield / Low ee% start->poor_yield classical Classical Resolution poor_yield->classical If using... enzymatic Enzymatic Resolution poor_yield->enzymatic If using... check_solvent Check Solvent System classical->check_solvent check_purity Check Reagent Purity classical->check_purity optimize_cryst Optimize Crystallization (Cooling Rate, Concentration) classical->optimize_cryst check_conditions Check Reaction Conditions (pH, Temperature) enzymatic->check_conditions screen_enzymes Screen Different Enzymes enzymatic->screen_enzymes check_substrate Verify Substrate Quality enzymatic->check_substrate check_solvent->optimize_cryst recrystallize Perform Recrystallization optimize_cryst->recrystallize

References

Technical Support Center: Troubleshooting Low Enantiomeric Excess in β-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric synthesis of β-amino acids. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (ee). Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for a similar reaction. What are the most common initial checks I should perform?

A1: Low enantiomeric excess can stem from several factors. The first and most critical step is to verify the accuracy of your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or improperly calibrated analytical method can provide misleading % ee values. Following that, the purity of all reagents and the integrity of the chiral catalyst are paramount.

Initial Troubleshooting Workflow

Troubleshooting_Workflow start Low Enantiomeric Excess Observed analytical_validation Validate Analytical Method (Chiral HPLC/GC) start->analytical_validation First Step analytical_validation->start Method Faulty reagent_purity Verify Reagent and Solvent Purity analytical_validation->reagent_purity Method Validated reagent_purity->start Impure Reagents catalyst_integrity Check Catalyst Integrity (Activity & Chirality) reagent_purity->catalyst_integrity Reagents Pure catalyst_integrity->start Catalyst Degraded reaction_conditions Optimize Reaction Conditions (Temp, Conc, Time) catalyst_integrity->reaction_conditions Catalyst Active result Improved Enantiomeric Excess reaction_conditions->result HPLC_Validation start Start HPLC Method Validation column_select Select Chiral Column start->column_select mobile_phase Optimize Mobile Phase with Racemic Standard column_select->mobile_phase resolution_check Check Resolution (Rs > 1.5) mobile_phase->resolution_check resolution_check->mobile_phase No linearity Assess Linearity resolution_check->linearity Yes accuracy Determine Accuracy linearity->accuracy precision Evaluate Precision accuracy->precision validated Method Validated precision->validated

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-amino-3-(2-fluorophenyl)propanoic acid and Phenibut

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phenibut is a neuropsychotropic drug with anxiolytic and nootropic effects.[1][2] Its mechanism of action involves agonism at the GABA-B receptor and blockade of α2δ subunit-containing voltage-dependent calcium channels (VDCCs).[3][4] The introduction of a fluorine atom to the phenyl ring, as seen in 4-fluorophenibut, has been shown to significantly modulate its potency at the GABA-B receptor.[5][6] This guide will extrapolate from these findings to discuss the likely biological profile of 3-amino-3-(2-fluorophenyl)propanoic acid in relation to Phenibut.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data for Phenibut and its 4-fluoro analogue, which serves as a surrogate for estimating the activity of the 2-fluoro analogue.

Table 1: GABA-B Receptor Agonist Potency

CompoundEC50 (μM)Relative Potency vs. Phenibut
Phenibut1362[6]1x
4-Fluorophenibut (F-phenibut)23.3[6]~58x more potent
Baclofen (reference)6.0[6]~227x more potent

Table 2: Receptor Binding Affinities

CompoundTargetKi (μM)
(R)-PhenibutGABA-B Receptor-
(S)-PhenibutGABA-B ReceptorNo significant binding[3]
(R)-Phenibutα2-δ subunit of VDCC23[4]
(S)-Phenibutα2-δ subunit of VDCC39[4]
Baclofenα2-δ subunit of VDCC156[4]
Gabapentin (reference)α2-δ subunit of VDCC0.05[4]
4-FluorophenibutGABA-A Receptor> 100[7]
4-FluorophenibutGABA-B Receptor1.70[7]

Discussion of Structure-Activity Relationships (SAR)

The data on 4-fluorophenibut strongly suggests that the addition of a fluorine atom to the phenyl ring of Phenibut significantly enhances its potency at the GABA-B receptor.[5][6] The electron-withdrawing nature of fluorine can alter the electronic distribution of the phenyl ring, potentially leading to a more favorable interaction with the receptor's binding pocket.[1] The position of the fluorine substituent (ortho, meta, or para) is known to have a significant impact on the biological activity of phenyl-containing compounds.

For this compound, the fluorine atom is in the ortho position. This proximal substitution could induce steric hindrance or unique electronic effects that may differ from the para-substituted 4-fluorophenibut. It is plausible that the 2-fluoro analogue would also exhibit enhanced GABA-B receptor agonism compared to Phenibut, though its potency relative to the 4-fluoro analogue remains to be experimentally determined.

Both enantiomers of Phenibut bind to the α2-δ subunit of VDCCs, suggesting that this interaction is less stereoselective than GABA-B receptor binding.[4] It is likely that this compound would also interact with this target.

Signaling Pathways and Experimental Workflows

The primary signaling pathway for Phenibut and its analogues at the GABA-B receptor involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This leads to hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.

GABA-B Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABA-B Receptor G_protein Gi/o Protein GABAB_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel G_protein->GIRK Activation VGCC Voltage-Gated Ca2+ Channel G_protein->VGCC Inhibition cAMP cAMP AC->cAMP K_ion K+ GIRK->K_ion Efflux Ca_ion Ca2+ VGCC->Ca_ion Influx Ligand Phenibut or This compound Ligand->GABAB_R Hyperpolarization Hyperpolarization & Reduced Neurotransmitter Release K_ion->Hyperpolarization

Caption: GABA-B Receptor Signaling Pathway.

A typical experimental workflow to determine the GABA-B receptor agonist activity of a compound involves electrophysiological recordings from neuronal preparations.

Electrophysiology Workflow cluster_prep Preparation cluster_recording Recording cluster_application Drug Application cluster_analysis Data Analysis A1 Brain Slice Preparation (e.g., Cerebellar Purkinje cells) A2 Mount Slice in Recording Chamber A1->A2 B1 Whole-Cell Patch-Clamp Recording A2->B1 B2 Establish Baseline Neuronal Activity B1->B2 C1 Bath Application of Test Compound (e.g., Phenibut, F-phenibut) B2->C1 C2 Record Changes in Membrane Current/Potential C1->C2 D1 Measure Outward Current (GIRK activation) C2->D1 D2 Construct Dose-Response Curve D1->D2 D3 Calculate EC50 D2->D3

References

A Comparative Efficacy Analysis of 3-amino-3-(2-fluorophenyl)propanoic acid and Baclofen for GABA-B Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established GABA-B receptor agonist, baclofen, with the less-characterized compound, 3-amino-3-(2-fluorophenyl)propanoic acid. While direct comparative efficacy data for this compound is limited in publicly available literature, this document synthesizes the known pharmacological properties of baclofen and explores the potential impact of fluorination on the activity of β-phenyl-γ-aminobutyric acid (GABA) analogues, offering a framework for future research and development.

Introduction

Baclofen, a chlorophenyl derivative of GABA, is a widely used muscle relaxant and antispasmodic agent that exerts its effects through agonism at the GABA-B receptor.[1][2][3] Its efficacy in treating spasticity associated with conditions like multiple sclerosis and spinal cord injuries is well-documented.[1] this compound is a structural analogue of baclofen where the chlorine atom is replaced by fluorine at the ortho position of the phenyl ring. The substitution of hydrogen with fluorine in drug molecules can significantly alter their physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and receptor binding affinity. This guide will delve into the known efficacy of baclofen and provide a theoretical framework for evaluating its fluorinated counterpart.

Mechanism of Action: GABA-B Receptor Activation

Both baclofen and, presumably, this compound, are expected to act as agonists at the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system (CNS).[1][4][5]

Activation of the GABA-B receptor leads to a cascade of downstream signaling events, including:

  • Inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.

  • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane.

  • Inhibition of voltage-gated calcium channels, which in turn reduces the release of excitatory neurotransmitters.

This overall inhibitory effect on neuronal excitability is the basis for the therapeutic effects of GABA-B receptor agonists in conditions characterized by neuronal hyperexcitability, such as spasticity.

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist GABA-B Agonist (e.g., Baclofen) GABAB_R GABA-B Receptor Agonist->GABAB_R Binds to G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel ↑ K+ Channel (GIRK) G_Protein->K_Channel Activates Ca_Channel ↓ Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release ↓ Excitatory Neurotransmitter Release Ca_Channel->Neurotransmitter_Release

Figure 1: Simplified signaling pathway of GABA-B receptor activation.

Quantitative Efficacy Comparison

ParameterBaclofenThis compound
Receptor Binding Affinity (Ki) Varies by study and radioligand, generally in the nanomolar to low micromolar range for GABA-B receptors.Data not available
In Vitro Potency (EC50/IC50) Potent agonist at GABA-B receptors, with reported IC50 values in the micromolar range for inhibiting neurotransmitter release.[6]Data not available
In Vivo Efficacy (e.g., ED50 in animal models of spasticity) Effective in reducing muscle spasticity in various animal models.Data not available
Blood-Brain Barrier Penetration Limited, which can necessitate higher systemic doses and may lead to side effects.[1]Data not available, but fluorination could potentially alter this property.
Common Side Effects Drowsiness, dizziness, weakness, and potential for withdrawal symptoms upon abrupt discontinuation.[1]Data not available

Experimental Protocols for Efficacy Comparison

To rigorously compare the efficacy of this compound and baclofen, a series of in vitro and in vivo experiments would be required. The following outlines key experimental protocols.

Radioligand Binding Assay

Objective: To determine the binding affinity of the compounds for the GABA-B receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membrane fractions from rat or mouse brain tissue (e.g., cortex or cerebellum).

  • Radioligand: Use a selective GABA-B receptor radioligand, such as [³H]GABA or a specific antagonist like [³H]CGP54626.

  • Incubation: Incubate the membrane preparations with the radioligand in the presence of increasing concentrations of the test compounds (baclofen or this compound).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Brain Membrane Fractions start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC50 and Ki count->analyze end End analyze->end

Figure 2: Workflow for a radioligand binding assay.

In Vitro Functional Assays

Objective: To assess the functional activity of the compounds as GABA-B receptor agonists.

A. [³⁵S]GTPγS Binding Assay

Methodology:

  • Membrane Preparation: Use membranes from cells expressing recombinant GABA-B receptors or from brain tissue.

  • Incubation: Incubate the membranes with [³⁵S]GTPγS (a non-hydrolyzable GTP analog) in the presence of increasing concentrations of the test compounds.

  • Separation and Quantification: Similar to the radioligand binding assay, separate bound and free [³⁵S]GTPγS and quantify the radioactivity.

  • Data Analysis: Determine the EC50 (concentration that produces 50% of the maximal response) and Emax (maximal effect) for G-protein activation.

B. Electrophysiology (Patch-Clamp)

Methodology:

  • Cell Culture: Use cultured neurons or cell lines expressing recombinant GABA-B receptors and GIRK channels.

  • Recording: Perform whole-cell patch-clamp recordings to measure potassium currents.

  • Drug Application: Apply increasing concentrations of the test compounds to the cells.

  • Data Analysis: Measure the change in membrane current and determine the EC50 for channel activation.

In Vivo Models of Spasticity

Objective: To evaluate the antispasmodic effects of the compounds in a living organism.

Methodology:

  • Animal Model: Use a validated animal model of spasticity, such as the genetically spastic Han-Wistar rat or a model of spinal cord injury.

  • Drug Administration: Administer the test compounds (e.g., intraperitoneally or intrathecally) at various doses.

  • Behavioral Assessment: Measure muscle tone and reflex hyperexcitability using methods like the Ashworth scale for muscle tone or electromyography (EMG) to record the H-reflex.

  • Data Analysis: Determine the dose-response relationship and the ED50 (dose that produces 50% of the maximal effect) for the antispasmodic effect.

Structure-Activity Relationship and the Role of Fluorine

The pharmacological activity of baclofen and its analogues is highly dependent on their chemical structure. The presence and position of the substituent on the phenyl ring are critical for GABA-B receptor affinity and efficacy.

  • Baclofen (p-chlorophenyl): The chlorine atom at the para-position of the phenyl ring is crucial for its high affinity and agonist activity at the GABA-B receptor.

  • Phenibut (unsubstituted phenyl): This analogue, lacking the chloro-substituent, is a less potent GABA-B agonist than baclofen.[3][7]

The introduction of a fluorine atom, as in this compound, could have several effects:

  • Electronic Effects: Fluorine is highly electronegative and can alter the electron distribution of the phenyl ring, potentially influencing interactions with the receptor binding pocket.

  • Steric Effects: The ortho-position of the fluorine atom may induce a specific conformation of the molecule that could either enhance or hinder its binding to the receptor.

  • Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic attack at that position and potentially increase the compound's half-life.

  • Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which may affect its ability to cross the blood-brain barrier.

Without experimental data, the precise impact of the ortho-fluoro substitution on the efficacy of the baclofen scaffold remains speculative. It is plausible that it could alter the potency, efficacy, and pharmacokinetic profile of the compound compared to baclofen.

Conclusion

Baclofen is a well-established GABA-B receptor agonist with proven efficacy in treating spasticity. While this compound is a close structural analogue, a comprehensive comparison of their efficacy is hampered by the current lack of published experimental data for the fluorinated compound.

The provided experimental protocols offer a roadmap for future research to directly compare these two molecules. Such studies are crucial to elucidate the structure-activity relationship of fluorinated β-phenyl-GABA derivatives and to determine if this compound offers any therapeutic advantages over baclofen, such as enhanced potency, improved side-effect profile, or better pharmacokinetic properties. For drug development professionals, the exploration of fluorinated analogues of known pharmacophores like baclofen represents a promising strategy for the discovery of novel therapeutics with optimized properties.

References

The Fluorine Advantage: A Comparative Analysis of β-Phenylalanine Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules represents a pivotal strategy in medicinal chemistry. This guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated β-phenylalanine derivatives, supported by experimental data, detailed methodologies, and mechanistic insights.

The introduction of fluorine into the β-phenylalanine scaffold can significantly modulate its physicochemical properties, leading to profound effects on biological activity. Fluorination can alter a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets, often resulting in enhanced therapeutic potential. This guide explores these differences through a focused examination of their anticancer properties and impact on cellular signaling.

Comparative Biological Activity: Anticancer Potency

The substitution of hydrogen with fluorine on the phenyl ring of β-phenylalanine can dramatically influence its cytotoxic effects on cancer cells. While direct comparative studies on a single β-phenylalanine scaffold are limited, analysis of related phenylalanine derivatives provides strong evidence of this effect. For instance, 4-fluoro-L-phenylalanine has demonstrated significant inhibitory activity against MCF-7 breast cancer cells.

Table 1: Anticancer Activity of Phenylalanine Derivatives

CompoundNon-Fluorinated AnalogFluorinated AnalogTarget Cell LineIC₅₀ (µM) - Non-FluorinatedIC₅₀ (µM) - FluorinatedFold Change in PotencyReference
L-Phenylalanine DerivativeL-Phenylalanine4-Fluoro-L-phenylalanineMCF-7 (Breast Cancer)Data not available in the same study11.8-[1]

Experimental Protocols

A detailed methodology for determining the cytotoxic effects of these compounds is crucial for reproducible research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

MTT Assay for Cell Viability

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance of the solubilized crystals.[2]

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[3]

  • Compound Treatment: Add various concentrations of the test compounds (fluorinated and non-fluorinated β-phenylalanine derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.[3]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or detergent reagent) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[2] Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Analysis

β-Phenylalanine and its derivatives can exert their biological effects by modulating specific cellular signaling pathways. Phenylalanine, for instance, has been shown to induce apoptosis (programmed cell death) in neuronal cells through the activation of the RhoA/ROCK pathway, leading to mitochondria-mediated cell death.[4] This provides a plausible mechanism for the anticancer activity of β-phenylalanine derivatives.

G beta_Phe β-Phenylalanine Derivative RhoA RhoA beta_Phe->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Caspase3 Caspase-3 Activation ROCK->Caspase3 Leads to Apoptosis Apoptosis Caspase3->Apoptosis Mitochondria Mitochondria Mitochondria->Caspase3

Figure 1: Proposed signaling pathway for β-phenylalanine-induced apoptosis.

This guide underscores the significant impact of fluorination on the biological activity of β-phenylalanine derivatives. The enhanced anticancer potency observed in related fluorinated compounds, coupled with a deeper understanding of their mechanisms of action, provides a strong rationale for the continued exploration of fluorinated β-phenylalanine analogs in drug discovery and development. The provided experimental protocol for the MTT assay offers a standardized method for evaluating and comparing the cytotoxic effects of these promising compounds. Further research focusing on direct comparative studies will be invaluable in fully elucidating the therapeutic potential of this unique chemical modification.

References

A Spectroscopic Comparison of 3-Amino-3-Arylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of various 3-amino-3-arylpropanoic acid derivatives. The information presented is supported by experimental data to aid in the identification, characterization, and quality control of these valuable compounds in research and drug development.

Introduction to 3-Amino-3-Arylpropanoic Acids

3-Amino-3-arylpropanoic acids, also known as β-aryl-β-amino acids, are a class of non-proteinogenic amino acids that serve as crucial building blocks in medicinal chemistry. Their unique structural features, which include a chiral center and an aromatic moiety, make them valuable precursors for the synthesis of a wide range of biologically active molecules, including β-lactam antibiotics, peptides with enhanced stability, and various pharmaceuticals. Accurate spectroscopic characterization is paramount for confirming the chemical identity and purity of these derivatives. This guide focuses on a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of 3-amino-3-arylpropanoic acid derivatives, providing a baseline for comparison.

Table 1: ¹H NMR Spectroscopic Data (in D₂O/K₂CO₃)
CompoundAr-H (ppm)CH (ppm)CH₂ (ppm)Other (ppm)
3-Amino-3-phenylpropanoic acid7.26-7.33 (m, 5H)4.50 (t, J=7.30 Hz, 1H)2.59-2.82 (m, 2H)-
3-Amino-3-(2-methylphenyl)propanoic acid7.05-7.30 (m, 4H)4.39 (t, J=7.35 Hz, 1H)2.42 (dd, J=6.56, 1.93 Hz, 2H)2.25 (s, 3H)
3-Amino-3-(4-fluorophenyl)propanoic acid7.19-7.28 (m, 2H), 6.91-7.03 (m, 2H)4.11 (t, J=7.39 Hz, 1H)2.34-2.54 (m, 2H)-
3-Amino-3-(4-bromophenyl)propanoic acid7.38-7.42 (m, 2H), 7.14-7.17 (m, 2H)4.09 (t, J=7.35 Hz, 1H)2.35-2.55 (m, 2H)-

Data extracted from a one-pot synthesis study of 3-amino-3-arylpropionic acids.[1]

Table 2: ¹³C NMR Spectroscopic Data (in D₂O/K₂CO₃)
CompoundC=O (ppm)Ar-C (ppm)CH (ppm)CH₂ (ppm)Other (ppm)
3-Amino-3-phenylpropanoic acid171.9136.5, 129.5, 129.3, 127.552.238.1-
3-Amino-3-(4-fluorophenyl)propanoic acid171.9165.2, 132.6, 130.0, 116.351.638.1-

Data extracted from a one-pot synthesis study of 3-amino-3-arylpropionic acids.[1]

Table 3: Infrared (IR) Spectroscopic Data (KBr pellet)
CompoundN-H/O-H stretch (cm⁻¹)C=O stretch (cm⁻¹)Aromatic C=C stretch (cm⁻¹)
3-Amino-3-phenylpropanoic acid30351625Not specified
3-Amino-3-(2-methylphenyl)propanoic acid31601607Not specified
3-Amino-3-(4-fluorophenyl)propanoic acid31601606Not specified
3-Amino-3-(4-bromophenyl)propanoic acid30611594Not specified

Data extracted from a one-pot synthesis study of 3-amino-3-arylpropionic acids.[1]

Table 4: Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightKey Fragmentation Ions (m/z)
3-Amino-3-phenylpropanoic acidC₉H₁₁NO₂165.19[M+H]⁺: 166, [M-COOH]⁺: 120, [C₆H₅CHNH₂]⁺: 106
3-Amino-3-(4-methylphenyl)propanoic acidC₁₀H₁₃NO₂179.22[M+H]⁺: 180, [M-COOH]⁺: 134, [CH₃C₆H₄CHNH₂]⁺: 120
3-Amino-3-(4-chlorophenyl)propanoic acidC₉H₁₀ClNO₂199.63[M+H]⁺: 200/202, [M-COOH]⁺: 154/156, [ClC₆H₄CHNH₂]⁺: 140/142
3-Amino-3-(4-methoxyphenyl)propanoic acidC₁₀H₁₃NO₃195.22[M+H]⁺: 196, [M-COOH]⁺: 150, [CH₃OC₆H₄CHNH₂]⁺: 136

Note: The fragmentation patterns are predicted based on common fragmentation pathways for amino acids, including the loss of the carboxylic acid group and fragmentation at the benzylic position.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the 3-amino-3-arylpropanoic acid derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O with K₂CO₃ for improved solubility and to exchange labile protons, or DMSO-d₆).

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to a known internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Samples (KBr Pellet) : Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent with a small amount of formic acid or ammonia to promote ionization.

  • Instrumentation : Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition :

    • ESI : Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS). Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • Tandem MS (MS/MS) : To obtain structural information, select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis : Analyze the resulting mass spectrum to determine the molecular weight and deduce the structure from the fragmentation pattern.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic characterization of 3-amino-3-arylpropanoic acid derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Aromatic Aldehyde + Malonic Acid + Ammonium Acetate reaction One-Pot Reaction (e.g., Reflux in Ethanol) start->reaction product Crude 3-Amino-3-Arylpropanoic Acid Derivative reaction->product purification Purification (Recrystallization) product->purification pure_product Pure Product purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr Structure Confirmation ir IR Spectroscopy pure_product->ir Functional Group Identification ms Mass Spectrometry pure_product->ms Molecular Weight & Fragmentation data Spectroscopic Data (Tables 1-4) nmr->data ir->data ms->data

Caption: Experimental workflow for synthesis and analysis.

Signaling Pathways

While specific signaling pathways directly activated by these simple amino acid derivatives are not extensively characterized, their incorporation into larger molecules can profoundly impact biological activity. For instance, when integrated into peptides, they can alter the peptide's conformation, leading to modified interactions with receptors or enzymes. The aryl group can participate in π-π stacking or hydrophobic interactions within a receptor's binding pocket, influencing the signaling cascade initiated by that receptor. Further research is needed to elucidate the direct signaling roles of these compounds. The diagram below illustrates a general concept of how a molecule containing a 3-amino-3-arylpropanoic acid moiety might interact with a cell surface receptor to initiate a signaling cascade.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand Bioactive Molecule (containing 3-amino-3-arylpropanoic acid) receptor Cell Surface Receptor ligand->receptor Binding effector Effector Protein receptor->effector Activation second_messenger Second Messenger Production effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade response Cellular Response kinase_cascade->response

Caption: Generalized receptor-mediated signaling pathway.

References

2-Fluoro Substitution in Phenylpropanoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a powerful strategy in medicinal chemistry to enhance pharmacological and pharmacokinetic properties. This guide provides a comparative analysis of 2-fluoro substituted phenylpropanoic acid derivatives against their non-fluorinated counterparts and other alternatives, supported by experimental data.

Enhanced Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

The 2-fluoro substitution on the phenyl ring of phenylpropanoic acid derivatives has been shown to significantly enhance their potency as Peroxisome Proliferator-Activated Receptor (PPAR) pan agonists. PPARs are key nuclear receptors involved in the regulation of lipid and glucose metabolism, making them attractive targets for the treatment of metabolic diseases.

A study on phenylpropanoic acid-type PPAR pan agonists demonstrated that the introduction of fluorine at the 2-position of the phenyl ring led to a marked improvement in transactivation activity.[1] This enhancement is attributed to the unique electronic properties of fluorine, which can influence ligand-receptor binding affinity and conformational changes required for receptor activation.

Table 1: Comparative PPARα Agonist Activity

CompoundTargetEC50 (μM)Fold Induction vs. ControlReference
Phenylpropanoic Acid DerivativePPARα> 10~1.5Hypothetical Data
2-Fluoro-phenylpropanoic Acid Derivative PPARα 0.5 ~8 Hypothetical Data
Fenofibric Acid (Positive Control)PPARα1.2~7Hypothetical Data

Note: The data in this table is illustrative and based on the trends reported in the literature. Specific EC50 values for direct analogs were not available in the searched literature.

Experimental Protocol: PPAR Transactivation Assay

A common method to assess PPAR agonism is the luciferase reporter gene assay.

  • Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently co-transfected with a PPAR expression vector (e.g., pCMX-hPPARα), a luciferase reporter plasmid containing PPAR response elements (PPREs) (e.g., pGL3-PPRE-luc), and a control plasmid for normalization (e.g., pRL-TK).

  • Compound Treatment: After 24 hours of transfection, the cells are treated with varying concentrations of the test compounds (e.g., 0.01 to 100 μM) or a known PPAR agonist as a positive control (e.g., fenofibric acid).

  • Luciferase Assay: Following a 24-hour incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle-treated control. The EC50 values, representing the concentration at which 50% of the maximal response is achieved, are determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway: PPAR Activation

PPAR_Activation Ligand 2-Fluoro-phenylpropanoic Acid Derivative PPAR PPARα Ligand->PPAR Binds Heterodimer PPARα-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Coactivators Coactivators PPRE->Coactivators Recruits Transcription Target Gene Transcription Coactivators->Transcription Initiates Metabolism Regulation of Lipid & Glucose Metabolism Transcription->Metabolism

Caption: PPARα signaling pathway activation by a 2-fluoro substituted ligand.

Reduced Gastric Ulcerogenic Activity

A significant drawback of many non-steroidal anti-inflammatory drugs (NSAIDs), which are often phenylpropanoic acid derivatives, is their propensity to cause gastric ulcers. The 2-fluoro substitution in loxoprofen, a widely used NSAID, has been demonstrated to significantly reduce this adverse effect while maintaining comparable anti-inflammatory activity.

A comparative study in rats showed that 2-fluoroloxoprofen induced significantly less gastric damage than loxoprofen.[2] This is attributed to a more rapid clearance of the fluorinated compound from the plasma, leading to reduced systemic exposure and consequently, less irritation to the gastric mucosa.[2]

Table 2: Comparison of Gastric Lesion Index in Rats

Compound (100 mg/kg, p.o.)Gastric Lesion Index (mm)% Reduction vs. LoxoprofenReference
Loxoprofen15.2 ± 2.1-[2]
2-Fluoroloxoprofen 4.5 ± 1.3 *70.4% [2]

*p < 0.01 vs. Loxoprofen

Experimental Protocol: Assessment of Gastric Ulcerogenic Activity
  • Animal Model: Male Wistar rats are fasted for 24 hours with free access to water.

  • Drug Administration: The test compounds (loxoprofen or 2-fluoroloxoprofen) are administered orally (p.o.) at a specified dose (e.g., 100 mg/kg).

  • Observation Period: The animals are observed for a set period, typically 4-6 hours.

  • Gastric Lesion Assessment: The rats are euthanized, and their stomachs are removed, opened along the greater curvature, and washed with saline. The length and width of any lesions in the gastric mucosa are measured under a dissecting microscope.

  • Lesion Index Calculation: The gastric lesion index is calculated for each stomach by summing the lengths of all lesions.

Pathogenesis of NSAID-Induced Gastric Damage

NSAID_Gastric_Damage cluster_non_fluoro Non-fluorinated Phenylpropanoic Acid (e.g., Loxoprofen) cluster_fluoro 2-Fluoro Substituted Phenylpropanoic Acid (e.g., 2-Fluoroloxoprofen) NonFluoro Systemic Distribution COX1_Inhibition COX-1 Inhibition NonFluoro->COX1_Inhibition Prostaglandin_Decrease ↓ Prostaglandin Synthesis COX1_Inhibition->Prostaglandin_Decrease Mucosal_Defense_Decrease ↓ Mucosal Defense (Mucus, Bicarbonate, Blood Flow) Prostaglandin_Decrease->Mucosal_Defense_Decrease Gastric_Damage Gastric Mucosal Damage Mucosal_Defense_Decrease->Gastric_Damage Fluoro Rapid Plasma Clearance Reduced_Exposure Reduced Systemic Exposure Fluoro->Reduced_Exposure Reduced_Damage Reduced Gastric Damage Reduced_Exposure->Reduced_Damage

Caption: Comparative mechanism of gastric damage.

Improved Pharmacokinetics and Metabolic Stability

The introduction of a fluorine atom at the 2-position of the phenyl ring can significantly alter the pharmacokinetic profile of phenylpropanoic acid derivatives. The strong carbon-fluorine bond is resistant to metabolic cleavage, which can block metabolic pathways that would otherwise deactivate the compound. This leads to increased metabolic stability and potentially a longer half-life.

Furthermore, as seen with 2-fluoroloxoprofen, the pharmacokinetic profile can be modulated to be advantageous, such as faster plasma clearance to reduce side effects in specific tissues.[2] A patent for 2-aryl-2-fluoropropanoic acids also claims that this substitution improves both pharmacokinetics and metabolism.

Table 3: Comparative Pharmacokinetic Parameters

Compoundt1/2 (h)Cmax (µg/mL)AUC (µg·h/mL)Reference
Loxoprofen1.3 ± 0.110.5 ± 0.825.4 ± 2.3[2]
2-Fluoroloxoprofen 0.8 ± 0.1 *12.1 ± 1.1 20.1 ± 1.9 [2]

*p < 0.05 vs. Loxoprofen

Experimental Protocol: Pharmacokinetic Analysis
  • Animal Model: Male Wistar rats are used.

  • Drug Administration: The compounds are administered intravenously (i.v.) or orally (p.o.) at a specific dose.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.

  • Plasma Analysis: Plasma is separated by centrifugation, and the concentrations of the parent drug and its metabolites are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including half-life (t1/2), maximum plasma concentration (Cmax), and area under the curve (AUC).

Workflow for Assessing Metabolic Stability

Metabolic_Stability_Workflow Start Test Compound (2-Fluoro vs. Non-Fluoro) Incubation Incubate with Liver Microsomes/Hepatocytes Start->Incubation Sampling Time-Point Sampling Incubation->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis Calculation Calculate % Parent Compound Remaining vs. Time Analysis->Calculation Result Determine In Vitro Half-life (t1/2) Calculation->Result

Caption: In vitro workflow for determining metabolic stability.

Conclusion

The strategic incorporation of a fluorine atom at the 2-position of the phenyl ring in phenylpropanoic acid derivatives offers a multitude of advantages for drug development. These include enhanced target potency, as exemplified by increased PPAR agonism, and a significantly improved safety profile, demonstrated by the reduced ulcerogenic potential of 2-fluoroloxoprofen. Furthermore, the 2-fluoro substitution provides a valuable tool for modulating pharmacokinetic properties to optimize drug exposure and minimize off-target effects. These benefits underscore the importance of considering 2-fluoro substitution in the design of novel phenylpropanoic acid-based therapeutics. Further head-to-head comparative studies are warranted to fully elucidate the quantitative advantages in areas such as the inhibition of neutrophil chemotaxis.

References

A Comparative Guide to the Stability of Fluorinated Versus Non-Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid side chains has emerged as a powerful tool in peptide and protein engineering, offering a means to enhance stability and modulate biological activity. This guide provides an objective comparison of the stability of fluorinated versus non-fluorinated amino acids, supported by experimental data and detailed methodologies, to inform rational drug design and development.

Enhanced Stability Through Fluorination: A Quantitative Overview

Fluorination can significantly improve the thermal, metabolic, and proteolytic stability of amino acids and the peptides or proteins that contain them. The strong carbon-fluorine bond and the unique stereoelectronic properties of fluorine contribute to these enhanced stability profiles.[1][2]

Thermal Stability

The introduction of fluorinated amino acids, particularly in the hydrophobic core of proteins, has been shown to increase thermal stability.[1] This is often attributed to the increased hydrophobicity of fluorinated side chains, which can lead to more favorable packing and a larger buried hydrophobic surface area.[1]

Amino Acid SubstitutionProtein/PeptideMethodChange in Stability
Leucine (Leu) to Hexafluoroleucine (Hfl)α4H (de novo designed protein)Chemical DenaturationΔG°fold increased from -18.0 to -27.6 kcal/mol[1]
Phenylalanine (Phe) to Pentafluorophenylalanine (Pff)Protein G B1 domainThermal DenaturationIncreased stability (ΔΔG of -0.45 kcal/mol)[3][4]
Leucine (Leu) to Hexafluoroleucine (Hfl)Protein G B1 domainThermal DenaturationIncreased stability (ΔΔG of -0.43 kcal/mol)[3][4]
Metabolic Stability

A key advantage of fluorination in drug design is the enhanced resistance to metabolic degradation, primarily by cytochrome P450 (CYP) enzymes.[2] The robust C-F bond can block sites of oxidative metabolism, leading to a longer biological half-life.[2]

Fluorinated Amino AcidParent Compound/PeptideKey Metabolic EnzymeImprovement in Stability
Fluorinated LeucineOsteoporosis drug leadCYP3A4Prevention of hydroxylation, enhanced bioavailability[2]
Hexafluoroleucine (Hfl)GLP-1 AnalogueDPP-IV~2.3-fold more resistant[5]
7-[18F]fluorotryptophanTryptophanIn vivo defluorinationHigh in vivo stability compared to other isomers[2]
Proteolytic Stability

The steric bulk and electron-withdrawing nature of fluorine can hinder the approach of proteases, thereby increasing resistance to proteolytic cleavage.[5] This is a critical factor in improving the efficacy of peptide-based therapeutics.

Fluorinated Amino AcidPeptideProteaseImprovement in Stability
Hexafluoroleucine (Hfl)GLP-1 AnalogueDPP-IV~2.3-fold more resistant[5]
(2S,4S)-5-FluoroleucineModel PeptideTrypsinModest increase[5]
4,4,4-TrifluorovalineModel PeptideElastaseSignificant increase[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of amino acid stability.

Thermal Stability Assessment via Circular Dichroism (CD) Spectroscopy

This protocol outlines the determination of a protein's melting temperature (Tm), a key indicator of thermal stability, by monitoring changes in its secondary structure as a function of temperature.[6][7]

Materials:

  • Purified protein solution (fluorinated and non-fluorinated variants)

  • CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • Circular dichroism spectropolarimeter with a temperature control unit

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: Prepare protein solutions of known concentration (typically 0.1-0.2 mg/mL) in the CD-compatible buffer.

  • Instrument Setup: Set the CD spectropolarimeter to monitor the ellipticity at a wavelength sensitive to the protein's secondary structure (e.g., 222 nm for α-helical proteins).[7]

  • Thermal Denaturation:

    • Equilibrate the sample at a starting temperature (e.g., 20°C).

    • Increase the temperature at a constant rate (e.g., 1°C/minute) up to a final temperature where the protein is expected to be fully denatured (e.g., 95°C).

    • Record the CD signal continuously throughout the temperature ramp.

  • Data Analysis:

    • Plot the CD signal as a function of temperature.

    • The resulting curve will show a sigmoidal transition from the folded to the unfolded state.

    • The melting temperature (Tm) is the midpoint of this transition, where 50% of the protein is unfolded.[6]

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to Phase I metabolism by incubating it with human liver microsomes, which are rich in CYP enzymes.[8][9]

Materials:

  • Test compound (fluorinated and non-fluorinated amino acids or peptides)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the test compound (at a final concentration of, for example, 1 µM), HLMs (e.g., 0.5 mg/mL protein concentration), and phosphate buffer.[9]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction by adding the aliquot to cold acetonitrile.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is used to calculate the in vitro half-life (t1/2).

Proteolytic Degradation Assay

This protocol assesses the resistance of a peptide to cleavage by a specific protease.[5][10]

Materials:

  • Peptide (fluorinated and non-fluorinated versions)

  • Specific protease (e.g., trypsin, chymotrypsin, DPP-IV)

  • Assay buffer (optimal for the specific protease)

  • Quenching solution (e.g., trifluoroacetic acid, TFA)

  • RP-HPLC system for analysis

Procedure:

  • Incubation: Incubate the peptide at a known concentration with the protease in the assay buffer at an optimal temperature (e.g., 37°C).

  • Time-course Sampling: Take aliquots from the incubation mixture at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding the quenching solution.[5]

  • RP-HPLC Analysis: Analyze the quenched samples by reverse-phase high-performance liquid chromatography to separate the intact peptide from its degradation products.[5]

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of the remaining intact peptide against time to determine the degradation rate and calculate the peptide's half-life in the presence of the protease.

Visualizing the Impact of Fluorination

Diagrams can help illustrate the experimental workflows and the underlying mechanisms of enhanced stability.

Experimental_Workflow_for_Stability_Comparison cluster_synthesis Peptide/Protein Synthesis cluster_stability_assays Stability Assays cluster_analysis Data Analysis & Comparison NonFluorinated Non-Fluorinated Amino Acid Thermal Thermal Stability (CD Spectroscopy) NonFluorinated->Thermal Metabolic Metabolic Stability (Liver Microsomes) NonFluorinated->Metabolic Proteolytic Proteolytic Stability (Protease Assay) NonFluorinated->Proteolytic Fluorinated Fluorinated Amino Acid Fluorinated->Thermal Fluorinated->Metabolic Fluorinated->Proteolytic Data Quantitative Data (Tm, t1/2, Degradation Rate) Thermal->Data Metabolic->Data Proteolytic->Data Comparison Comparative Stability Assessment Data->Comparison

Caption: Experimental workflow for comparing the stability of proteins/peptides containing fluorinated versus non-fluorinated amino acids.

Metabolic_Blocking_by_Fluorination cluster_non_fluorinated Non-Fluorinated Amino Acid cluster_fluorinated Fluorinated Amino Acid Metabolite Metabolite NonFluorinated_AA Amino Acid (e.g., with C-H bond) NonFluorinated_AA->Metabolite CYP450 Metabolism Fluorinated_AA Fluorinated Amino Acid (with stable C-F bond) Blocked Metabolism Blocked Fluorinated_AA->Blocked CYP450

Caption: Fluorination blocks metabolic pathways by replacing susceptible C-H bonds with robust C-F bonds.

References

A Comparative Guide to the Structure-Activity Relationships of 3-Amino-3-Arylpropanoic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-3-arylpropanoic acid scaffold is a privileged structural motif in medicinal chemistry, demonstrating a wide array of pharmacological activities. Analogues of this core structure have been investigated for their potential as inhibitors of enzymes, receptor ligands, and antimicrobial and anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogues, supported by experimental data, to inform future drug design and development efforts.

Biological Activities and Structure-Activity Relationship Insights

3-Amino-3-arylpropanoic acid derivatives have been shown to exhibit a diverse range of biological effects, which are highly dependent on the nature and position of substituents on both the aryl ring and the propanoic acid backbone. Key activities include:

  • Aminopeptidase N (APN/CD13) Inhibition: The introduction of a hydroxamate group has been shown to significantly improve the inhibitory activity of 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives against APN.[1] Compound 7e from a study on novel derivatives demonstrated more potent inhibition than the known inhibitor bestatin.[1] The core 3-amino-2-hydroxy acyl scaffold is crucial for chelating the Zn2+ ion in the active site of these metalloenzymes.[1]

  • Mu Opioid Receptor Ligand Binding: 3-Amino-3-phenylpropionamide derivatives have been developed as small molecule mimics of the cyclic octapeptide octreotide and show high affinity for the mu opioid receptor.[2]

  • Anticancer Activity: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent anticancer activity against A549 non-small cell lung cancer cells.[3] The synthetic versatility of this scaffold allows for the introduction of various heterocyclic structures to optimize biological activity.[3]

  • Antimicrobial and Antifungal Activity: Schiff base derivatives of 3-amino-3-phenylpropanoic acid have shown good inhibitory action against various bacteria and fungi.[4] Additionally, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have exhibited notable antibacterial and antifungal properties against multidrug-resistant pathogens.[3] The presence of both a primary amino group and a carboxylic acid group is considered essential for potent antifungal activity in some β-amino acid derivatives.[5]

  • Anti-inflammatory and Analgesic Activity: As derivatives of arylpropionic acids, a well-known class of NSAIDs, these compounds have been evaluated for anti-inflammatory and antinociceptive properties.[6][7] S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36) has been shown to possess anti-inflammatory and antinociceptive activity with potentially lower gastrointestinal toxicity compared to other NSAIDs.[7]

Quantitative Data Summary

The following table summarizes the reported biological activity data for selected 3-amino-3-arylpropanoic acid analogues.

CompoundTarget/AssayActivity (IC50/Ki)Reference
7e (a 3-amino-2-hydroxyl-3-phenylpropanoic acid derivative) Aminopeptidase N (from porcine kidney)1.26 ± 0.01 μM[1]
Bestatin Aminopeptidase N (from porcine kidney)2.55 ± 0.11 μM[1]
7e Aminopeptidase N (on ES-2 human ovary clear cell carcinoma cells)30.19 ± 1.02 μM[1]
Bestatin Aminopeptidase N (on ES-2 human ovary clear cell carcinoma cells)60.61 ± 1.0 μM[1]
2-((2,4-dihydroxybenzylidene)amino)-3-phenylpropanoic acid Antimicrobial, antidiabetic, antioxidant, anticancer138 - 265 μg/mL[4]
S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36) Xylene-induced ear oedema inhibition (anti-inflammatory)~31.1% inhibition at 10 mg/kg[7]
S(-)-2-amino-2-methyl-3-phenylpropanoic acid (NPAA-36) Tail-flick test (antinociceptive)36.78% increase in tail cut-off latency at 10 mg/kg[7]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings. Below are summaries of the experimental protocols cited in the literature.

  • Enzyme Source: APN from porcine kidney.

  • Substrate: L-Leucine-p-nitroanilide.

  • Procedure: The assay is performed in a Tris-HCl buffer (pH 7.2). The enzyme is pre-incubated with the test compound for 15 minutes at 37°C. The reaction is initiated by adding the substrate. The absorbance of the product, p-nitroaniline, is measured spectrophotometrically at 405 nm.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the inhibitor concentration.

  • Cell Line: ES-2 human ovary clear cell carcinoma cells.

  • Procedure: Cells are seeded in 96-well plates. After 24 hours, the cells are treated with different concentrations of the test compounds. The APN activity is measured using a fluorescent substrate.

  • Data Analysis: IC50 values are determined from the dose-response curves.

  • Microorganisms: K. pneumoniae (Gram-negative), Staphylococcus aureus (Gram-positive), and Candida albicans (Fungus).

  • Method: Broth microdilution method.

  • Procedure: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is inoculated with a standardized suspension of the microorganism. The plates are incubated under appropriate conditions.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing Experimental Workflows and Relationships

To better understand the processes and logic described, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation start Starting Materials ((2R, 3S)-3-amino-2-hydroxyl -3-phenylpropanoic acid) protect Boc Protection start->protect couple Coupling with Amino Acid Esters (EDCI/HOBt) protect->couple hydrolyze Ester Hydrolysis couple->hydrolyze deprotect Boc Deprotection hydrolyze->deprotect target Target Compounds deprotect->target in_vitro In Vitro APN Inhibition Assay target->in_vitro cell_based Cell-Based APN Inhibition Assay target->cell_based data_analysis Data Analysis (IC50 Calculation) in_vitro->data_analysis cell_based->data_analysis

Caption: Synthetic and biological evaluation workflow for novel APN inhibitors.

SAR_logic cluster_modifications Structural Modifications cluster_activities Resulting Biological Activities scaffold 3-Amino-3-arylpropanoic Acid Scaffold aryl_sub Aryl Ring Substitution (e.g., hydroxyl, nitro) scaffold->aryl_sub backbone_sub Propanoic Acid Backbone (e.g., hydroxyl, methyl, hydroxamate) scaffold->backbone_sub amino_sub Amino Group Derivatization (e.g., acylation, Schiff base) scaffold->amino_sub opioid Opioid Receptor Binding aryl_sub->opioid anticancer Anticancer aryl_sub->anticancer apn APN Inhibition backbone_sub->apn anti_inflammatory Anti-inflammatory backbone_sub->anti_inflammatory antimicrobial Antimicrobial amino_sub->antimicrobial

Caption: Key structural modifications and their impact on biological activities.

References

A Comparative Guide to the In Vitro GABA Receptor Binding Affinity of Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the gamma-aminobutyric acid (GABA) receptor binding affinity of various fluorinated analogues. The introduction of fluorine into potential drug candidates can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity for their targets. Understanding these effects is crucial in the development of novel therapeutics targeting the GABAergic system, which is implicated in a wide range of neurological and psychiatric disorders.

Data Presentation: GABA-A Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki or IC50 values) of several fluorinated analogues for the GABA-A receptor. These values were determined using radioligand binding assays, which measure the ability of a compound to displace a radiolabeled ligand from the receptor. A lower Ki or IC50 value indicates a higher binding affinity.

Compound ClassAnalogueReceptor Subtype / PreparationBinding Affinity (Ki/IC50, nM)Reference
Benzodiazepines Flunitrazepamα5 subunit-containing GABA-A receptorsHigh affinity (specific value not provided)[1]
DifludiazepamGABA-A receptor4.1 (IC50)
2'-FluoroflumazenilMembrane GABA-A receptors3.5 (IC50)
Pyrazolopyrimidines (Z-Drugs) N-(2-fluoro-ethyl) Indiplon Analogueα1 subunit-containing GABA-A receptors (rat cerebellum)5.4 (Ki)[2]
N-(3-fluoro-propyl) Indiplon Analogueα1 subunit-containing GABA-A receptors (rat cerebellum)2.4 (Ki)[2]
GABA Analogues (R)-3-Fluoro-GABAGABA-C receptorMore potent than (S)-enantiomer (specific value not provided)
(S)-3-Fluoro-GABAGABA-C receptorLess potent than (R)-enantiomer (specific value not provided)

Note: Direct comparison of absolute values between studies should be approached with caution due to potential variations in experimental conditions, such as radioligand used, tissue preparation, and assay buffers.

Experimental Protocols: Radioligand Binding Assay for GABA-A Receptors

The determination of binding affinity for GABA-A receptors is commonly performed using a competitive radioligand binding assay. This protocol provides a generalized methodology based on standard practices in the field.

Objective: To determine the binding affinity (Ki) of a fluorinated test compound for the GABA-A receptor by measuring its ability to displace a specific radioligand (e.g., [3H]flunitrazepam).

Materials:

  • Test Compounds: Fluorinated analogues of interest.

  • Radioligand: [3H]flunitrazepam or other suitable high-affinity GABA-A receptor ligand.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., Diazepam).

  • Tissue Preparation: Rat or mouse brain tissue (e.g., cortex or cerebellum), or cell lines expressing specific GABA-A receptor subtypes.

  • Buffers:

    • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Equipment:

    • Homogenizer

    • Centrifuge (capable of high speeds, e.g., >40,000 x g)

    • Incubator or water bath

    • Filtration apparatus (e.g., cell harvester)

    • Glass fiber filters

    • Scintillation vials

    • Liquid scintillation counter

Procedure:

  • Membrane Preparation: a. Homogenize brain tissue in ice-cold homogenization buffer. b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris. c. Collect the supernatant and centrifuge at high speed (e.g., 48,000 x g) for 20 minutes at 4°C to pellet the membranes. d. Resuspend the pellet in fresh, ice-cold assay buffer and repeat the high-speed centrifugation step to wash the membranes and remove endogenous GABA. e. Resuspend the final pellet in a known volume of assay buffer to achieve a desired protein concentration (typically 0.1-0.5 mg/mL), which should be determined using a protein assay (e.g., Bradford or BCA).

  • Binding Assay: a. Set up assay tubes for total binding, non-specific binding, and competitive binding with various concentrations of the fluorinated test compound. b. Total Binding: Add assay buffer, radioligand (e.g., [3H]flunitrazepam at a concentration near its Kd), and the membrane preparation. c. Non-specific Binding: Add assay buffer, radioligand, a high concentration of the non-specific binding control (e.g., 10 µM Diazepam), and the membrane preparation. d. Competitive Binding: Add assay buffer, radioligand, varying concentrations of the fluorinated test compound, and the membrane preparation. e. Incubate all tubes at a specified temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes). The choice of temperature can affect binding kinetics and equilibrium.

  • Termination and Measurement: a. Terminate the binding reaction by rapid filtration of the incubation mixture through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand. b. Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and allow for equilibration. d. Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding as a function of the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Allosteric Site Chloride (Cl-) Channel GABA->GABA_A_Receptor:f1 Binds Analogues Fluorinated Analogues (e.g., Benzodiazepines) Analogues->GABA_A_Receptor:f2 Binds Cl_ion Cl- GABA_A_Receptor:f3->Cl_ion Channel Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Leads to

Caption: GABA-A Receptor Signaling Pathway

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Wash Wash & Resuspend Pellet Centrifuge2->Wash ProteinAssay Protein Quantification Wash->ProteinAssay Incubation Incubate Membranes with Radioligand & Test Compound ProteinAssay->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Calc_Specific Calculate Specific Binding Scintillation->Calc_Specific IC50 Determine IC50 Calc_Specific->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Caption: Radioligand Binding Assay Workflow

References

comparative analysis of different catalytic systems for asymmetric synthesis of 3-amino-3-arylpropanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 3-amino-3-arylpropanoic acids, key chiral building blocks for a wide range of pharmaceuticals, including β-lactam antibiotics and peptide-based drugs, has been a significant focus of chemical research. The development of efficient catalytic systems is paramount for accessing these molecules with high purity and yield. This guide provides a comparative analysis of the leading catalytic systems employed for this purpose: transition metal catalysis, organocatalysis, and biocatalysis. We present a summary of their performance based on experimental data, detailed experimental protocols for key reactions, and visualizations of the catalytic pathways.

Performance Comparison of Catalytic Systems

The efficacy of different catalytic systems for the asymmetric synthesis of 3-amino-3-arylpropanoic acids can be evaluated based on several key metrics, including enantiomeric excess (ee%), yield, substrate scope, and reaction conditions. The following tables summarize the performance of representative Rhodium-catalyzed, organocatalytic, and biocatalytic systems.

Transition Metal Catalysis: Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes with chiral phosphine ligands are highly effective for the asymmetric hydrogenation of β-(acylamino)acrylates to produce the corresponding β-amino acid derivatives. The choice of ligand is crucial for achieving high enantioselectivity.

Table 1: Performance of Rh-BICP and Rh-Me-DuPhos in Asymmetric Hydrogenation [1][2][3]

Substrate (β-(acylamino)acrylate)Catalyst (mol%)LigandConditionsYield (%)ee (%)
Methyl 3-acetamido-3-phenylacrylate1(R,R)-Me-DuPhosH₂ (60 psi), MeOH, 25°C, 12 h>9596
Ethyl 3-benzamido-3-(4-methoxyphenyl)acrylate1(R,S)-BICPH₂ (50 psi), Toluene, 25°C, 24 h9895
Methyl 3-acetamido-3-(4-chlorophenyl)acrylate1(R,R)-Me-DuPhosH₂ (60 psi), MeOH, 25°C, 12 h>9594
Isopropyl 3-acetamido-3-(naphthalen-2-yl)acrylate1(R,S)-BICPH₂ (50 psi), Toluene, 25°C, 24 h9797
Organocatalysis: Asymmetric Mannich and Michael Reactions

Organocatalysis has emerged as a powerful metal-free alternative for the synthesis of chiral β-amino acids. Proline and its derivatives, as well as thiourea-based catalysts, are commonly employed to catalyze asymmetric Mannich and Michael reactions.

Table 2: Performance of Organocatalysts in Asymmetric Synthesis

Reaction TypeSubstrate 1Substrate 2Catalyst (mol%)ConditionsYield (%)ee (%)
MannichBenzaldehydeAcetoneL-Proline (30)DMSO, 25°C, 24 h6896 (syn)
Mannich4-NitrobenzaldehydeCyclohexanoneL-Proline (20)DMF, 4°C, 48 h9299 (anti)
MichaelNitrostyreneDiethyl malonateTakemoto's thiourea catalyst (10)Toluene, -20°C, 24 h9594
Michael4-ChloronitrostyreneDimethyl malonateSchreiner's thiourea catalyst (5)CH₂Cl₂, 25°C, 12 h9892
Biocatalysis: Lipase-Catalyzed Kinetic Resolution

Biocatalysis, particularly the use of lipases, offers a green and highly selective method for the resolution of racemic mixtures of 3-amino-3-arylpropanoic acid esters.

Table 3: Performance of Lipases in Kinetic Resolution [4][5]

Substrate (racemic ester)LipaseAcyl DonorSolventYield (%) (recovered ester)ee (%) (recovered ester)
Ethyl 3-amino-3-phenylpropanoateCandida antarctica Lipase B (CALB)Vinyl acetateToluene48>99
Methyl 3-amino-3-(4-methylphenyl)propanoatePseudomonas cepacia Lipase (PSL)Isopropenyl acetateDiisopropyl ether4598
Ethyl 3-amino-3-(3-chlorophenyl)propanoateCandida rugosa Lipase (CRL)Vinyl butyrateHexane4797
Propyl 3-amino-3-(2-naphthyl)propanoateAspergillus niger Lipase (ANL)Acetic anhydrideTetrahydrofuran4695

Experimental Protocols

Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl 3-acetamido-3-phenylacrylate

Catalyst: [Rh(COD)₂]BF₄/(R,R)-Me-DuPhos

Procedure: A 50 mL Schlenk flask is charged with methyl 3-acetamido-3-phenylacrylate (1.0 mmol) and the chiral catalyst, formed in situ by mixing [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and (R,R)-Me-DuPhos (0.011 mmol, 1.1 mol%) in methanol (10 mL) under an argon atmosphere. The flask is then placed in a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times before being pressurized to 60 psi. The reaction mixture is stirred at 25°C for 12 hours. After the reaction, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired N-acetyl-3-amino-3-phenylpropanoic acid methyl ester. The enantiomeric excess is determined by chiral HPLC analysis.

L-Proline-Catalyzed Asymmetric Mannich Reaction

Catalyst: L-Proline

Procedure: To a solution of 4-nitrobenzaldehyde (1.0 mmol) and p-anisidine (1.1 mmol) in DMF (5 mL) is added L-proline (0.2 mmol, 20 mol%). The mixture is stirred at room temperature for 30 minutes. Cyclohexanone (2.0 mmol) is then added, and the reaction mixture is stirred at 4°C for 48 hours. Upon completion of the reaction (monitored by TLC), the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the corresponding β-amino ketone. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Lipase-Catalyzed Kinetic Resolution of Ethyl 3-amino-3-phenylpropanoate

Biocatalyst: Immobilized Candida antarctica Lipase B (Novozym 435)

Procedure: In a 25 mL flask, racemic ethyl 3-amino-3-phenylpropanoate (1.0 mmol) is dissolved in toluene (10 mL). To this solution, vinyl acetate (1.5 mmol) and immobilized Candida antarctica lipase B (50 mg) are added. The flask is sealed and the suspension is shaken at 40°C. The progress of the reaction is monitored by chiral GC or HPLC. The reaction is stopped at approximately 50% conversion. The enzyme is removed by filtration and washed with toluene. The filtrate is concentrated under reduced pressure. The resulting mixture of the unreacted (R)-ester and the acetylated (S)-amino ester is separated by column chromatography on silica gel to afford the enantiomerically pure (R)-ethyl 3-amino-3-phenylpropanoate.

Visualizing the Catalytic Pathways

CatalyticSystems cluster_TM Transition Metal Catalysis cluster_Organo Organocatalysis cluster_Bio Biocatalysis TM_Start β-(Acylamino)acrylate TM_Product Chiral β-Amino Acid Derivative TM_Start->TM_Product Asymmetric Hydrogenation TM_Cat [Rh(COD)₂]BF₄ (R,R)-Me-DuPhos TM_Cat->TM_Product TM_H2 H₂ TM_H2->TM_Product O_Start1 Aldehyde/Imine O_Product Chiral β-Amino Carbonyl/Ester O_Start1->O_Product Mannich/Michael Reaction O_Start2 Ketone/Malonate O_Start2->O_Product O_Cat L-Proline or Thiourea Derivative O_Cat->O_Product B_Start Racemic β-Amino Acid Ester B_Product1 Enantiopure (R)-Ester B_Start->B_Product1 Kinetic Resolution B_Product2 Acylated (S)-Ester B_Start->B_Product2 B_Cat Lipase B_Cat->B_Product1 B_Cat->B_Product2

Caption: Overview of Catalytic Systems.

ExperimentalWorkflow Start Starting Materials (e.g., β-keto ester, aldehyde) Step1 Substrate Synthesis (e.g., Enamine/Imine formation) Start->Step1 Step2 Asymmetric Catalytic Reaction (Hydrogenation, Mannich, etc.) Step1->Step2 Step3 Reaction Work-up (Quenching, Extraction) Step2->Step3 Catalyst Chiral Catalyst (Rh-complex, Proline, Lipase) Catalyst->Step2 Step4 Purification (Column Chromatography) Step3->Step4 Step5 Analysis (NMR, HPLC, etc.) Step4->Step5 Product Enantiopure 3-Amino-3-Arylpropanoic Acid Derivative Step5->Product

Caption: Generalized Experimental Workflow.

References

A Comparative Guide to the Validation of Analytical Methods for Fluorinated Amino Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into amino acids can significantly alter their physicochemical properties, making them valuable tools in drug discovery and peptide design.[1] Enantiomeric purity is a critical quality attribute for these compounds, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2] Consequently, robust and validated analytical methods are essential for the accurate quantification of fluorinated amino acid enantiomers.

This guide provides a comparative overview of common analytical techniques used for the chiral separation and analysis of fluorinated amino acids. It details the validation parameters as per the International Council for Harmonisation (ICH) guidelines and presents experimental protocols to aid in method development and implementation.[3][4]

Comparison of Analytical Methods

The two primary chromatographic techniques for the enantioselective analysis of amino acids are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method often depends on the specific amino acid, the required sensitivity, and the available instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in the liquid phase based on differential partitioning between a stationary and mobile phase. Chiral separation is achieved using a chiral stationary phase (CSP) or a chiral derivatizing agent.Separation in the gas phase based on volatility and interaction with a stationary phase. Requires derivatization to increase volatility. Enantiomers are separated on a chiral column.
Derivatization Can often be performed directly on underivatized amino acids, though derivatization (e.g., with FMOC) can improve detection.[5][6]Mandatory to make the amino acids volatile. Common derivatizing agents include perfluoroacylating reagents.[7][8]
Chiral Selectors Macrocyclic glycopeptides (e.g., Teicoplanin), polysaccharides, crown ethers, and ligand exchange phases are common.[5][6][9][10]Chiral stationary phases like Chirasil-L-Val or cyclodextrin-based columns are frequently used.[7]
Detection UV-Vis, Fluorescence (FLD), Mass Spectrometry (MS).[6][11]Mass Spectrometry (MS) provides high selectivity and structural information.[7]
Sensitivity (LOD/LOQ) Method-dependent; can reach picomolar levels with fluorescence detection.[11]Generally offers high sensitivity, with LODs in the low picomolar range.[7]
Precision (%RSD) Repeatability RSDs are typically <2%, while intermediate precision RSDs can be up to 10%.[12]Can achieve good precision with RSDs <5% for the major enantiomer.[13]
Accuracy (% Recovery) Typically in the range of 97-103%.[12]Dependent on the efficiency of the derivatization step.
Robustness Should be evaluated by varying parameters like mobile phase composition, pH, and temperature.[4]Influenced by derivatization conditions, injection temperature, and gas flow rates.[4]
Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for HPLC and GC-MS analysis of fluorinated amino acid enantiomers.

Protocol 1: Enantioselective HPLC-UV Analysis

This protocol describes a method for the separation of fluorinated amino acid enantiomers using a chiral stationary phase.

1. Sample Preparation:

  • Accurately weigh and dissolve the fluorinated amino acid standard or sample in a suitable solvent (e.g., a mixture of the mobile phase).

  • Prepare a series of calibration standards at different concentrations.

  • Filter the samples and standards through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: Chiral Stationary Phase Column (e.g., Astec CHIROBIOTIC T).[5]

  • Mobile Phase: A simple mobile phase like water:methanol:formic acid (e.g., 30:70:0.02 v/v/v) is often effective.[5] The composition may need to be optimized for specific analytes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

3. Validation Parameters:

  • Specificity: Inject the individual enantiomers, a racemic mixture, and a blank to demonstrate selectivity.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area against concentration. A correlation coefficient (R²) > 0.99 is desirable.[12]

  • Accuracy: Perform recovery studies by spiking a known amount of the enantiomer into a sample matrix.[4]

  • Precision: Assess repeatability by injecting the same standard multiple times (n=6) and intermediate precision by having different analysts perform the analysis on different days.[4]

  • LOD & LOQ: Determine the signal-to-noise ratio (S/N) for the lowest concentration standards. Typically, S/N of 3 for LOD and 10 for LOQ are used.[13]

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, temperature ±2 °C) and observe the effect on the separation.[4]

Protocol 2: Enantioselective GC-MS Analysis

This protocol outlines a method involving derivatization for the GC-MS analysis of fluorinated amino acid enantiomers.

1. Derivatization and Sample Preparation:

  • Dry an aliquot of the sample containing the fluorinated amino acid.

  • Add a mixture of a perfluorinated alcohol (e.g., 2,2,3,3,4,4,4-heptafluoro-1-butanol) and a perfluorinated anhydride (e.g., heptafluorobutyric anhydride).[7]

  • Heat the reaction mixture to form the N(O,S)-perfluoroacyl perfluoroalkyl ester derivatives.[7]

  • After cooling, the sample can be directly injected or diluted with a suitable solvent.

2. GC-MS Conditions:

  • Column: Chiral capillary column (e.g., Chirasil-L-Val).[7]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Use a programmed temperature vaporizer (PTV) injector for better sensitivity.[7]

  • Oven Temperature Program: Start at a low temperature, then ramp up to a higher temperature to elute the derivatized amino acids.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range. Selected Ion Monitoring (SIM) can be used for higher sensitivity.

3. Validation Parameters:

  • Follow the same validation parameters as outlined in the HPLC protocol (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness), adapting the experimental design for a GC-MS method. The mass spectra of the derivatives should be analyzed to identify characteristic fragment ions for detection.[7]

Visualizing the Workflow and Validation Process

Diagrams can help in understanding the logical flow of the analytical and validation processes.

experimental_workflow cluster_hplc HPLC Method cluster_gcms GC-MS Method hplc_prep Sample Preparation (Dissolution & Filtration) hplc_sep Chiral HPLC Separation (CHIROBIOTIC Column) hplc_prep->hplc_sep hplc_det UV/FLD Detection hplc_sep->hplc_det end Data Analysis & Method Validation hplc_det->end Quantitative Results gcms_deriv Derivatization (Perfluoroacylation) gcms_sep Chiral GC Separation (Chirasil-L-Val Column) gcms_deriv->gcms_sep gcms_det Mass Spectrometry Detection gcms_sep->gcms_det gcms_det->end Quantitative Results start Fluorinated Amino Acid Sample start->hplc_prep HPLC Path start->gcms_deriv GC-MS Path

Figure 1. Experimental workflow for HPLC and GC-MS analysis.

validation_parameters cluster_performance Performance Characteristics method Analytical Method specificity Specificity (Selectivity) method->specificity linearity Linearity & Range method->linearity accuracy Accuracy (% Recovery) method->accuracy precision Precision (%RSD) method->precision lod_loq LOD & LOQ (Sensitivity) method->lod_loq robustness Robustness method->robustness specificity->accuracy linearity->accuracy precision->accuracy lod_loq->precision

Figure 2. Interrelationship of analytical method validation parameters.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-amino-3-(2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the proper disposal of 3-amino-3-(2-fluorophenyl)propanoic acid, a compound often used in pharmaceutical research. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to be familiar with the hazards associated with this compound. This compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye and skin irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecifications
Eye Protection Chemical splash goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended if there is a significant risk of splashing.[2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart. Double-gloving is recommended for enhanced protection.[2]
Body Protection A flame-resistant lab coat is mandatory. For larger quantities, a chemical-resistant apron should be worn.[2]
Respiratory Protection Not typically required under normal use with adequate engineering controls (fume hood). If dust formation is unavoidable, use a particulate filter respirator.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not discharge this chemical into sinks, drains, or the environment.[2][3]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[3]

  • This waste must be segregated from other waste streams, such as non-hazardous trash, sharps, and biological waste.[4] Incompatible chemicals should never be mixed in the same waste container to prevent dangerous reactions.[5]

2. Waste Accumulation and Container Management:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. Plastic containers are often preferred.[1] The container must have a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label.[6] The label must include:

    • The full chemical name: "this compound" (no abbreviations).[6]

    • The date when the first waste was added.

    • An indication of the hazards (e.g., "Irritant," "Harmful").

  • Storage:

    • Keep the waste container closed at all times, except when adding waste.[3][6]

    • Store the container in a designated "Satellite Accumulation Area" at or near the point of generation.[1]

    • Ensure the storage area is a cool, dry, and well-ventilated space, away from incompatible materials such as strong oxidizing agents.

3. Disposal of Contaminated Materials:

  • Solid Waste: Any materials contaminated with this compound, such as gloves, weigh boats, and absorbent pads used for spills, must be placed in the designated solid hazardous waste container.

  • Empty Containers: Empty containers that held the pure chemical must be triple-rinsed with a suitable solvent.[3][6] The rinsate must be collected and disposed of as hazardous liquid waste.[3][6] After triple-rinsing, deface the original label and dispose of the container as regular trash, if local regulations permit.[3]

  • Sharps: Contaminated sharps, such as needles or broken glassware, must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.[4][5]

4. Spill Management:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with a compatible absorbent material.

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2] Avoid creating dust.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) or emergency response team.

5. Final Disposal Procedure:

  • Once the waste container is full or has been accumulating for a period defined by institutional and local regulations (often not to exceed one year), arrange for its disposal.[1]

  • Contact your institution's EHS or a certified hazardous waste disposal contractor to collect the waste.[1] Do not attempt to transport or dispose of the waste yourself.

Disposal Workflow

G start Start: Generation of Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste: Solid vs. Liquid vs. Sharps ppe->segregate spill_clean Contain & Clean Spill Place materials in waste container ppe->spill_clean container Select & Label Compatible Waste Container segregate->container solid_waste Place Solid Waste & Contaminated Materials in Container container->solid_waste store Store Closed Container in Satellite Accumulation Area solid_waste->store spill->ppe spill_clean->store full Container Full? store->full full->solid_waste No request Contact EHS for Pickup full->request Yes end End: Professional Disposal request->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-amino-3-(2-fluorophenyl)propanoic Acid
Reactant of Route 2
3-amino-3-(2-fluorophenyl)propanoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.